Product packaging for 5-endo-BCN-pentanoic acid(Cat. No.:)

5-endo-BCN-pentanoic acid

Katalognummer: B11834083
Molekulargewicht: 293.36 g/mol
InChI-Schlüssel: SHBBGNJSLQPJLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-endo-BCN-pentanoic acid is a useful research compound. Its molecular formula is C16H23NO4 and its molecular weight is 293.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23NO4 B11834083 5-endo-BCN-pentanoic acid

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C16H23NO4

Molekulargewicht

293.36 g/mol

IUPAC-Name

5-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C16H23NO4/c18-15(19)9-5-6-10-17-16(20)21-11-14-12-7-3-1-2-4-8-13(12)14/h12-14H,3-11H2,(H,17,20)(H,18,19)

InChI-Schlüssel

SHBBGNJSLQPJLH-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(C2COC(=O)NCCCCC(=O)O)CCC#C1

Herkunft des Produkts

United States

Foundational & Exploratory

5-endo-BCN-pentanoic Acid: A Technical Guide for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-endo-BCN-pentanoic acid is a key bifunctional linker molecule extensively utilized in the fields of chemical biology and drug development. Its unique structure, featuring a strained bicyclo[6.1.0]nonyne (BCN) moiety and a terminal carboxylic acid, enables a two-pronged approach to molecular assembly. The BCN group participates in highly efficient and bioorthogonal copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for conjugation with azide-modified molecules. Concurrently, the pentanoic acid tail provides a handle for standard amide bond formation with primary amines. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a valuable reagent for researchers seeking to link different molecular entities with high specificity and under biocompatible conditions. Its properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₆H₂₃NO₄[1][2]
Molecular Weight 293.36 g/mol [1][2]
CAS Number 2364591-80-8[1][3]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM[4]
Storage Conditions -20°C[2]
SPAAC Reaction Rate (k₂) with Benzyl Azide (B81097) 0.29 M⁻¹s⁻¹

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. While various synthetic routes exist for BCN derivatives, a common approach involves the cyclopropanation of a cyclooctene (B146475) precursor followed by functional group manipulation. A detailed experimental protocol for a closely related analog, anti-bicyclo[6.1.0]nonyne carboxylic acid, provides a strong foundation for the synthesis of the endo isomer, with the primary difference being the stereochemistry of the initial cyclopropanation step.

Experimental Protocol: Synthesis of a Bicyclo[6.1.0]nonyne Carboxylic Acid Derivative

This protocol is adapted from a known synthesis of a BCN-carboxylic acid and may require optimization for the specific synthesis of the 5-endo-pentanoic acid derivative.

Step 1: Cyclopropanation of Cyclooctadiene

  • To a solution of 1,5-cyclooctadiene (B75094) in a suitable solvent (e.g., dichloromethane), add a dihalocarbene precursor (e.g., ethyl trichloroacetate (B1195264) and sodium methoxide, or bromoform (B151600) and potassium tert-butoxide).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting dihalocyclopropane adduct by column chromatography.

Step 2: Reductive Dehalogenation and Alkyne Formation

  • Dissolve the purified dihalocyclopropane adduct in a suitable solvent (e.g., THF or ether).

  • Add a reducing agent, such as an alkali metal (e.g., lithium or sodium) in liquid ammonia (B1221849) or an organolithium reagent (e.g., methyllithium), at low temperature (-78 °C).

  • Allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Carefully quench the reaction with a proton source (e.g., water or methanol).

  • Extract the bicyclo[6.1.0]nonyne product and purify by distillation or chromatography.

Step 3: Functionalization to the Carboxylic Acid

  • The introduction of the pentanoic acid chain can be achieved through various methods, such as alkylation of a suitable precursor or modification of an existing functional group on the BCN ring. For a pentanoic acid derivative, this may involve the reaction of a BCN-anion with a 5-halopentanoate ester, followed by hydrolysis of the ester.

Note: The stereoselectivity of the cyclopropanation step is crucial for obtaining the desired endo isomer. Reaction conditions should be carefully controlled and optimized.

Applications in Bioconjugation and PROTAC Development

The bifunctional nature of this compound makes it an ideal linker for constructing complex biomolecular architectures, most notably PROTACs.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The BCN moiety reacts with azides via a [3+2] cycloaddition reaction without the need for a cytotoxic copper catalyst.[5] This bioorthogonal reaction is highly specific and can be performed in aqueous buffers, making it suitable for labeling biomolecules in living systems.[5]

Amide Bond Formation

The terminal carboxylic acid can be activated using standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) to form a stable amide bond with primary amines present on proteins, peptides, or other molecules.

PROTAC Synthesis and Mechanism of Action

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[6] this compound can serve as a versatile linker to connect the POI-binding ligand and the E3 ligase ligand.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a two-step process:

  • Amide Coupling: The carboxylic acid of this compound is first coupled to the amine-containing E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand) using EDC or HATU as a coupling agent.

  • SPAAC Reaction: The BCN-functionalized E3 ligase ligand is then reacted with an azide-modified POI-binding ligand via copper-free click chemistry.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of action of a PROTAC, leading to protein degradation.

Experimental Protocols

Protocol for Amide Coupling using this compound

This protocol describes the general procedure for coupling the carboxylic acid of this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., E3 ligase ligand)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF or DMSO

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

  • Add the amine-containing molecule (1-1.2 equivalents).

  • Add DIPEA (2-3 equivalents) to the reaction mixture.

  • In a separate vial, dissolve EDC (1.5 equivalents) or HATU (1.5 equivalents) in anhydrous DMF or DMSO.

  • Add the coupling reagent solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol for SPAAC Bioconjugation

This protocol outlines the general steps for conjugating a BCN-functionalized molecule to an azide-containing biomolecule.

Materials:

  • BCN-functionalized molecule (prepared as in 4.1)

  • Azide-modified biomolecule (e.g., protein, peptide, or nucleic acid)

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.0-8.5)

  • Reaction vessel

Procedure:

  • Dissolve the BCN-functionalized molecule in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).

  • Dissolve the azide-modified biomolecule in the aqueous buffer.

  • Add the solution of the BCN-functionalized molecule to the biomolecule solution. The final concentration of the organic solvent should typically be less than 10% to maintain the integrity of the biomolecule.

  • Incubate the reaction mixture at room temperature or 37 °C for 1-24 hours. The reaction time will depend on the concentration of the reactants and the specific BCN and azide derivatives used.

  • Monitor the reaction progress using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.

  • Purify the resulting conjugate using size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted starting materials.

Experimental Workflow for Protein Labeling

Protein_Labeling_Workflow Start Start: Azide-Modified Protein SPAAC SPAAC Reaction (Copper-Free Click Chemistry) Start->SPAAC BCN_Linker This compound + EDC/HATU Activation BCN_Linker->SPAAC Purification Purification of Conjugate (e.g., SEC, Affinity Chromatography) SPAAC->Purification Analysis Analysis of Labeled Protein (SDS-PAGE, Mass Spec) Purification->Analysis End End: Labeled Protein Analysis->End

References

Synthesis of 5-endo-BCN-pentanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 5-endo-BCN-pentanoic acid, a valuable bifunctional linker for applications in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis involves a multi-step process commencing with the formation of the core bicyclo[6.1.0]nonyne (BCN) scaffold, followed by the introduction of the pentanoic acid linker.

Core Concepts and Applications

This compound is a key reagent in the field of "click chemistry." Its strained cyclooctyne (B158145) moiety, the BCN group, participates in highly efficient and selective copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules. This bioorthogonal reaction allows for the conjugation of the BCN linker to biomolecules such as proteins, peptides, and nucleic acids under physiological conditions without the need for a cytotoxic copper catalyst. The terminal pentanoic acid provides a handle for further chemical modifications, most commonly through the formation of a stable amide bond with primary amines in the presence of coupling agents like EDC or HATU. This dual functionality makes it an ideal tool for constructing complex molecular architectures for targeted therapeutics and chemical biology research.[1]

Synthetic Pathway Overview

The synthesis of this compound can be conceptually divided into two main stages:

  • Synthesis of the Precursor: Preparation of (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (endo-BCN-alcohol).

  • Linker Attachment: Formation of a carbamate (B1207046) linkage between endo-BCN-alcohol and a derivative of pentanoic acid.

The overall synthetic scheme is depicted below.

Synthesis_Pathway cluster_precursor Stage 1: Precursor Synthesis cluster_linker Stage 2: Linker Attachment 1_5_COD 1,5-Cyclooctadiene (B75094) Cyclopropanation Cyclopropanation 1_5_COD->Cyclopropanation endo_BCN_ester endo-Bicyclo[6.1.0]nonane-9-carboxylate Cyclopropanation->endo_BCN_ester Reduction Reduction (LiAlH4) endo_BCN_ester->Reduction endo_BCN_alcohol (1R,8S,9s)-Bicyclo[6.1.0] non-4-yn-9-ylmethanol (endo-BCN-alcohol) Reduction->endo_BCN_alcohol Carbamate_Formation Carbamate Formation endo_BCN_alcohol->Carbamate_Formation Pentanoic_acid_derivative 5-Isocyanatopentanoic acid (or activated derivative) Pentanoic_acid_derivative->Carbamate_Formation Final_Product This compound Carbamate_Formation->Final_Product

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (endo-BCN-alcohol)

This procedure is adapted from the work of Dommerholt et al. and involves the cyclopropanation of 1,5-cyclooctadiene followed by reduction.[1]

Step 1a: Synthesis of endo-Bicyclo[6.1.0]nonane-9-carboxylate

Reagent/SolventMolecular WeightQuantityMoles
1,5-Cyclooctadiene108.18 g/mol --
Ethyl diazoacetate114.10 g/mol --
Rh₂(OAc)₄442.14 g/mol --
Dichloromethane (B109758)84.93 g/mol --

Procedure:

  • To a solution of 1,5-cyclooctadiene in dichloromethane, add a catalytic amount of rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄).

  • Slowly add ethyl diazoacetate to the reaction mixture at room temperature. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the endo- and exo-isomers of bicyclo[6.1.0]nonane-9-carboxylate. The isomers can be separated at this stage or after the subsequent reduction.

Step 1b: Reduction to endo-BCN-alcohol

Reagent/SolventMolecular WeightQuantityMoles
endo-Bicyclo[6.1.0]nonane-9-carboxylate194.27 g/mol --
Lithium aluminum hydride (LiAlH₄)37.95 g/mol --
Diethyl ether or THF---

Procedure:

  • Prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of endo-bicyclo[6.1.0]nonane-9-carboxylate in the same anhydrous solvent to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide (B78521), and then more water.

  • Filter the resulting aluminum salts and wash thoroughly with the solvent.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield endo-BCN-alcohol.[2][3][4][5][6]

Stage 2: Synthesis of this compound

This step involves the formation of a carbamate linkage. The synonym for the final product, 5-({[(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethoxy]carbonyl}amino)pentanoic acid, strongly suggests this linkage.

Step 2a: Carbamate Formation

Reagent/SolventMolecular WeightQuantityMoles
endo-BCN-alcohol150.22 g/mol --
Ethyl 5-isocyanatopentanoate171.20 g/mol --
Anhydrous Dichloromethane or THF---
Triethylamine (B128534) (optional, as base)101.19 g/mol --

Procedure:

  • Dissolve endo-BCN-alcohol in anhydrous dichloromethane or THF under an inert atmosphere.

  • Add a stoichiometric amount of ethyl 5-isocyanatopentanoate. A slight excess of the isocyanate can be used to ensure complete conversion of the alcohol. A base such as triethylamine can be added to catalyze the reaction.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, the solvent can be removed under reduced pressure. The crude product, an ethyl ester, can be purified by column chromatography.

Step 2b: Hydrolysis of the Ester

Reagent/SolventMolecular WeightQuantityMoles
Ethyl 5-endo-BCN-pentanoate321.42 g/mol --
Lithium hydroxide (LiOH)23.95 g/mol --
Tetrahydrofuran (THF)---
Water---

Procedure:

  • Dissolve the purified ethyl ester from the previous step in a mixture of THF and water.

  • Add an excess of lithium hydroxide.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualization of Key Processes

Experimental_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Linker Attachment & Hydrolysis Start1 1,5-Cyclooctadiene + Ethyl diazoacetate Reaction1 Rh(II)-catalyzed Cyclopropanation Start1->Reaction1 Purification1 Column Chromatography Reaction1->Purification1 Intermediate1 endo-BCN-ester Purification1->Intermediate1 Reaction2 LiAlH4 Reduction Intermediate1->Reaction2 Workup1 Aqueous Workup Reaction2->Workup1 Product1 endo-BCN-alcohol Workup1->Product1 Start2 endo-BCN-alcohol + Ethyl 5-isocyanatopentanoate Reaction3 Carbamate Formation Start2->Reaction3 Purification2 Column Chromatography Reaction3->Purification2 Intermediate2 Ester-protected final product Purification2->Intermediate2 Reaction4 LiOH Hydrolysis Intermediate2->Reaction4 Workup2 Acidification & Extraction Reaction4->Workup2 Product2 This compound Workup2->Product2

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Application Example

This compound is frequently used to construct PROTACs. A PROTAC simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_Mechanism Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC (containing this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing a BCN-based linker.

Concluding Remarks

The synthesis of this compound provides a versatile platform for the development of advanced bioconjugates and therapeutics. The procedures outlined in this guide, based on established chemical transformations, offer a reliable pathway to this important molecule. Researchers should note that while the carbamate formation and hydrolysis steps are standard procedures, optimization of reaction conditions may be necessary to achieve high yields and purity. The stability of the BCN moiety, particularly under acidic conditions, should also be considered during synthesis and subsequent applications.[7]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Bicyclononyne (BCN) in Copper-Free Click Chemistry

Bicyclononyne (BCN) has emerged as a pivotal tool in the field of bioorthogonal chemistry, particularly in copper-free click chemistry reactions. Its unique structural properties and reactivity make it an invaluable reagent for bioconjugation, drug delivery, and in vivo imaging. This guide provides a comprehensive overview of the core principles of BCN's role in strain-promoted alkyne-azide cycloaddition (SPAAC), supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

The Core Mechanism: A [3+2] Dipolar Cycloaddition

The fundamental reaction involving BCN is the strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that occurs without the need for a cytotoxic copper catalyst.[1][2] The driving force behind this reaction is the significant ring strain of the cyclooctyne (B158145) ring within the BCN molecule.[1][] This strain is released upon the [3+2] dipolar cycloaddition with an azide (B81097), leading to the formation of a stable triazole linkage.[4][5] This reaction is highly selective and can be performed in aqueous environments, making it ideal for biological applications.[4]

The reaction between BCN and an azide is characterized by the concerted formation of two new sigma bonds between the 1,3-dipole (the azide) and the dipolarophile (the strained alkyne of the BCN group).[5] The distortion of the alkyne from its ideal linear geometry to a bent conformation in the BCN ring significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures.[6]

Quantitative Data Presentation: A Comparative Analysis of Cyclooctyne Reaction Rates

The choice of a cyclooctyne for a specific application often depends on its reaction kinetics. The table below summarizes the second-order rate constants for BCN and other commonly used cyclooctynes in their reaction with benzyl (B1604629) azide, providing a basis for comparison.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
BCN Benzyl Azide~0.06 - 0.29[7][8]
DBCO Benzyl Azide~0.6 - 1.0[7]
DIBO Benzyl Azide~0.3 - 0.7[7]
BARAC Benzyl Azide> 1.0[9]
TMTH Benzyl Azide> 1.0[9]

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[7] While BCN may exhibit a slower reaction rate compared to other cyclooctynes like DBCO, it offers advantages in terms of its smaller size and lower lipophilicity.[7]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with a BCN-NHS Ester

This protocol outlines the steps for conjugating a BCN moiety to a protein via an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • BCN-NHS ester (e.g., endo-BCN-NHS carbonate) dissolved in anhydrous DMSO or DMF[10]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete for reaction with the NHS ester.

  • BCN-NHS Ester Preparation: Prepare a 10 mM stock solution of the BCN-NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the BCN-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted BCN-NHS ester. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted BCN-NHS ester and byproducts using a spin desalting column or by dialysis against an appropriate buffer (e.g., PBS).[4]

  • Characterization: The successful conjugation can be confirmed by methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy if the BCN reagent contains a chromophore.

Protocol 2: General Procedure for SPAAC Reaction between a BCN-labeled Protein and an Azide-functionalized Molecule

This protocol describes the "click" reaction between the BCN-functionalized protein and a molecule containing an azide group.

Materials:

  • BCN-labeled protein (from Protocol 1)

  • Azide-functionalized molecule (e.g., an azide-modified fluorescent dye or drug molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO or water) to prepare a stock solution.

  • Click Reaction: Add a 2-10 fold molar excess of the azide-functionalized molecule to the solution of the BCN-labeled protein.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction time will depend on the specific reactants and their concentrations. For live-cell labeling, shorter incubation times are preferred.

  • Purification (optional): If necessary, remove the excess azide-functionalized molecule by a suitable method such as dialysis, size exclusion chromatography, or spin filtration.

  • Analysis: The final conjugate can be analyzed by techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent azide was used), mass spectrometry, or functional assays.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Protein Functionalization cluster_step2 Step 2: Purification cluster_step3 Step 3: SPAAC Reaction Protein Protein (with primary amines) BCN_Protein BCN-Functionalized Protein Protein->BCN_Protein Reaction with BCN-NHS Ester BCN_NHS BCN-NHS Ester BCN_NHS->BCN_Protein Purification Purification (e.g., Desalting Column) BCN_Protein->Purification Final_Conjugate Final Bioconjugate Purification->Final_Conjugate Click Reaction Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Final_Conjugate adc_structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_BCN_Role Role of BCN in Linker Antibody Monoclonal Antibody Linker Linker Antibody->Linker Covalent Bond Payload Cytotoxic Payload Linker->Payload Covalent Bond BCN_Azide BCN-Azide (Triazole Linkage) BCN_Azide->Linker Forms part of the stable linker

References

5-endo-BCN-pentanoic Acid: A Technical Guide to its Application as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two. The linker, far from being a passive spacer, plays a critical role in the efficacy, selectivity, and physicochemical properties of the PROTAC. This technical guide focuses on 5-endo-BCN-pentanoic acid , an alkyl chain-based linker featuring a bicyclo[6.1.0]nonyne (BCN) moiety, and its application in the synthesis and development of novel PROTACs.

The key feature of this compound is its BCN group, which enables facile and efficient conjugation to azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] This "click chemistry" reaction is bioorthogonal, proceeding under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it highly suitable for the synthesis of complex biomolecules like PROTACs.[2]

Chemical Properties and Synthesis

This compound is a chemical reagent characterized by a strained alkyne (BCN) and a terminal carboxylic acid.[3] The carboxylic acid allows for standard amide bond formation with amine-functionalized molecules, while the BCN group provides a reactive handle for SPAAC with azide-modified binding elements.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₂₃NO₄[4]
Molecular Weight 293.36 g/mol [4]
CAS Number 2364591-80-8[4]
Appearance Solid[5]
Storage -20°C in the dark[5]

Role in PROTAC Design and Synthesis

The modular nature of PROTACs allows for the systematic variation of each component—the POI ligand, the E3 ligase ligand, and the linker—to optimize degradation activity.[6] this compound offers a versatile platform for linker design due to its dual functionality.

The synthesis of a PROTAC using this linker typically involves a convergent approach. One binding moiety (either for the POI or the E3 ligase) is functionalized with an azide (B81097) group, while the other is coupled to the carboxylic acid of this compound. The two fragments are then joined using the SPAAC reaction.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow POI_ligand POI Ligand (amine-functionalized) Intermediate POI-BCN Intermediate POI_ligand->Intermediate Amide Coupling BCN_linker This compound BCN_linker->Intermediate E3_ligand E3 Ligase Ligand (azide-functionalized) PROTAC Final PROTAC E3_ligand->PROTAC Intermediate->PROTAC SPAAC Reaction

A generalized workflow for the synthesis of a PROTAC using this compound.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via SPAAC

This protocol describes a general procedure for the conjugation of an azide-modified E3 ligase ligand to a POI ligand functionalized with this compound.

Materials:

  • Amine-functionalized POI ligand

  • This compound

  • Amide coupling reagents (e.g., HATU, DIPEA)

  • Anhydrous DMF

  • Azide-functionalized E3 ligase ligand

  • Anhydrous DMSO

  • Purification system (e.g., HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • Synthesis of the POI-BCN Intermediate:

    • Dissolve the amine-functionalized POI ligand and this compound in anhydrous DMF.

    • Add the amide coupling reagents (e.g., HATU and DIPEA) and stir the reaction at room temperature until completion (monitor by LC-MS).

    • Purify the POI-BCN intermediate by HPLC.

    • Confirm the identity and purity of the product by LC-MS and NMR.

  • SPAAC Reaction:

    • Dissolve the purified POI-BCN intermediate and the azide-functionalized E3 ligase ligand in anhydrous DMSO.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS. Reaction times can vary from a few hours to overnight.[7]

    • Once the reaction is complete, purify the final PROTAC product by HPLC.

    • Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot

This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a PROTAC.

Materials:

  • Cancer cell line expressing the target protein

  • PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

Signaling Pathways and Applications

While specific examples of PROTACs utilizing this compound and their targeted signaling pathways are not extensively detailed in the public literature, the general principles of PROTAC action apply. By degrading a specific protein of interest, a PROTAC can effectively shut down the signaling pathway in which that protein is a key component. The choice of the POI ligand determines which pathway is targeted.

For instance, a PROTAC designed with a ligand for a specific kinase can lead to the degradation of that kinase, thereby inhibiting its downstream signaling cascade, which might be involved in cell proliferation or survival.

PROTAC_Signaling_Pathway cluster_pathway PROTAC Mechanism of Action on a Signaling Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., Kinase) POI->Ternary_Complex Proteasome Proteasome POI->Proteasome Downstream_Signal Downstream Signaling POI->Downstream_Signal Activation E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitination->POI Degradation POI Degradation Proteasome->Degradation Degradation->Downstream_Signal Inhibition Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Signal->Cellular_Response

Mechanism of PROTAC-induced degradation and its effect on a signaling pathway.

Conclusion

This compound is a valuable tool in the development of novel PROTACs. Its key advantage lies in the BCN moiety, which allows for the use of the highly efficient and biocompatible SPAAC reaction for the final conjugation step in PROTAC synthesis. This facilitates the modular and convergent assembly of these complex molecules. As the field of targeted protein degradation continues to expand, the strategic use of versatile linkers like this compound will be crucial in the design and optimization of the next generation of PROTAC-based therapeutics. Further research is warranted to fully explore the potential of this linker in targeting a wide range of proteins and signaling pathways implicated in human diseases.

References

The Core of Bioorthogonal Chemistry: An In-depth Technical Guide to BCN Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has revolutionized the study of biological systems, allowing for the precise chemical modification of biomolecules in their native environments. This guide delves into the core of this field, focusing on a key player: BCN (bicyclo[6.1.0]nonyne) reagents. These strained cyclooctynes are instrumental in driving highly selective and biocompatible reactions, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This document provides a comprehensive overview of BCN reagents, their reaction mechanisms, quantitative data, and detailed experimental protocols for their application in research and drug development.

Introduction to Bioorthogonal Chemistry and BCN Reagents

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2] For a reaction to be considered bioorthogonal, it must be highly selective, yield stable products in high quantities, proceed quickly at low concentrations, and involve functional groups not naturally present in biological systems.[2]

BCN reagents are a class of cyclooctynes that have gained prominence in bioorthogonal chemistry due to their unique combination of reactivity and stability.[3][4][5] The high ring strain of the bicyclo[6.1.0]nonyne structure allows it to react spontaneously with azides in a catalyst-free manner, a process known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This reaction forms a stable triazole linkage.[1][6] Unlike the copper-catalyzed version of this reaction (CuAAC), SPAAC avoids the cellular toxicity associated with copper catalysts, making it ideal for in vivo applications.[6][7]

The versatility of BCN reagents is further enhanced by the ability to functionalize them with various linkers and reporter molecules, such as polyethylene (B3416737) glycol (PEG) to increase hydrophilicity, or fluorescent dyes for imaging applications.[3][6][8] BCN exists as two diastereomers, endo-BCN and exo-BCN, with the endo isomer generally exhibiting slightly higher reactivity in SPAAC reactions.[4][5]

The SPAAC Reaction: Mechanism and Kinetics

The driving force behind the SPAAC reaction is the significant ring strain of the cyclooctyne. This strain lowers the activation energy of the [3+2] cycloaddition with an azide (B81097), allowing the reaction to proceed readily without the need for a catalyst.[9] The reaction is highly specific, as neither the alkyne nor the azide functional groups are commonly found in biological systems, ensuring that the reaction is orthogonal to native cellular processes.[1][2]

The kinetics of the SPAAC reaction are a critical consideration for its application. While generally slower than the inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctenes (TCO) and tetrazines, the SPAAC reaction with BCN offers a good balance of reactivity and stability.[8] BCN reagents have demonstrated superior stability compared to other cyclooctynes like DBCO, particularly in the presence of endogenous thiols such as glutathione.[8]

Quantitative Data on BCN Reagents

The efficiency of a bioorthogonal reaction is paramount. The following table summarizes key quantitative data for BCN reagents in SPAAC reactions, providing a comparison with other common bioorthogonal reactions.

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)Key Characteristics
SPAAC BCN + Azide ~0.1 - 0.29 [5][8]Good balance of reactivity and stability; smaller and less lipophilic than DBCO. [8][10]
SPAACDBCO + AzideGenerally faster than BCN[8]Higher ring strain leads to faster reaction but lower stability.[8]
CuAACTerminal Alkyne + Azide (with Cu(I) catalyst)~10 - 100[8]Fast reaction, but the copper catalyst can be toxic to cells.[8][10]
iEDDAtrans-Cyclooctene (TCO) + Tetrazine~1 - 10⁶[8]Extremely fast kinetics, but TCO and tetrazine are bulkier than alkynes and azides.[8]

Note: Reaction rates are dependent on the specific azide, solvent, and temperature.[8]

Applications in Drug Development and Research

The unique properties of BCN reagents have led to their widespread adoption in various research and therapeutic applications:

  • Bioconjugation and Labeling: BCN reagents are extensively used for the precise labeling of proteins, peptides, nucleic acids, and other biomolecules with probes such as fluorescent dyes or biotin.[1][3] This enables detailed studies of biomolecule localization, trafficking, and interactions within living cells.[1]

  • Drug Delivery and Targeting: In drug development, BCN-mediated click chemistry is employed to construct antibody-drug conjugates (ADCs).[11][12] This involves linking a potent cytotoxic drug to an antibody that specifically targets cancer cells, thereby enhancing drug efficacy and reducing off-target side effects.[1]

  • Imaging and Diagnostics: The ability to attach imaging agents to biomolecules via BCN linkers has significant implications for diagnostic and bioimaging techniques.[1] This allows for the visualization of cellular processes and the development of new diagnostic tools.[1]

  • Proteomics: BCN-functionalized beads can be used for the enrichment of azide-modified proteins or other macromolecules from complex mixtures, facilitating their identification and analysis in proteomics studies.[13]

Core Signaling and Experimental Workflows

To visually represent the processes involving BCN reagents, the following diagrams have been generated using the Graphviz DOT language.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product BCN BCN (Bicyclo[6.1.0]nonyne) Triazole Stable Triazole Linkage (Covalently-linked Biomolecule) BCN->Triazole Strain-Promoted [3+2] Cycloaddition Azide Azide-modified Biomolecule Azide->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow start Start: Azide-modified Biomolecule prep_bcn Prepare BCN Reagent Solution (e.g., in DMSO) start->prep_bcn reaction Incubate Azide-Biomolecule with BCN Reagent start->reaction prep_bcn->reaction purification Purification Step (e.g., Size-Exclusion Chromatography) reaction->purification Reaction Completion analysis Analysis of Labeled Biomolecule (e.g., SDS-PAGE, Fluorescence Imaging) purification->analysis end End: Purified, Labeled Biomolecule analysis->end

Caption: General experimental workflow for biomolecule labeling using BCN reagents.

Logical_Relationship Bioorthogonal_Chemistry Bioorthogonal Chemistry Click_Chemistry Click Chemistry Bioorthogonal_Chemistry->Click_Chemistry Copper_Free_Click Copper-Free Click Chemistry Click_Chemistry->Copper_Free_Click SPAAC SPAAC Copper_Free_Click->SPAAC BCN_Reagents BCN Reagents SPAAC->BCN_Reagents

Caption: Logical relationship of BCN reagents within bioorthogonal chemistry.

Key Experimental Protocol: Labeling of a Protein with a BCN-PEG4-Fluorophore

This protocol provides a general methodology for the labeling of an azide-modified protein with a BCN-functionalized fluorescent probe.

Materials:

  • Azide-modified protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • BCN-PEG4-Fluorophore conjugate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

  • Reaction vessels (e.g., microcentrifuge tubes)

  • Standard protein quantification assay (e.g., BCA or Bradford)

Procedure:

  • Preparation of Reagents:

    • Ensure the azide-modified protein is purified and its concentration accurately determined.[6]

    • Allow the vial of BCN-PEG4-Fluorophore to warm to room temperature before opening.[6]

    • Prepare a stock solution of the BCN reagent in anhydrous DMSO (e.g., 10 mM).[6]

  • Labeling Reaction:

    • In a reaction vessel, add the azide-modified protein solution.

    • Add the BCN-PEG4-Fluorophore stock solution to the protein solution. A 2- to 10-fold molar excess of the BCN reagent over the protein is a common starting point.[6]

    • Ensure the final concentration of DMSO in the reaction mixture is kept below 5% (v/v) to maintain protein stability.[6][14]

    • Gently mix the components.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[6] Protect the reaction from light to prevent photobleaching of the fluorophore.[14]

  • Purification of the Labeled Protein:

    • Remove the unreacted BCN-PEG4-Fluorophore using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).[14]

    • Collect the fractions containing the labeled protein.

  • Analysis and Quantification:

    • Confirm successful labeling via methods such as SDS-PAGE with in-gel fluorescence scanning or fluorescence spectroscopy.

    • Determine the final concentration of the labeled protein and the degree of labeling.

BCN reagents are powerful tools in the field of bioorthogonal chemistry, enabling a wide array of applications in biological research and drug development. Their favorable balance of reactivity and stability in the catalyst-free SPAAC reaction makes them a reliable choice for the specific and efficient modification of biomolecules in complex biological systems. This guide provides the foundational knowledge, quantitative data, and practical protocols necessary for the successful implementation of BCN-based bioorthogonal strategies.

References

Key features of bicyclo[6.1.0]nonyne (BCN) reagents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Bicyclo[6.1.0]nonyne (BCN) Reagents

Introduction

Bicyclo[6.1.0]nonyne (BCN) is a highly versatile and reactive cyclooctyne (B158145) that has become a cornerstone in the field of bioorthogonal chemistry.[1][2][3] Its significance lies in its ability to undergo rapid and specific reactions within complex biological environments without interfering with native biochemical processes.[4] This unique characteristic, termed bioorthogonality, makes BCN an invaluable tool for researchers, scientists, and drug development professionals.[5][6]

The primary application of BCN reagents is in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.[2][7] The inherent ring strain of the bicyclic system allows BCN to react spontaneously with azide-functionalized molecules, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[7][] This feature is particularly advantageous for in vivo applications and for the modification of sensitive biomolecules.[5][7] BCN reagents offer an optimal balance of high reactivity and stability, coupled with a relatively small size and lower lipophilicity compared to other cyclooctynes like dibenzocyclooctyne (DBCO).[1][9] These properties have led to their widespread use in bioconjugation, cellular imaging, and the development of therapeutic agents such as antibody-drug conjugates (ADCs).[3][4]

Core Features of BCN Reagents

Reactivity and Reaction Partners

The reactivity of BCN is driven by the significant ring strain resulting from the fusion of a cyclopropane (B1198618) ring to a cyclooctyne core.[1] This strain lowers the activation energy for cycloaddition reactions, enabling them to proceed at physiological temperatures.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is the most prominent reaction involving BCN.[2] It is a [3+2] dipolar cycloaddition with an azide (B81097) to form a stable triazole linkage. The reaction is highly efficient and specific, proceeding readily in aqueous buffers.[1][5]

  • Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): BCN also reacts efficiently with nitrones, a transformation that can exhibit even faster kinetics than SPAAC in some cases.[10][11]

  • Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: BCN can participate in iEDDA reactions with tetrazine partners. These reactions are among the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 39,200 M⁻¹s⁻¹.[12][13]

Physicochemical Properties and Stability

BCN strikes a favorable balance between reactivity and stability. Compared to highly reactive but unstable cyclooctynes like BARAC, BCN offers sufficient stability for practical applications.[14]

  • Size and Lipophilicity: BCN has a smaller and less lipophilic structure than DBCO, which can be advantageous in certain biological applications where solubility and steric hindrance are concerns.[9] Derivatives incorporating polyethylene (B3416737) glycol (PEG) linkers can further enhance aqueous solubility.[1][3]

  • Stability: BCN is generally stable under typical physiological conditions.[5] However, it can exhibit instability under acidic conditions, which may be a consideration in specific experimental designs like solid-phase oligonucleotide synthesis.[15][16] A notable side reaction is its reactivity towards thiols, particularly the sulfhydryl groups of cysteine residues in proteins.[1][17] This off-target reactivity can be mitigated by the addition of a low concentration of a reducing agent like β-mercaptoethanol (β-ME).[1][5][17] Studies have shown that BCN is significantly more stable towards glutathione (B108866) (GSH) than DBCO.[18]

Synthesis

BCN is synthetically accessible, often prepared from the commercially available 1,5-cyclooctadiene (B75094) in a multi-step process. Key steps typically involve a cyclopropanation reaction.[19] More recent synthetic approaches have focused on improving the stereoselectivity of the cyclopropanation step.[19] The synthesis of BCN carboxylic acid has also been described, providing an alternative handle for creating more stable amide linkages compared to the more common carbamate (B1207046) derivatives derived from BCN alcohol.[16][20]

Quantitative Data

The reaction kinetics of BCN are a critical factor in its utility. The table below summarizes representative second-order rate constants for various BCN-mediated cycloaddition reactions.

Reaction TypeBCN DerivativeReaction PartnerRate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
SPAACBCNBenzyl Azide~0.3Various
SPAACPEGylated BCN2-Azidoethanol0.19 - 0.21Human Blood Plasma, 20°C
SPAACBCN-encoded GFPAzide-TAMRA0.28Not specified
iEDDABCNDiaryl-tetrazine1,245 ± 45Not specified
iEDDABCNCy5-tetrazine29,000 ± 7,500Not specified
iEDDABCNSulfonated Tetrazole11,400 - 39,200Acetonitrile:Phosphate Buffer (1:1)
SPANCBCNAcyclic NitronesVariesNot specified
Thiol AdditionBCN-PEG-NH₂β-mercaptoethanol1 x 10⁻⁴25°C

(Data compiled from multiple sources.[12][17][21][22][23][24])

Experimental Protocols

Protocol 1: General Procedure for Antibody-Oligo Conjugation via SPAAC

This protocol outlines the steps for conjugating an azide-modified oligonucleotide to an antibody functionalized with a BCN NHS ester.

Materials:

  • Antibody solution (e.g., 1 mg/mL in PBS, pH 7.4)

  • BCN-NHS ester (e.g., 10 mM stock in anhydrous DMSO)

  • Azide-functionalized oligonucleotide

  • Quenching solution (e.g., 100 mM Tris buffer)

  • Spin desalting columns

  • Phosphate-Buffered Saline (PBS), pH 7.4

Methodology:

  • Antibody Activation with BCN:

    • To the antibody solution, add a 20-30 fold molar excess of the BCN-NHS ester stock solution. Ensure the final DMSO concentration remains below 20% to maintain protein stability.[5]

    • Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.[5]

    • Quench the reaction by adding Tris buffer to a final concentration of ~10 mM to react with any unreacted NHS ester.[5]

    • Incubate for an additional 15 minutes at room temperature.[5]

    • Remove excess, unreacted BCN-NHS ester using a spin desalting column equilibrated with PBS. The resulting BCN-functionalized antibody can be stored at -20°C.[5]

  • SPAAC Reaction:

    • Mix the BCN-activated antibody with the azide-functionalized oligonucleotide in PBS. A 2-4 fold molar excess of the oligo is a common starting point.

    • Incubate the reaction mixture. Incubation times can vary from 4-12 hours at room temperature to 12-24 hours at 4°C.[7]

  • Purification and Analysis:

    • Purify the final antibody-oligonucleotide conjugate to remove unreacted oligonucleotide. This is typically achieved using chromatography techniques such as size exclusion or ion exchange HPLC.[5]

    • Validate the final conjugate using SDS-PAGE, which will show a shift in the molecular weight corresponding to the successful conjugation.[5]

Visualizations

Signaling Pathways and Experimental Workflows

SPAAC_Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_product Product BCN BCN (Strained Alkyne) TransitionState [3+2] Dipolar Cycloaddition BCN->TransitionState Strain-Promoted Azide Azide (-N3) Azide->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Bioorthogonal

Bioconjugation_Workflow cluster_prep Preparation cluster_functionalization Functionalization cluster_reaction Conjugation cluster_final Final Steps Biomolecule1 Biomolecule 1 (e.g., Protein) Activate_BCN Activate with BCN Reagent Biomolecule1->Activate_BCN Biomolecule2 Biomolecule 2 (e.g., Oligo, Drug) Activate_Azide Introduce Azide Group Biomolecule2->Activate_Azide SPAAC SPAAC Reaction (Copper-Free) Activate_BCN->SPAAC BCN-labeled Activate_Azide->SPAAC Azide-labeled Purify Purification SPAAC->Purify Analyze Analysis (e.g., SDS-PAGE) Purify->Analyze Conjugate Final Bioconjugate Analyze->Conjugate

Bioorthogonality_Concept cluster_bio_system Complex Biological System cluster_reagents Bioorthogonal Reagents cluster_reaction Specific Reaction Cell Living Cell Proteins Native Proteins (-NH2, -SH, -COOH) Metabolites Other Biomolecules BCN_Reagent BCN Probe BCN_Reagent->Proteins No Interference Click_Reaction Click! BCN_Reagent->Click_Reaction Reacts Only With Azide_Target Azide-tagged Target Azide_Target->Metabolites No Interference Azide_Target->Click_Reaction

References

An In-depth Technical Guide to 5-endo-BCN-pentanoic Acid: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-endo-BCN-pentanoic acid is a key bifunctional linker molecule that has garnered significant attention in the fields of chemical biology and drug development. Its unique structure, featuring a strained bicyclo[6.1.0]nonyne (BCN) moiety and a terminal pentanoic acid, enables its use in highly specific and efficient bioconjugation reactions. The BCN group is a reactive handle for copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which allows for the covalent attachment to azide-modified biomolecules under physiological conditions. The terminal carboxylic acid provides a versatile point for conjugation to amine-containing molecules, such as proteins, peptides, and small molecule drugs, through stable amide bond formation. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and its applications in advanced drug development strategies like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Physical and Chemical Properties

The utility of this compound in complex biological systems is underpinned by its distinct physicochemical characteristics. A summary of its key properties is presented below.

General Properties
PropertyValueSource
Chemical Name 5-({[(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethoxy]carbonyl}amino)pentanoic acid[1]
Synonyms endo-BCN-pentanoic acid, 5-endo-BCN-COOH[1][2]
CAS Number 2364591-80-8[1][3][4]
Molecular Formula C₁₆H₂₃NO₄[1][3]
Molecular Weight 293.36 g/mol [1][3]
Appearance Solid[5]
Purity ≥98%[3][4]
Storage Conditions -20°C, in the dark[3][4][5]
Predicted Physicochemical Data

The following table summarizes predicted physicochemical properties that are valuable for understanding the behavior of this compound in various experimental settings.

PropertyPredicted ValueSource
Density 1.2 ± 0.1 g/cm³[1]
Boiling Point 495.2 ± 28.0 °C at 760 mmHg[1]
Flash Point 253.3 ± 24.0 °C[1]
LogP 2.4071[3]
Topological Polar Surface Area (TPSA) 75.63 Ų[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 2[3]
Rotatable Bonds 7[3]
Solubility and Stability

Experimentally determined solubility and stability data for this compound is not extensively published. However, based on its structure and data from commercial suppliers, the following can be inferred:

  • Solubility : It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF)[4]. The pentanoic acid moiety is expected to enhance its stability and solubility[6].

  • Stability : For long-term use, it is recommended to store the compound at -20°C in a dry, dark environment[3][4][5]. The BCN moiety's stability is influenced by pH, with susceptibility to hydrolysis under acidic conditions[3]. Studies on other BCN derivatives have shown that amide linkages involving the BCN moiety are generally more stable than carbamate (B1207046) linkages in biological media[7].

Chemical Reactivity and Experimental Protocols

The dual functionality of this compound dictates its reactivity. The BCN group participates in SPAAC reactions, while the carboxylic acid is amenable to standard amide bond formation.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The BCN moiety's high ring strain of approximately 12–13 kcal/mol drives its rapid reaction with azide-functionalized molecules without the need for a cytotoxic copper catalyst[8]. This bioorthogonal reaction is highly selective and forms a stable triazole linkage, making it ideal for applications in living systems[9][10]. The endo configuration of the BCN group is known to exhibit high reactivity in SPAAC[11].

This protocol describes a general procedure for the conjugation of an azide-containing biomolecule to an alkyne-modified molecule using a BCN linker.

  • Dissolve the reactants : Dissolve the azide-containing biomolecule and a molar excess (typically 1.5-5 equivalents) of the BCN-functionalized molecule in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Reaction incubation : Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 1 to 24 hours, depending on the concentration and reactivity of the substrates.

  • Monitoring the reaction : The progress of the reaction can be monitored by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) if one of the components is a protein.

  • Purification : Purify the resulting conjugate using an appropriate chromatographic technique, such as size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC), to remove unreacted starting materials[12][13][14].

Amide Bond Formation

The terminal carboxylic acid of this compound can be activated to form a stable amide bond with primary or secondary amines. This is a widely used method for attaching linkers to proteins, peptides, or amine-containing small molecules. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS) or more efficient uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[2][4][6].

This protocol outlines a two-step procedure for conjugating this compound to an amine-containing biomolecule.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., peptide, protein)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification system (e.g., HPLC, desalting columns)

Procedure:

  • Prepare solutions : Bring all reagents to room temperature. Prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer immediately before use.

  • Activate the carboxylic acid :

    • Dissolve this compound in the Activation Buffer.

    • Add a molar excess of EDC (e.g., 10-fold) and sulfo-NHS (e.g., 25-fold) to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature to form the sulfo-NHS ester.

  • Couple to the amine :

    • Dissolve the amine-containing biomolecule in the Coupling Buffer.

    • Add the activated this compound solution to the biomolecule solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction : Add the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to quench any unreacted sulfo-NHS esters.

  • Purify the conjugate : Remove unreacted reagents and byproducts by dialysis, desalting column chromatography, or HPLC[12][13][14].

Synthesis and Characterization

Characterization:

The successful synthesis and purification of this compound and its conjugates should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for confirming the chemical structure of the molecule[16][17].

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to verify the exact mass of the compound and its conjugates[9][18].

  • High-Performance Liquid Chromatography (HPLC) : HPLC is used to assess the purity of the compound and to purify the final product and its conjugates[12][13][14].

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of targeted therapeutics, particularly in the construction of PROTACs and ADCs.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome[19][]. This compound can serve as a versatile linker component in the modular synthesis of PROTACs[]. The pentanoic acid end can be coupled to a ligand for the target protein or the E3 ligase, while the BCN group can be used to attach the other ligand via a SPAAC reaction.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds to POI ligand PROTAC PROTAC (5-endo-BCN-pentanoic acid linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds to E3 ligand Ub_POI Ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC PROTAC Release & Recycling Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Workflow of PROTAC-mediated protein degradation.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug[21]. Click chemistry, including SPAAC, is increasingly being used to construct homogeneous ADCs with a defined drug-to-antibody ratio (DAR)[3][6]. This compound can be used to link the cytotoxic payload to the antibody. The pentanoic acid can be conjugated to the drug, and the BCN moiety can react with an azide-modified antibody.

ADC_Development_Workflow cluster_synthesis Synthesis and Conjugation cluster_characterization Purification and Characterization cluster_evaluation In Vitro and In Vivo Evaluation mAb Monoclonal Antibody (mAb) Azide_Mod Azide Modification of mAb (e.g., enzymatic or unnatural amino acid) mAb->Azide_Mod ADC Antibody-Drug Conjugate (ADC) Azide_Mod->ADC SPAAC (Click Chemistry) Drug Cytotoxic Drug Drug_Linker Drug-Linker Conjugate Drug->Drug_Linker Amide Coupling Linker This compound Linker->Drug_Linker Drug_Linker->ADC Purification Purification (e.g., SEC, HIC) ADC->Purification Characterization Characterization (MS, HPLC, DAR determination) Purification->Characterization In_Vitro In Vitro Studies (Binding, Cytotoxicity, Stability) Characterization->In_Vitro In_Vivo In Vivo Studies (Efficacy, PK/PD, Toxicology) In_Vitro->In_Vivo

Caption: General workflow for ADC development using click chemistry.

Conclusion

This compound is a powerful and versatile tool for researchers in drug discovery and chemical biology. Its well-defined reactive handles allow for the precise and efficient construction of complex biomolecular conjugates under mild conditions. The ability to perform copper-free click chemistry makes it particularly suitable for applications involving sensitive biological systems. As the fields of targeted protein degradation and antibody-drug conjugates continue to evolve, the demand for sophisticated and reliable linkers like this compound is expected to grow, further driving innovation in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to 5-endo-BCN-pentanoic acid for Beginners in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of 5-endo-BCN-pentanoic acid, a key reagent in the field of bioconjugation. It details the principles of its reactivity, experimental protocols for its use, and its applications in creating advanced biomolecular conjugates.

Introduction: The Power of Bioorthogonal Chemistry

In the complex environment of a living system, achieving specific chemical modifications of biomolecules is a formidable challenge. Bioorthogonal chemistry provides a solution by utilizing reactions that occur selectively and efficiently in a biological setting without interfering with native biochemical processes. One of the most powerful bioorthogonal strategies is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry".

SPAAC involves the reaction between a strained cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage. This reaction is highly efficient and bioorthogonal, proceeding rapidly at physiological temperatures and pH without the need for cytotoxic copper catalysts.[1] Bicyclo[6.1.0]nonyne (BCN) is one of the most widely used cyclooctynes due to its excellent balance of stability, reactivity, and relative hydrophilicity.[2]

This compound: A Versatile Building Block

This compound is a bifunctional linker that incorporates the reactive BCN group and a terminal carboxylic acid. This structure allows for a two-stage conjugation strategy:

  • Amine Coupling: The pentanoic acid's carboxyl group can be activated to react with primary amines (e.g., on the lysine (B10760008) residues of a protein), forming a stable amide bond.

  • Strain-Promoted "Click" Reaction: The BCN group is then available to react with any molecule bearing an azide group via SPAAC.

The "endo" configuration of the BCN ring is slightly more reactive than its "exo" counterpart, making it a preferred choice for many applications.[2]

Quantitative Data

The performance of this compound in bioconjugation is dependent on its reactivity and stability. The following tables summarize key quantitative data for BCN reagents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2364591-80-8[3]
Molecular Formula C₁₆H₂₃NO₄[3]
Molecular Weight 293.36 g/mol [3]
Purity ≥98%[3]
Topological Polar Surface Area (TPSA) 75.63 Ų[3]
Predicted LogP 2.4071[3]
Storage Temperature -20°C[3]

Table 2: Reaction Kinetics of BCN Derivatives

Reaction PartnerBCN Isomer/DerivativeSecond-Order Rate Constant (k₂)ConditionsSource
Benzyl Azideendo-BCN 0.29 M⁻¹s⁻¹ CD₃CN/D₂O (1:2)[2]
Benzyl Azideexo-BCN0.19 M⁻¹s⁻¹CD₃CN/D₂O (1:2)[2]
Sulfonated Tetrazole 1BCN 39,200 M⁻¹s⁻¹ Acetonitrile/Phosphate Buffer (1:1)[4]

Table 3: Stability Profile of BCN Moiety

ConditionObservationSource
Storage (Solvent-free, -20°C) Stable for at least 3 days without detectable structural changes.[2]
Presence of Thiols (e.g., Glutathione) BCN shows instability and degradation. It is significantly more stable than DBCO but still reacts.[5]
Phagocytic Immune Cells BCN demonstrates the lowest stability among tested alkynes, with up to 79% degradation after 24 hours in RAW264.7 cells.[6]
Neutral pH (in vitro) Degradation observed in the presence of sodium hypochlorite (B82951) at neutral pH, but not acidic pH.[6]

Experimental Protocols & Workflows

Successful bioconjugation requires careful execution of experimental procedures. Below are detailed protocols for the activation of this compound and its subsequent use in SPAAC, along with logical workflows for common applications.

This two-step protocol first activates the carboxylic acid to an NHS ester, which then reacts with primary amines on a target protein.

Materials:

  • This compound

  • Protein to be labeled (in amine-free buffer, e.g., PBS)

  • Activation Buffer: 100 mM MES, 500 mM NaCl, pH 6.0[7]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.4

  • Anhydrous DMSO or DMF

  • Spin desalting columns

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-2 mg/mL in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris) will compete with the reaction.

  • Activation of Carboxylic Acid:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • In a microcentrifuge tube, dissolve this compound in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).

    • Add a 10-20 fold molar excess of the BCN-pentanoic acid solution to the protein solution.

    • Add EDC and Sulfo-NHS to the mixture to final concentrations of approximately 4 mM and 10 mM, respectively.[7]

    • Incubate the reaction for 1 hour at room temperature.

  • Conjugation to Protein:

    • The activated BCN-NHS ester will react with primary amines on the protein.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS ester.[8]

    • Incubate for 15-30 minutes at room temperature.[1][9]

  • Purification:

    • Remove excess reagents and byproducts using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • The BCN-functionalized protein is now ready for the SPAAC reaction and can be stored at -20°C.[1]

cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Protein Conjugation BCN_Acid This compound EDC_NHS EDC + Sulfo-NHS (Activation Buffer, pH 6.0) BCN_Acid->EDC_NHS 1 hr, RT Activated_BCN Activated BCN-NHS Ester EDC_NHS->Activated_BCN Protein Protein with Primary Amines (e.g., Lysine) Activated_BCN->Protein Forms Amide Bond Quench Quenching Solution (e.g., Tris) Protein->Quench 15-30 min Purify Purification (Desalting Column) Quench->Purify Final_Product BCN-Functionalized Protein Purify->Final_Product

Workflow for protein functionalization with this compound.

This protocol describes the "click" reaction between the BCN-functionalized protein and an azide-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule).

Materials:

  • BCN-functionalized protein (from Protocol 1)

  • Azide-containing molecule of interest

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO).

  • SPAAC Reaction:

    • In a reaction vessel, combine the BCN-functionalized protein with the azide-containing molecule. A 2-4 fold molar excess of the azide molecule over the protein is a common starting point.[10]

    • Ensure the final concentration of any organic solvent (like DMSO) is kept low (ideally <5% v/v) to maintain protein stability.[10]

  • Incubation:

    • Incubate the reaction mixture. Reaction times can vary depending on the concentration and reactivity of the substrates. Typical incubation is 4-12 hours at room temperature or 12-24 hours at 4°C.[10] For highly reactive partners, 1-2 hours may be sufficient.[1][9]

  • Purification:

    • Remove the excess, unreacted azide-containing molecule using a spin desalting column, dialysis, or liquid chromatography.

  • Analysis:

    • Confirm the final conjugate using methods such as SDS-PAGE (which may show a band shift) or mass spectrometry (which will show an increase in molecular weight).[10]

BCN_Protein BCN-Functionalized Protein Reaction Mix in PBS, pH 7.4 Incubate 4-12h at RT BCN_Protein->Reaction Azide_Molecule Azide-Containing Molecule (e.g., Dye, Drug) Azide_Molecule->Reaction Purification Purification (e.g., Desalting Column) Reaction->Purification Remove Excess Azide Final_Conjugate Final Bioconjugate Purification->Final_Conjugate

General workflow for a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Key Applications and Logical Workflows

The versatility of this compound makes it suitable for a wide range of applications in drug development and biological research.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as a component of the linker connecting the target-binding ligand and the E3 ligase ligand.[11]

cluster_poi Part 1: POI Ligand Functionalization cluster_e3 Part 2: E3 Ligand Functionalization cluster_final Part 3: Final Assembly via SPAAC POI_Ligand Protein of Interest (POI) Ligand with Amine BCN_Linker This compound (Activated as NHS Ester) POI_Ligand->BCN_Linker Amide Coupling POI_BCN POI Ligand-BCN BCN_Linker->POI_BCN SPAAC SPAAC Reaction POI_BCN->SPAAC E3_Ligand E3 Ligase Ligand with Azide E3_Ligand->SPAAC PROTAC Final PROTAC Molecule SPAAC->PROTAC Metabolic_Labeling 1. Introduce Azide Handle into Cellular Protein (e.g., via Azido Sugar or Azido Amino Acid) Live_Cells Live Cells with Azide-Tagged Protein Metabolic_Labeling->Live_Cells Incubation 3. Add BCN-Dye to Cells Incubate to allow SPAAC Live_Cells->Incubation BCN_Dye 2. Prepare BCN- Fluorescent Dye Conjugate BCN_Dye->Incubation Wash 4. Wash to Remove Excess BCN-Dye Incubation->Wash Imaging 5. Visualize Labeled Protein (Fluorescence Microscopy) Wash->Imaging

References

The Rise of a Bioorthogonal Star: A Technical Guide to BCN Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation and chemical biology, the ability to selectively and efficiently label biomolecules in their native environment is paramount. Among the arsenal (B13267) of bioorthogonal tools, bicyclo[6.1.0]nonyne (BCN) linkers have emerged as a powerful and versatile class of reagents. Their optimal balance of high reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) and impressive stability has solidified their role in applications ranging from antibody-drug conjugates (ADCs) to live-cell imaging and proteomics. This in-depth guide provides a comprehensive overview of the discovery, development, and application of BCN linkers, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate their core mechanisms and workflows.

Genesis and Core Principles of BCN Linkers

The development of BCN linkers is rooted in the broader field of "click chemistry," a concept introduced to describe reactions that are high-yielding, stereospecific, and biocompatible. A key advancement in this area was the advent of SPAAC, which circumvents the need for cytotoxic copper catalysts required in the classical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This makes SPAAC, and by extension BCN linkers, exceptionally well-suited for applications in living systems.

The reactivity of BCN is derived from the significant ring strain inherent in its bicyclic structure. This strain dramatically lowers the activation energy of the [3+2] dipolar cycloaddition reaction with an azide, allowing the reaction to proceed rapidly at physiological temperatures and pH. This bioorthogonal reaction forms a stable triazole linkage, covalently connecting the BCN-modified molecule to an azide-tagged counterpart.

Synthesis of BCN Linkers: A Chemical Blueprint

The versatility of BCN linkers stems from the ability to synthesize them with various functional groups, enabling their attachment to a wide range of biomolecules. A common and crucial intermediate is BCN-carboxylic acid (BCN-COOH), which can be further derivatized into activated esters (like BCN-NHS) for reaction with primary amines on proteins or other biomolecules.

A key development in the synthesis of BCN derivatives was the establishment of efficient routes to produce stereochemically pure isomers, such as anti-BCN-COOH, from readily available starting materials like 1,5-cyclooctadiene[1].

cluster_synthesis Synthesis of anti-BCN-COOH start 1,5-Cyclooctadiene (B75094) step1 Cyclopropanation (e.g., with ethyl diazoacetate) start->step1 intermediate1 Bicyclo[6.1.0]nonene precursor step1->intermediate1 step2 Bromination intermediate1->step2 intermediate2 Dibromo derivative step2->intermediate2 step3 Double dehydrobromination intermediate2->step3 end anti-BCN-COOH step3->end

A simplified workflow for the synthesis of anti-BCN-COOH.

Quantitative Data: Reactivity and Stability

The performance of a bioorthogonal linker is defined by its reaction kinetics and its stability under relevant biological conditions. BCN has been extensively characterized and compared to other commonly used cyclooctynes, such as dibenzocyclooctyne (DBCO).

Reaction Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). While DBCO generally exhibits faster kinetics with aliphatic azides, BCN has shown comparable or even superior reactivity with certain electronically modified or sterically hindered azides.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
BCN Benzyl Azide~0.06 - 0.1[2]
BCN 2-Azidoethanol (in human blood plasma)0.19 - 0.21[3]
BCN Fluoroalkyl Azide0.38[4]
DBCOBenzyl Azide~0.6 - 1.0[2]
DIBOBenzyl Azide~0.3 - 0.7[2]
Stability

A critical advantage of BCN linkers is their stability. For applications in oligonucleotide synthesis, the stability of the BCN moiety under the acidic conditions required for detritylation is a key consideration. Studies have shown that while the BCN group can be sensitive to strong acids like trichloroacetic acid (TCA), using a milder acid such as dichloroacetic acid (DCA) significantly improves its stability, with 60-79% of the BCN carbinol remaining intact after 30 minutes[5]. Furthermore, BCN derivatives with amide linkages have demonstrated greater stability in various media compared to those with carbamate (B1207046) linkages, making them more suitable for biological applications requiring prolonged incubation[5]. The reaction of a PEGylated BCN derivative has been successfully monitored in human blood plasma, indicating its stability and functionality in complex biological fluids[3].

Experimental Protocols

The following sections provide detailed methodologies for key applications of BCN linkers.

Synthesis of anti-Bicyclo[6.1.0]nonyne Carboxylic Acid (anti-BCN-COOH)

This protocol is adapted from a concise, three-step synthesis starting from 1,5-cyclooctadiene[2].

Step 1: Cyclopropanation

  • To a solution of 1,5-cyclooctadiene in a suitable solvent, add a rhodium catalyst (e.g., Rh₂(OAc)₄).

  • Slowly add ethyl diazoacetate to the mixture at a controlled temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Purify the resulting bicyclo[6.1.0]nonene precursor by column chromatography.

Step 2: Bromination

  • Dissolve the bicyclo[6.1.0]nonene precursor in chloroform (B151607) and cool the solution to 0 °C.

  • Add a solution of elemental bromine in chloroform dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction for an additional 15 minutes at 0 °C.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the aqueous phase with chloroform, and wash the combined organic phases with brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the dibromo derivative, which can often be used in the next step without further purification[2].

Step 3: Double Dehydrobromination and Saponification

  • Dissolve the crude dibromo derivative in dry tetrahydrofuran (B95107) (THF).

  • Add this solution to a freshly prepared solution of potassium tert-butoxide in THF.

  • Stir the mixture at room temperature for several hours.

  • Quench the reaction with water and acidify to a low pH with hydrochloric acid.

  • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer, and concentrate under vacuum.

  • Purify the final product, anti-BCN-COOH, by column chromatography or recrystallization[2].

Preparation of an Antibody-Drug Conjugate (ADC) via BCN-Azide Ligation

This protocol describes the conjugation of a drug-linker containing a BCN moiety to an azide-modified antibody.

cluster_adc ADC Preparation Workflow start Azide-Modified Antibody step2 Conjugation Reaction: Mix Antibody and BCN-Drug Linker start->step2 step1 Prepare BCN-Drug Linker Stock Solution (in DMSO) step1->step2 step3 Incubate at Room Temp (2-4 hours) step2->step3 step4 Purification by Size Exclusion Chromatography (SEC) step3->step4 step5 Concentrate and Characterize ADC step4->step5 end Purified ADC step5->end

Workflow for Antibody-Drug Conjugate (ADC) preparation using a BCN linker.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • BCN-functionalized drug-linker (e.g., BCN-PEG-payload).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Antibody Preparation: Prepare the azide-modified antibody at a concentration of 1-10 mg/mL in PBS, pH 7.4.

  • BCN-Linker Preparation: Prepare a stock solution of the BCN-functionalized drug-linker in DMSO (e.g., 10 mM).

  • Conjugation: Slowly add a 5-10 molar excess of the BCN-linker stock solution to the antibody solution with gentle mixing[1]. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent antibody denaturation[1][6].

  • Incubation: Incubate the reaction mixture at room temperature (20-25 °C) for 2-4 hours with gentle agitation[1].

  • Purification: Remove the excess, unreacted BCN-linker using size-exclusion chromatography (SEC) with PBS as the mobile phase. Monitor the elution at 280 nm and collect the fractions corresponding to the antibody conjugate[1].

  • Concentration and Characterization: Concentrate the purified ADC using a centrifugal filter device. Characterize the final product to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry[1].

Site-Specific Protein Labeling via Unnatural Amino Acid (UAA) Incorporation

This advanced technique allows for the precise placement of a BCN moiety within a protein's sequence for subsequent labeling.

cluster_uaa Unnatural Amino Acid Incorporation Workflow start Engineer Gene of Interest with Amber Stop Codon (TAG) step1 Transfect Host Cells with: 1. Engineered Gene 2. Orthogonal tRNA Synthetase 3. Orthogonal tRNA start->step1 step2 Culture Cells in Media Supplemented with BCN-containing UAA step1->step2 step3 Ribosomal Translation: UAA Incorporated at TAG Codon Site step2->step3 end Protein of Interest with Site-Specific BCN Moiety step3->end step4 Bioorthogonal Labeling: Add Azide-Fluorophore end->step4 final Site-Specifically Labeled Protein step4->final

Workflow for site-specific protein labeling using BCN-UAA.

Principle:

  • Genetic Engineering: The gene of the protein of interest is mutated to include an amber stop codon (TAG) at the desired labeling site[3].

  • Orthogonal System: Host cells are engineered to express an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This synthetase specifically charges its cognate tRNA with a BCN-containing unnatural amino acid (UAA)[3][7].

  • Expression: When the cells are cultured in media containing the BCN-UAA, the orthogonal tRNA recognizes the TAG codon and incorporates the BCN-UAA into the growing polypeptide chain, resulting in a full-length protein with a precisely placed BCN group.

  • Labeling: The expressed protein can then be labeled with an azide-functionalized probe (e.g., a fluorophore) via SPAAC for visualization and functional studies[3].

Applications in Drug Discovery and Chemical Biology

The unique properties of BCN linkers have enabled significant advancements in various fields.

  • Antibody-Drug Conjugates (ADCs): BCN linkers are instrumental in constructing homogeneous ADCs with a defined drug-to-antibody ratio. The stability of the BCN-triazole linkage ensures that the cytotoxic payload remains attached to the antibody in circulation, minimizing off-target toxicity[8].

  • Live-Cell Imaging: The bioorthogonality of the BCN-azide reaction allows for the labeling of specific biomolecules in living cells without perturbing their natural functions. This has been used to visualize glycans, proteins, and other cellular components in real-time.

  • Proteomics and Activity-Based Protein Profiling: BCN-functionalized probes can be used to tag and identify specific classes of enzymes or proteins from complex biological lysates.

  • Probing GPCR Signaling: BCN linkers can be used to synthesize bivalent ligands to study G-protein-coupled receptor (GPCR) dimerization and its effect on downstream signaling pathways. By conjugating a known GPCR ligand to a BCN moiety, researchers can then attach it to another ligand or a reporter molecule to investigate receptor-receptor interactions and signaling cascades[9][10].

cluster_gpcr Probing GPCR Signaling with BCN ligand GPCR Ligand bivalent BCN-Conjugated Ligand ligand->bivalent Conjugation bcn BCN Linker probe Azide-Probe (e.g., Fluorophore, Biotin) probe->bivalent SPAAC receptor GPCR on Cell Surface bivalent->receptor Binding gprotein G-Protein Activation receptor->gprotein Activation downstream Downstream Signaling (e.g., cAMP, Ca²⁺) gprotein->downstream Signal Transduction

References

A Comprehensive Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions Involving Bicyclononyne (BCN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in bioorthogonal chemistry, enabling the covalent ligation of biomolecules in complex biological environments with high specificity and efficiency. Among the various strained cyclooctynes developed, Bicyclononyne (BCN) has garnered significant attention due to its favorable balance of high reactivity and stability. This technical guide provides an in-depth exploration of the theoretical principles governing SPAAC reactions involving BCN, supported by quantitative kinetic data, detailed experimental protocols, and mechanistic insights. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this robust bioconjugation technique in their respective fields, from fundamental biological studies to the construction of innovative therapeutic modalities.

Introduction to SPAAC and the Role of BCN

The development of bioorthogonal chemistries, reactions that can proceed in living systems without interfering with native biochemical processes, has revolutionized our ability to study and manipulate biological systems. The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of this field, offering a metal-free alternative to the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] This key feature eliminates the cellular toxicity associated with copper catalysts, making SPAAC ideally suited for in vivo applications.[1]

At the heart of SPAAC is the reaction between a strained cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage. Bicyclo[6.1.0]nonyne (BCN) is a widely utilized cyclooctyne renowned for its optimal blend of reactivity and stability.[2] The inherent ring strain of the BCN molecule significantly lowers the activation energy of the cycloaddition reaction, allowing it to proceed rapidly at physiological temperatures and pH.[1][2] This guide will delve into the fundamental principles that underpin the utility of BCN in SPAAC reactions.

Theoretical Principles of BCN-Mediated SPAAC Reactions

Reaction Mechanism: A [3+2] Dipolar Cycloaddition

The SPAAC reaction between BCN and an azide is fundamentally a Huisgen [3+2] dipolar cycloaddition.[2] In this concerted mechanism, the 1,3-dipole (the azide) reacts with the dipolarophile (the strained alkyne of BCN) to form a five-membered heterocyclic ring, the triazole, through the formation of two new sigma bonds.[2]

The "strain-promoted" nature of the reaction is the key to its efficiency. The geometry of the eight-membered ring in BCN is distorted from the ideal linear geometry of an alkyne. This pre-distortion of the alkyne towards the bent transition state geometry significantly lowers the activation energy of the reaction compared to that of a linear alkyne.[2][3] Computational studies have provided valuable insights into the transition state, confirming the concerted but asynchronous nature of the bond formation.[4] The activation energies for the reaction of BCN with simple azides are calculated to be in the range that allows for rapid reaction under physiological conditions.[2]

The Role of Ring Strain in BCN Reactivity

The stability of cyclic alkynes is inversely related to their ring size, with smaller rings exhibiting greater deviation from the ideal 180° bond angle of sp-hybridized carbons and thus higher ring strain.[3] Cyclooctyne is the smallest isolable cycloalkyne, with a significant ring strain of approximately 18 kcal/mol.[3] This inherent strain is the driving force for the SPAAC reaction. The release of this strain upon the formation of the more stable triazole ring provides a thermodynamic driving force for the reaction.

Diastereomers of BCN: exo and endo

The synthesis of BCN typically yields two diastereomers: exo-BCN and endo-BCN.[5] While both isomers are reactive in SPAAC, they exhibit differences in their reaction kinetics and the steric properties of the resulting triazole products. The endo-BCN diastereomer has been reported to have a slightly higher second-order rate constant in reactions with benzyl (B1604629) azide compared to the exo-BCN diastereomer.[5] The distinct steric structures of the triazole products formed from these diastereomers can have implications for applications such as fluorescence quenching and macromolecule conjugation.[5]

Quantitative Kinetic Data

The rate of a SPAAC reaction is described by second-order kinetics, and the rate constant is a critical parameter for its application, particularly in time-sensitive biological experiments. The table below summarizes the second-order rate constants (k₂) for the reaction of BCN diastereomers with benzyl azide.

Cyclooctyne DiastereomerAzideSolventk₂ (M⁻¹s⁻¹)Reference
exo-BCNBenzyl AzideCD₃CN/D₂O (1:2)0.19[5]
endo-BCNBenzyl AzideCD₃CN/D₂O (1:2)0.29[5]

Experimental Protocols

General Protocol for Protein Labeling with a BCN-PEG Linker

This protocol outlines a general procedure for the conjugation of an azide-modified protein with a BCN-PEG derivative.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • BCN-PEG-alkyne (or other desired BCN derivative)

  • Anhydrous DMSO

  • β-mercaptoethanol (β-ME) (optional)

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is purified and dissolved in an appropriate amine-free buffer. Determine the precise protein concentration using a standard protein assay.

  • BCN Reagent Preparation: Prepare a stock solution of the BCN-PEG derivative in anhydrous DMSO (e.g., 10 mM).

  • SPAAC Reaction:

    • In a reaction vessel, add the azide-modified protein solution.

    • Add the BCN-PEG stock solution to the protein solution to achieve a 2-4 fold molar excess of the BCN reagent over the protein.[1] The final concentration of DMSO should be kept below 5% (v/v) to minimize its effect on protein stability.[1]

    • (Optional) To minimize potential side reactions with cysteine residues, β-ME can be added to the reaction mixture at a final concentration of 1-10 mM.[2]

    • Gently mix the reaction components.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours.[1] Reaction times may be optimized depending on the specific reactants.

  • Purification: Remove the excess unreacted BCN reagent and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or spin desalting columns.

  • Analysis: Characterize the resulting conjugate using techniques such as SDS-PAGE (to observe a band shift) and mass spectrometry (to confirm the molecular weight of the conjugate).[1]

Protocol for Antibody-Oligo Conjugation

This protocol describes the conjugation of an antibody to an oligonucleotide using BCN-azide ligation.[6]

Materials:

  • Antibody

  • BCN-NHS ester

  • Azide-functionalized oligonucleotide

  • DMSO

  • Tris buffer (100 mM in water)

  • Spin desalting column

Procedure:

  • Antibody Activation with BCN:

    • Mix the antibody with a 20-30 fold molar excess of BCN-NHS ester dissolved in DMSO. The final DMSO concentration should be around 20%, and the antibody concentration approximately 1 mg/mL.

    • Incubate at room temperature for 60 minutes.

    • Quench the reaction by adding Tris buffer and incubate for an additional 15 minutes.

    • Remove the unreacted BCN-NHS ester using a spin desalting column. The BCN-functionalized antibody can be stored at -20°C.

  • Conjugation:

    • Mix the BCN-activated antibody with the azide-functionalized oligonucleotide.

    • Incubate the reaction mixture overnight at room temperature.

  • Purification and Analysis:

    • Purify the final conjugate using liquid chromatography (e.g., reverse phase HPLC, ion exchange HPLC).

    • Validate the conjugate using SDS-PAGE.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to SPAAC reactions involving BCN.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide Azide Transition_State Strained Transition State Azide->Transition_State [3+2] Cycloaddition BCN BCN BCN->Transition_State Triazole Triazole Transition_State->Triazole Strain Release

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Protein_Labeling_Workflow Start Start Prepare_Protein Prepare Azide-Modified Protein Start->Prepare_Protein Prepare_BCN Prepare BCN-PEG Stock Solution Start->Prepare_BCN Mix Mix Protein and BCN Reagent Prepare_Protein->Mix Prepare_BCN->Mix Incubate Incubate Reaction Mixture Mix->Incubate Purify Purify Conjugate Incubate->Purify Analyze Analyze Conjugate (SDS-PAGE, MS) Purify->Analyze End End Analyze->End

Caption: Experimental workflow for labeling an azide-modified protein with a BCN derivative.

BCN_Diastereomers BCN_Synthesis BCN Synthesis exo_BCN exo-BCN BCN_Synthesis->exo_BCN endo_BCN endo-BCN BCN_Synthesis->endo_BCN SPAAC_exo SPAAC exo_BCN->SPAAC_exo SPAAC_endo SPAAC endo_BCN->SPAAC_endo Product_exo Triazole Product (exo) SPAAC_exo->Product_exo Product_endo Triazole Product (endo) SPAAC_endo->Product_endo

References

An In-depth Technical Guide to the Reactivity of the endo-BCN Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the endo-bicyclo[6.1.0]nonyne (endo-BCN) isomer, a key reagent in modern bioconjugation and chemical biology. This document details its primary chemical reactions, quantitative kinetic data, stability under various conditions, and detailed experimental protocols for its application in drug development and cellular research.

Introduction to endo-BCN and its Reactivity

Bicyclo[6.1.0]nonyne (BCN) is a strained cyclooctyne (B158145) widely utilized in bioorthogonal chemistry due to its favorable balance of reactivity and stability.[1] It exists as two diastereomers, exo-BCN and endo-BCN, with the endo isomer often being preferred in bioorthogonal reactions due to its slightly higher reactivity in certain cycloadditions.[2] The strained triple bond of endo-BCN is the key to its utility, enabling it to undergo rapid, catalyst-free "click" reactions with specific partners within complex biological milieu.[3]

The two primary modes of reactivity for endo-BCN are:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is the most common application of endo-BCN, where it reacts with an azide-functionalized molecule to form a stable triazole linkage.[4] This copper-free click reaction is highly specific and biocompatible, making it ideal for in vivo applications.[5]

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: endo-BCN also serves as a dienophile in IEDDA reactions with tetrazine-containing molecules.[6] This reaction is known for its exceptionally fast kinetics.[7]

Quantitative Reactivity Data

The reactivity of endo-BCN is best described by its second-order rate constants (k₂) for its cycloaddition reactions. These values are crucial for designing and predicting the outcomes of bioconjugation experiments.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics

The reaction rate of endo-BCN in SPAAC is influenced by the electronic properties of the azide (B81097) partner and the reaction conditions. The endo isomer generally exhibits slightly higher reactivity than the exo isomer in SPAAC reactions.[2]

Cyclooctyne IsomerAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent SystemReference
endo-BCNBenzyl Azide0.29CD₃CN/D₂O (1:2)[2]
exo-BCNBenzyl Azide0.19CD₃CN/D₂O (1:2)[2]
Inverse-Electron-Demand Diels-Alder (IEDDA) Kinetics

The IEDDA reaction between BCN and tetrazines is significantly faster than SPAAC. The rate is highly dependent on the substituents of the tetrazine ring, with electron-withdrawing groups on the tetrazine generally increasing the reaction rate. While many studies do not specify the BCN isomer, the data provides a strong indication of the rapid kinetics achievable. It has been noted that in cyclooctyne-tetrazine cycloadditions, endo-BCN is slightly faster than exo-BCN.

BCN IsomerTetrazine/Tetrazole ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent SystemReference
BCN (isomer not specified)3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine118Methanol
BCN (isomer not specified)3-(4-fluorophenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine23Methanol
BCN (isomer not specified)3,6-diphenyl-1,2,4,5-tetrazine3.6Methanol
BCN (isomer not specified)Tetrazole 1 (proprietary)39,200 ± 4,600PB/ACN (1:1)[8]
BCN (isomer not specified)Tetrazole 2 (proprietary)20,800 ± 2,600PB/ACN (1:1)[8]
BCN (isomer not specified)Tetrazole 3 (proprietary)21,000 ± 3,200PB/ACN (1:1)[8]

Stability of the endo-BCN Isomer

The stability of the endo-BCN moiety is a critical consideration in experimental design. While generally stable, its reactivity can be compromised under certain conditions.

  • pH and Buffer Conditions: Studies have shown that BCN can exhibit instability at neutral pH (7.2) and in the presence of tris(2-carboxyethyl)phosphine (B1197953) (TCEP), a common reducing agent. Some instability has also been noted under acidic conditions, which could be a limitation for applications requiring acidic processing steps.

  • Thiols: endo-BCN can react with thiol-containing molecules such as glutathione (B108866) (GSH). This potential for off-target reactivity should be considered when working in thiol-rich environments, such as the cytoplasm. The addition of β-mercaptoethanol (β-ME) can suppress this thiol-BCN reaction.[5]

  • Storage: For long-term stability, endo-BCN and its derivatives should be stored at low temperatures (e.g., -20°C) in a desiccated environment and protected from light.

Experimental Protocols

The following are detailed methodologies for common applications of endo-BCN in bioconjugation.

Antibody Conjugation via endo-BCN-NHS Ester

This protocol describes the labeling of an antibody with an endo-BCN-NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody surface.

Materials:

  • Antibody of interest

  • endo-BCN-NHS ester

  • Anhydrous DMSO

  • Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting spin column)

Procedure:

  • Antibody Preparation:

    • If necessary, buffer exchange the antibody into the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • NHS Ester Preparation:

    • Allow the endo-BCN-NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the endo-BCN-NHS ester in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the endo-BCN-NHS ester stock solution to the antibody solution.

    • Gently mix and incubate for 1 hour at room temperature or 2 hours on ice, protected from light.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted endo-BCN-NHS ester and quenching reagent using a desalting spin column or dialysis according to the manufacturer's instructions.

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry. The BCN-functionalized antibody can be stored at -20°C.

Cell Surface Labeling using Metabolic Glycoengineering and endo-BCN

This protocol enables the labeling of cell surface glycans by first metabolically incorporating an azide-modified sugar into the cellular glycans, followed by a SPAAC reaction with an endo-BCN-functionalized probe (e.g., a fluorescent dye).

Materials:

  • Cells of interest

  • Azide-modified sugar (e.g., Ac₄ManNAz)

  • Cell culture medium and supplements

  • endo-BCN-functionalized fluorescent dye

  • PBS (phosphate-buffered saline)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells in medium supplemented with an appropriate concentration of the azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days. This allows for the metabolic incorporation of the azide groups onto cell surface glycans.

  • Cell Harvesting and Washing:

    • Harvest the cells and wash them three times with cold PBS to remove any unincorporated azide-modified sugar.

  • SPAAC Reaction:

    • Resuspend the cells in a suitable buffer (e.g., PBS) containing the endo-BCN-functionalized fluorescent dye at a final concentration of 5-20 µM.

    • Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing:

    • Wash the cells three times with cold PBS to remove any unreacted fluorescent dye.

  • Analysis:

    • Analyze the labeled cells by flow cytometry or visualize them using fluorescence microscopy.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows involving endo-BCN.

Antibody_Drug_Conjugate_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Synthesis cluster_conjugation Conjugation cluster_purification_characterization Purification & Characterization mAb Monoclonal Antibody (mAb) Conjugation Conjugation Reaction (e.g., via Lysine residues) mAb->Conjugation endoBCN_Linker endo-BCN Linker Linker_Payload endo-BCN-Linker-Payload endoBCN_Linker->Linker_Payload Payload Cytotoxic Payload Payload->Linker_Payload Linker_Payload->Conjugation Purification Purification (e.g., Chromatography) Conjugation->Purification Characterization Characterization (e.g., DAR, Purity) Purification->Characterization ADC Antibody-Drug Conjugate (ADC) Characterization->ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using an endo-BCN linker.

Cell_Surface_Labeling_Workflow cluster_metabolic_labeling Metabolic Labeling cluster_spaac_reaction SPAAC Reaction cluster_analysis Analysis Azide_Sugar Azide-Modified Sugar (e.g., Ac₄ManNAz) Cells Live Cells in Culture Azide_Sugar->Cells Incubation (1-3 days) Labeled_Cells Cells with Azide-Modified Cell Surface Glycans Cells->Labeled_Cells SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeled_Cells->SPAAC endoBCN_Probe endo-BCN Functionalized Probe (e.g., Fluorescent Dye) endoBCN_Probe->SPAAC Washing Washing to Remove Excess Probe SPAAC->Washing Analysis Analysis (e.g., Flow Cytometry, Microscopy) Washing->Analysis

Caption: Experimental workflow for cell surface labeling via metabolic glycoengineering and endo-BCN mediated SPAAC.

Logical_Reactivity_Relationships cluster_reactions Bioorthogonal Reactions cluster_partners Reaction Partners cluster_products Products endoBCN endo-BCN SPAAC SPAAC endoBCN->SPAAC IEDDA IEDDA endoBCN->IEDDA Triazole Stable Triazole SPAAC->Triazole k₂ ≈ 0.3 M⁻¹s⁻¹ Dihydropyridazine Dihydropyridazine IEDDA->Dihydropyridazine k₂ up to >10³ M⁻¹s⁻¹ Azide Azide Azide->SPAAC Tetrazine Tetrazine Tetrazine->IEDDA

References

Commercial Availability and Technical Applications of 5-endo-BCN-pentanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the commercial availability, synthesis, and application of 5-endo-BCN-pentanoic acid, a key reagent in bioconjugation and targeted protein degradation.

Introduction

This compound is a bifunctional chemical linker that has gained significant traction in the fields of chemical biology and drug development. Its unique structure, featuring a strained bicyclo[6.1.0]nonyne (BCN) moiety and a terminal pentanoic acid, enables its utility in a variety of bioconjugation strategies. The BCN group participates in highly efficient and bioorthogonal copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for the precise labeling of azide-modified biomolecules. The pentanoic acid functional group provides a convenient handle for conjugation to amine-containing molecules through stable amide bond formation. This dual functionality makes this compound a valuable tool for the construction of complex biomolecular architectures, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and application, and a discussion of its role in advanced drug discovery platforms.

Commercial Availability

This compound is readily available from a range of commercial suppliers, catering to the needs of academic research and industrial drug development. The table below summarizes the offerings from several prominent vendors.

SupplierCatalog NumberPurityAvailable QuantitiesAdditional Notes
AxisPharm AP13125≥95%Inquire for pricingAlso offers a variety of other BCN-PEG linkers and custom synthesis services.
BroadPharm BP-2436198%50 mg, 100 mg, 250 mg, 500 mgGMP-grade material available upon inquiry. Soluble in DMSO, DCM, and DMF.
ChemScene CS-0115899≥98%5 mg, 10 mg, 50 mg, 100 mg, 250 mgOffers custom synthesis and commercial production services.
MedchemExpress HY-136441>98%10 mM (in 1 mL DMSO), 5 mg, 10 mg, 50 mg, 100 mgMarketed as a PROTAC linker.

Experimental Protocols

Synthesis of this compound

While commercially available, understanding the synthesis of this compound can be valuable for custom modifications or large-scale production. The following is a representative synthetic route based on published procedures for related BCN carboxylic acids.

Materials:

  • (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol

  • 5-aminopentanoic acid

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (B109758) (DCM)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Activation of (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol:

    • Dissolve (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (1 equivalent) and N,N'-Disuccinimidyl carbonate (1.2 equivalents) in anhydrous DCM.

    • Add triethylamine (1.5 equivalents) dropwise to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the formation of the activated carbonate.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude activated BCN alcohol.

  • Coupling with 5-aminopentanoic acid:

    • Dissolve the crude activated BCN alcohol and 5-aminopentanoic acid (1.1 equivalents) in DMF.

    • Add triethylamine (2 equivalents) to the mixture and stir at room temperature overnight.

    • Monitor the reaction by LC-MS for the formation of the desired product.

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica (B1680970) gel column chromatography using a gradient of methanol (B129727) in dichloromethane to afford pure this compound.

Amide Coupling of this compound to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid of this compound and its subsequent coupling to a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a protein, peptide, or small molecule ligand)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Diisopropylethylamine (DIPEA) (if using HATU)

  • Anhydrous DMF or DMSO

  • Appropriate buffer for biomolecule stability (e.g., PBS, pH 7.4 for proteins)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution. Alternatively, for a more rapid and efficient activation, use HATU (1.5 equivalents) and DIPEA (2 equivalents).

    • Stir the reaction mixture at room temperature for 30-60 minutes to form the active NHS ester.

  • Coupling to the amine-containing molecule:

    • Dissolve the amine-containing molecule (1 equivalent) in an appropriate solvent or buffer.

    • Add the pre-activated this compound solution to the solution of the amine-containing molecule.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4 °C. The optimal reaction time will depend on the specific substrates.

    • Monitor the reaction progress by an appropriate method (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

    • Upon completion, purify the resulting BCN-conjugated molecule using a suitable technique such as HPLC, size-exclusion chromatography, or dialysis to remove unreacted reagents.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the copper-free click reaction between a BCN-functionalized molecule and an azide-containing molecule.

Materials:

  • BCN-functionalized molecule (prepared as in section 3.2)

  • Azide-containing molecule

  • Aqueous buffer (e.g., PBS, pH 7.4) or a suitable organic solvent (e.g., DMSO, DMF)

Procedure:

  • Dissolve the BCN-functionalized molecule and the azide-containing molecule in the chosen reaction solvent. For biomolecules, aqueous buffers are preferred.

  • The stoichiometry of the reactants can be varied. For labeling applications, a molar excess of the smaller molecule is often used to ensure complete conjugation. A 1.1 to 5-fold molar excess of the azide (B81097) or BCN reagent is a common starting point.

  • Incubate the reaction mixture at room temperature. Reaction times can vary from minutes to several hours, depending on the concentration and reactivity of the substrates.

  • Monitor the reaction by an appropriate analytical technique (e.g., LC-MS, fluorescence imaging, or gel electrophoresis).

  • Once the reaction is complete, the desired bioconjugate can be purified if necessary.

Visualizations of Experimental Workflows and Signaling Pathways

To further illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a typical experimental workflow for its use in creating a PROTAC and the subsequent biological pathway it initiates.

experimental_workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) bcn_acid 5-endo-BCN- pentanoic acid edc_nhs EDC, NHS (or HATU, DIPEA) in DMF bcn_acid->edc_nhs activated_bcn BCN-NHS Ester (Active Intermediate) edc_nhs->activated_bcn e3_ligand E3 Ligase Ligand (with amine) activated_bcn->e3_ligand bcn_e3_conjugate BCN-Linker-E3 Ligand e3_ligand->bcn_e3_conjugate Amide Bond Formation poi_ligand Target Protein Ligand (with azide) bcn_e3_conjugate->poi_ligand protac Final PROTAC Molecule poi_ligand->protac Copper-Free Click Chemistry

Caption: A representative workflow for the synthesis of a PROTAC molecule using this compound as a linker component.

protac_pathway cluster_cell Cellular Environment cluster_ubiquitination Ubiquitination Cascade cluster_downstream Downstream Signaling Effects (BRD4 Degradation Example) protac PROTAC (e.g., BRD4 Degrader) ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex Binds poi Target Protein (e.g., BRD4) poi->ternary_complex Binds e3_ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) e3_ligase->ternary_complex Recruited ub_poi Polyubiquitinated Target Protein ternary_complex->ub_poi Polyubiquitination recycled_protac Recycled PROTAC ternary_complex->recycled_protac Release e2 E2-Ub e2->ternary_complex Ub Transfer proteasome 26S Proteasome ub_poi->proteasome Recognition degraded_peptides Degraded Peptides proteasome->degraded_peptides Degradation brd4_depletion BRD4 Depletion cmyc c-Myc Transcription (Oncogene) brd4_depletion->cmyc Downregulation bcl2 Bcl-2 Transcription (Anti-apoptotic) brd4_depletion->bcl2 Downregulation p53 p53 Stabilization (Tumor Suppressor) brd4_depletion->p53 Upregulation apoptosis Apoptosis bcl2->apoptosis Inhibition p53->apoptosis Induction

Caption: The mechanism of action of a PROTAC, leading to the ubiquitination and degradation of a target protein and subsequent downstream signaling effects.

Conclusion

This compound is a versatile and commercially accessible tool for researchers in chemical biology and drug discovery. Its orthogonal reactive handles enable the straightforward synthesis of complex bioconjugates and targeted therapeutic agents like PROTACs. The protocols provided in this guide offer a starting point for the application of this reagent in a variety of research contexts. The continued development and application of such bifunctional linkers will undoubtedly fuel further innovation in the design of novel therapeutics and chemical probes for understanding complex biological systems.

Methodological & Application

Application Notes and Protocols for 5-endo-BCN-pentanoic Acid in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This reaction's biocompatibility makes it ideal for applications in live-cell imaging, bioconjugation, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[2][3] At the heart of this powerful technique are strained alkynes, such as bicyclo[6.1.0]nonyne (BCN) derivatives.

5-endo-BCN-pentanoic acid is a versatile reagent featuring the highly reactive endo-isomer of BCN, which exhibits a slightly faster reaction rate compared to its exo-counterpart.[4][5] The terminal pentanoic acid moiety provides a convenient handle for conjugation to amine-containing molecules, such as proteins, peptides, or small molecule ligands, through standard amide bond formation. This document provides detailed application notes and protocols for the effective use of this compound in SPAAC reactions.

Data Presentation

Table 1: Comparative Reactivity of Cyclooctynes in SPAAC

The choice of cyclooctyne (B158145) is a critical determinant of the SPAAC reaction rate. The data below, comparing second-order rate constants (k₂) for the reaction of various cyclooctynes with benzyl (B1604629) azide (B81097), highlights the high reactivity of BCN derivatives.

CyclooctyneSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)Reference
endo-BCN 0.29[4]
exo-BCN0.19[4]
Dibenzocyclooctyne (DBCO/ADIBO)Varies (e.g., ~0.1)[3]
DIBOVaries[4]
BARAC>1[1]

Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.

Table 2: Typical SPAAC Reaction Parameters

Successful bioconjugation using this compound requires careful optimization of reaction conditions. The following table provides a starting point for developing your specific protocol.

ParameterRecommended RangeNotes
Molar Ratio (BCN:Azide) 1:1 to 4:1A slight excess of the BCN reagent can drive the reaction to completion. For precious biomolecules, a 1:1 ratio may be preferred.
Solvent PBS (pH 7.4), DMSO, DMF, or aqueous/organic mixturesThe choice of solvent depends on the solubility of the reactants. For biological applications, aqueous buffers are preferred. Keep DMSO concentration below 5% (v/v) to maintain protein stability.[6]
Temperature 4°C to 37°CReactions are typically performed at room temperature (25°C) or physiological temperature (37°C). For sensitive biomolecules, lower temperatures (4°C) can be used over a longer incubation period.[6]
Reaction Time 1 to 24 hoursReaction time is dependent on the concentration of reactants, temperature, and the intrinsic reactivity of the specific azide and alkyne.[6]
pH 7.0 - 8.5For the initial EDC/NHS activation of the carboxylic acid, a pH of 4.5-7.2 is optimal. The subsequent reaction of the NHS-activated molecule with primary amines is most efficient at pH 7-8.[7]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Protein

This two-step protocol first activates the carboxylic acid of this compound to form an amine-reactive NHS ester, which is then reacted with a protein containing accessible primary amines (e.g., lysine (B10760008) residues or the N-terminus).

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-containing protein

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

  • In a separate tube, dissolve EDC (1.2 equivalents) and NHS or Sulfo-NHS (1.2 equivalents) in Activation Buffer.

  • Add the EDC/NHS solution to the this compound solution.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Protein

  • Prepare the protein solution in Conjugation Buffer.

  • Add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the activated BCN reagent over the protein is a good starting point for optimization.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purify the BCN-labeled protein from excess reagents using a desalting column or dialysis.[8]

Protocol 2: SPAAC Reaction with an Azide-Modified Biomolecule

This protocol describes the reaction between the BCN-labeled protein (from Protocol 1) and a biomolecule containing an azide group.

Materials:

  • BCN-labeled protein

  • Azide-modified biomolecule (e.g., azide-labeled peptide, oligonucleotide, or small molecule)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Dissolve the BCN-labeled protein and the azide-modified biomolecule in the Reaction Buffer.

  • Mix the two solutions. A 2-4 fold molar excess of the BCN-labeled protein over the azide-modified biomolecule is a recommended starting point.[6]

  • Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.[6] Reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

  • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove unreacted starting materials.

Protocol 3: Live-Cell Imaging with a BCN-Conjugated Probe

This protocol outlines a general procedure for labeling and imaging live cells using a BCN-conjugated fluorescent probe.

Materials:

  • Cells expressing an azide-modified target

  • BCN-conjugated fluorescent probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Culture cells to the desired confluency on a suitable imaging dish.

  • Prepare a stock solution of the BCN-conjugated fluorescent probe in DMSO.

  • Dilute the probe stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed cell culture medium.

  • Remove the existing medium from the cells and wash once with pre-warmed PBS.

  • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C. The optimal staining time should be determined empirically.

  • (Optional) Remove the probe-containing medium and wash the cells twice with pre-warmed PBS to reduce background fluorescence.

  • Add fresh, pre-warmed imaging medium to the cells.

  • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Visualizations

SPAAC_Reaction SPAAC Reaction Mechanism Azide Azide-containing Molecule Triazole Stable Triazole Linkage (Final Conjugate) Azide->Triazole BCN_Acid This compound Activated_Ester Amine-reactive NHS Ester BCN_Acid->Activated_Ester Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Ester BCN_Molecule BCN-conjugated Molecule Activated_Ester->BCN_Molecule Amide Bond Formation Amine_Molecule Amine-containing Molecule (e.g., Protein) Amine_Molecule->BCN_Molecule BCN_Molecule->Triazole SPAAC Reaction

Caption: Workflow for the activation of this compound and subsequent SPAAC reaction.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_PROTAC PROTAC Molecule PROTAC E3 Ligase Ligand - Linker (BCN-derived) - Target Protein Ligand Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination Recycling PROTAC and E3 Ligase are Recycled Ternary_Complex->Recycling Ubiquitin Ubiquitin (Ub) Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: The ubiquitin-proteasome pathway hijacked by a PROTAC for targeted protein degradation.

Experimental_Workflow Experimental Workflow for Bioconjugation and Analysis cluster_prep Reactant Preparation cluster_reaction Conjugation Reactions cluster_purification Purification cluster_analysis Analysis Activate_BCN Activate this compound with EDC/NHS Amide_Coupling Amide Coupling: BCN to Protein Activate_BCN->Amide_Coupling Prepare_Protein Prepare Amine-containing Protein in Buffer Prepare_Protein->Amide_Coupling Prepare_Azide Prepare Azide-modified Molecule SPAAC SPAAC Reaction: BCN-Protein with Azide-Molecule Prepare_Azide->SPAAC Purify_BCN_Protein Purify BCN-Protein (e.g., Desalting) Amide_Coupling->Purify_BCN_Protein Purify_Final_Conjugate Purify Final Conjugate (e.g., SEC, Affinity Chromatography) SPAAC->Purify_Final_Conjugate Purify_BCN_Protein->SPAAC Analysis Characterize Conjugate (SDS-PAGE, MS, HPLC) Purify_Final_Conjugate->Analysis Functional_Assay Perform Functional Assay (e.g., Live-Cell Imaging) Analysis->Functional_Assay

Caption: A typical experimental workflow for bioconjugation using this compound.

References

Application Notes and Protocols for Protein Labeling with 5-endo-BCN-pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins using 5-endo-BCN-pentanoic acid. This method involves a two-step process: first, the activation of the protein with an N-hydroxysuccinimide (NHS) ester of this compound, followed by the bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with an azide-modified molecule of interest. This copper-free click chemistry approach is highly efficient and biocompatible, making it suitable for a wide range of applications in complex biological systems.[1]

Data Presentation

The efficiency and kinetics of the protein labeling process are critical for successful bioconjugation. The following tables summarize key quantitative data for the two main reactions involved.

Table 1: Reaction Parameters for Protein Amine Acylation with BCN-NHS Ester

ParameterValueConditionsNotes
Optimal pH 8.0 - 9.00.1 M Sodium Bicarbonate BufferThe reaction is highly pH-dependent; lower pH protonates amines, while higher pH increases NHS ester hydrolysis.[2]
Reaction Time 1 - 4 hoursRoom TemperatureLonger incubation times may be required for reactions at 4°C or in PBS at pH 7.4.[3]
Molar Excess of BCN-NHS Ester 5 to 20-fold over proteinVaries with protein and desired degree of labelingThe optimal ratio should be determined empirically for each specific protein.[4]
Competing Reaction NHS Ester HydrolysisAqueous BuffersThe rate of hydrolysis increases with pH.[5]
Stability of Amide Bond HighPhysiological ConditionsThe resulting amide bond is chemically stable under a wide range of conditions.[6]

Table 2: Reaction Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

ParameterValueConditionsNotes
Second-Order Rate Constant (k₂) 0.19 - 0.29 M⁻¹s⁻¹CD₃CN/D₂O (1:2) mixture with benzyl (B1604629) azideThe endo isomer of BCN is slightly more reactive than the exo isomer.[7]
Reaction Time 4 - 12 hoursRoom TemperatureCan be extended to 12-24 hours at 4°C for sensitive proteins.[8]
Molar Excess of Azide-Molecule 2 to 4-fold over BCN-proteinPBS, pH 7.4A slight molar excess of the azide-containing molecule drives the reaction to completion.[2]
Biocompatibility HighCopper-freeThe reaction proceeds efficiently in biological media without the need for a cytotoxic copper catalyst.[2]
Stability of Triazole Linkage Very HighPhysiological and denaturing conditionsThe 1,2,3-triazole ring is highly stable and resistant to hydrolysis, oxidation, and enzymatic degradation.[7]

Experimental Protocols

This section provides detailed methodologies for the key steps in the protein labeling process.

Protocol 1: Activation of this compound to its NHS Ester

This protocol describes the conversion of the carboxylic acid group of this compound to a more reactive N-hydroxysuccinimide ester.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • In a clean, dry reaction vessel, dissolve this compound in anhydrous DMF or DCM.

  • Add 1.1 equivalents of N-hydroxysuccinimide (NHS) to the solution.

  • Add 1.1 equivalents of DCC or EDC to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, or overnight at 4°C.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • The resulting solution containing the this compound-NHS ester can be used directly in the next step or purified by chromatography if necessary. It is recommended to use the activated ester immediately.

Protocol 2: Labeling of Protein with this compound-NHS Ester

This protocol details the conjugation of the activated BCN reagent to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on the target protein.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS or 0.1 M sodium bicarbonate)

  • This compound-NHS ester solution (from Protocol 1 or a commercial source)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[2] Ensure the buffer is free of primary amines like Tris or glycine.[6]

  • Prepare a stock solution of this compound-NHS ester in anhydrous DMSO or DMF (e.g., 10 mM).

  • Add a 5 to 20-fold molar excess of the BCN-NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% (v/v).[2]

  • Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring.[3]

  • To quench the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Remove the excess, unreacted BCN-NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).[3]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the BCN-labeled protein and an azide-modified molecule (e.g., a fluorescent dye, biotin, or drug molecule).

Materials:

  • BCN-labeled protein (from Protocol 2)

  • Azide-modified molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a reaction tube, combine the BCN-labeled protein with the azide-modified molecule in the reaction buffer.

  • A 2 to 4-fold molar excess of the azide-modified molecule over the BCN-labeled protein is recommended to ensure complete reaction.[2]

  • Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.[8] The reaction progress can be monitored by techniques such as mass spectrometry or SDS-PAGE if a significant mass change is expected.

  • Purify the final protein conjugate from the excess azide-modified molecule using a desalting column, dialysis, or other appropriate chromatographic techniques.[8]

  • The purified, labeled protein is now ready for downstream applications.

Visualizations

The following diagrams illustrate the key workflows and concepts described in this protocol.

experimental_workflow_activation cluster_0 Step 1: Protein Preparation cluster_1 Step 2: BCN-NHS Ester Addition cluster_2 Step 3: Incubation & Quenching cluster_3 Step 4: Purification protein Target Protein in Amine-Free Buffer reaction_mix Reaction Mixture (pH 8.0-9.0) protein->reaction_mix bcn_nhs 5-endo-BCN-pentanoic acid-NHS Ester in DMSO bcn_nhs->reaction_mix incubation Incubate 1-4h at RT reaction_mix->incubation quenching Quench with Tris Buffer incubation->quenching purification Desalting Column or Dialysis quenching->purification bcn_protein BCN-Labeled Protein purification->bcn_protein

Caption: Workflow for protein activation with BCN-NHS ester.

experimental_workflow_spaac cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Incubation cluster_2 Step 3: Purification bcn_protein BCN-Labeled Protein spaac_mix SPAAC Reaction Mixture (PBS, pH 7.4) bcn_protein->spaac_mix azide_mol Azide-Modified Molecule azide_mol->spaac_mix spaac_incubation Incubate 4-12h at RT spaac_mix->spaac_incubation spaac_purification Desalting Column or Dialysis spaac_incubation->spaac_purification final_conjugate Final Labeled Protein Conjugate spaac_purification->final_conjugate

Caption: Workflow for the SPAAC "click" reaction.

signaling_pathway Protein Protein with Primary Amines (e.g., Lysine, N-terminus) BCN_Protein BCN-Activated Protein Protein->BCN_Protein Amine Acylation (pH 8.0-9.0) BCN_NHS 5-endo-BCN-pentanoic acid-NHS Ester BCN_NHS->BCN_Protein Final_Conjugate Labeled Protein Conjugate BCN_Protein->Final_Conjugate SPAAC Reaction (Copper-Free) Azide_Molecule Azide-Modified Molecule (e.g., Fluorophore, Biotin, Drug) Azide_Molecule->Final_Conjugate

Caption: Logical relationship of the two-step labeling process.

References

Application Notes and Protocols for PROTAC Synthesis using 5-endo-BCN-pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing 5-endo-BCN-pentanoic acid as a heterobifunctional linker. PROTACs are emerging as a powerful therapeutic modality for targeted protein degradation. The described protocol employs a two-step synthetic strategy involving an initial amide coupling of the pentanoic acid moiety to an E3 ligase ligand, followed by a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction with an azide-modified protein of interest (POI) ligand. This copper-free click chemistry approach offers high efficiency and biocompatibility, making it ideal for the synthesis of complex biomolecules. Detailed experimental procedures, quantitative data on reaction parameters, and visualizations of the synthetic workflow and the general mechanism of action are provided to facilitate the seamless adoption of this methodology in drug discovery and chemical biology laboratories.

Introduction

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] This event-driven, catalytic mechanism provides a novel approach to target proteins that have been traditionally considered "undruggable".[2] A PROTAC molecule is composed of three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3]

The linker plays a critical role in the efficacy of a PROTAC, as its length, rigidity, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[4] this compound is a versatile linker that incorporates a bicyclo[6.1.0]nonyne (BCN) moiety, a strained alkyne, and a pentanoic acid functional group. The pentanoic acid allows for straightforward amide bond formation with amine-functionalized ligands, while the BCN group enables highly efficient and bioorthogonal ligation with azide-containing molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6] The endo-isomer of BCN is known for its high reactivity in SPAAC reactions.[7]

This application note details a robust protocol for the synthesis of PROTACs using this compound, providing researchers with the necessary information for its successful implementation.

Data Presentation

The following tables summarize key quantitative data for the two-step PROTAC synthesis protocol.

Table 1: Amide Coupling Reaction Parameters

ParameterValueReference
Coupling ReagentsHATU, DIPEA[8]
SolventDMF or DMSO[8]
Reaction TemperatureRoom Temperature[8]
Reaction Time12 - 24 hours[8]
Typical Molar Ratio (Acid:Amine:HATU:DIPEA)1 : 1.2 : 1.2 : 2.4[8]
Typical Yield70 - 90%[9]

Table 2: SPAAC Reaction Parameters

ParameterValueReference
Reaction TypeStrain-Promoted Azide-Alkyne Cycloaddition (Copper-Free)[6]
SolventDMSO, PBS, or cell culture media[9][10]
Reaction Temperature4°C, Room Temperature, or 37°C[5][10]
Reaction Time1 - 12 hours[5]
Molar Ratio (BCN-Linker : Azide-POI Ligand)1.5 : 1[5]
Second-Order Rate Constant (k₂) for endo-BCN~0.15 - 0.29 M⁻¹s⁻¹[2][7]
Typical Yield> 95%[5]

Experimental Protocols

This protocol describes the synthesis of a PROTAC in two main stages: 1) Amide coupling of this compound to an amine-containing E3 ligase ligand, and 2) SPAAC reaction of the BCN-functionalized E3 ligase ligand with an azide-modified POI ligand.

Materials and Reagents
  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine)

  • Azide-functionalized POI ligand (e.g., JQ1-azide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC-grade solvents for purification

  • Nitrogen gas

Equipment
  • Magnetic stirrer and stir bars

  • Round-bottom flasks

  • Syringes and needles

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Lyophilizer

  • Mass spectrometer (for characterization)

  • NMR spectrometer (for characterization)

Protocol 1: Amide Coupling of this compound to an E3 Ligase Ligand

  • Preparation:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

    • In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.2 equivalents) in anhydrous DMF or DMSO.

  • Coupling Reaction:

    • To the solution of this compound, add HATU (1.2 equivalents) and DIPEA (2.4 equivalents).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add the solution of the amine-functionalized E3 ligase ligand dropwise to the activated acid mixture.

    • Allow the reaction to stir at room temperature under a nitrogen atmosphere for 12-24 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the BCN-functionalized E3 ligase ligand.

  • Characterization:

    • Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

Protocol 2: SPAAC Reaction for PROTAC Synthesis

  • Preparation:

    • Dissolve the BCN-functionalized E3 ligase ligand (from Protocol 1; 1.5 equivalents) in DMSO to prepare a stock solution (e.g., 10 mM).

    • Dissolve the azide-functionalized POI ligand (1 equivalent) in a compatible solvent (e.g., DMSO, PBS).

  • SPAAC Reaction:

    • In a clean reaction vessel, add the solution of the azide-functionalized POI ligand.

    • Add the stock solution of the BCN-functionalized E3 ligase ligand to the reaction vessel.

    • Gently mix the components and allow the reaction to proceed at room temperature for 1-12 hours. The reaction can also be performed at 4°C for longer incubation times or at 37°C for accelerated kinetics.[5][10]

  • Reaction Monitoring:

    • Monitor the formation of the PROTAC product by LC-MS.

  • Purification:

    • Once the reaction is complete, purify the final PROTAC product using preparative HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

  • Final Product Handling:

    • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

    • Store the purified PROTAC at -20°C or -80°C.

  • Characterization:

    • Confirm the molecular weight of the final PROTAC using high-resolution mass spectrometry and its structure by NMR spectroscopy.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., MYCN) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action of a PROTAC targeting MYCN for degradation.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow start Start input1 This compound + Amine-E3 Ligase Ligand start->input1 step1 Step 1: Amide Coupling purification1 Purification (HPLC) step1->purification1 input1->step1 reagents1 HATU, DIPEA in DMF/DMSO reagents1->step1 intermediate BCN-functionalized E3 Ligase Ligand step2 Step 2: SPAAC Reaction intermediate->step2 purification1->intermediate purification2 Purification (HPLC) step2->purification2 input2 Azide-POI Ligand input2->step2 reagents2 DMSO or PBS reagents2->step2 final_product Final PROTAC characterization Characterization (MS, NMR) final_product->characterization purification2->final_product end End characterization->end

Caption: Experimental workflow for the two-step synthesis of a PROTAC.

References

Application Notes and Protocols: 5-endo-BCN-pentanoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5-endo-BCN-pentanoic acid, a versatile bifunctional linker, in modern drug discovery. The unique combination of a strained bicyclo[6.1.0]nonyne (BCN) moiety and a terminal pentanoic acid offers a powerful tool for the construction of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a key reagent in the field of bioconjugation and drug delivery.[1] Its utility stems from its bifunctional nature:

  • Bicyclo[6.1.0]nonyne (BCN) Group : This strained alkyne enables highly efficient and selective copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules.[2][3] This bioorthogonal reaction is ideal for biological applications as it proceeds readily under physiological conditions without the need for cytotoxic copper catalysts.[2]

  • Terminal Pentanoic Acid : The carboxylic acid group provides a handle for forming stable amide bonds with primary amine groups on biomolecules, small molecule drugs, or other linkers.[1][4] This reaction is typically facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU).[1][4]

This dual functionality makes this compound an excellent choice for linking different molecular entities to create complex and targeted therapeutic agents.

Key Applications in Drug Discovery

The principal applications of this compound in drug discovery are in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

  • Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small molecule. This compound can be used to link the cytotoxic payload to the antibody, often through a two-step process involving the SPAAC reaction.

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6][7] this compound can serve as a component of the linker connecting the target protein ligand and the E3 ligase ligand.[5]

Quantitative Data

The following tables summarize key quantitative parameters relevant to the use of this compound and related BCN linkers in bioconjugation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2364591-80-8[8]
Molecular Formula C₁₆H₂₃NO₄[8]
Molecular Weight 293.36 g/mol [8]
Purity ≥98%[8]
Solubility DMSO, DCM, DMF[4]
Storage -20°C[8]

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions with BCN Derivatives

Cyclooctyne (B158145)Azide (B81097) ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
endo-BCN Benzyl Azide~0.29[9]
exo-BCN Benzyl Azide~0.19[9]
BCN Benzyl Azide~0.06 - 0.1[10]
DBCO Benzyl Azide~0.6 - 1.0[10]

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[10]

Table 3: Common Methods for Drug-to-Antibody Ratio (DAR) Determination for ADCs

MethodPrincipleInformation ProvidedReference
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity.Average DAR, drug distribution.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates and determines the mass-to-charge ratio of ADC species.Precise mass, average DAR, drug distribution, conjugation sites.[11]
UV/Vis Spectroscopy Measures absorbance to determine antibody and drug concentrations.Average DAR.[11]

Experimental Protocols

Protocol 1: Activation of this compound using EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid moiety of this compound to form a more reactive NHS ester, which can then be conjugated to a primary amine-containing molecule (e.g., a small molecule drug, a linker, or a protein).

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-containing molecule for conjugation

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Procedure:

  • Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO to the desired concentration (e.g., 10 mM).

  • Prepare EDC and Sulfo-NHS Solutions: Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in the Activation Buffer (e.g., 100 mM). EDC is moisture-sensitive and hydrolyzes in aqueous solutions.

  • Activation Reaction:

    • In a reaction vessel, add the this compound solution.

    • Add a 1.5 to 5-fold molar excess of both EDC and Sulfo-NHS to the this compound solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Amine-containing Molecule:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated this compound (NHS ester) solution to the amine-containing molecule solution. A 10-20 fold molar excess of the activated linker is a common starting point for protein conjugations.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC to remove unreacted reagents.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification BCN_acid This compound Activated_BCN BCN-NHS Ester (Active Intermediate) BCN_acid->Activated_BCN Activation EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_BCN Conjugate BCN-Molecule Conjugate Activated_BCN->Conjugate Amide Bond Formation Amine_Molecule Amine-containing Molecule (R-NH2) Amine_Molecule->Conjugate Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate Removal of excess reagents

Workflow for EDC/NHS activation and conjugation.
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via SPAAC

This protocol outlines a two-step strategy for creating an ADC. First, the antibody is modified with an azide group. Second, a drug-linker construct, prepared using this compound (as described in Protocol 1), is conjugated to the azide-modified antibody via SPAAC.

Materials:

  • Azide-modified monoclonal antibody (mAb-N₃)

  • BCN-functionalized drug payload (prepared using Protocol 1)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving the BCN-drug)

  • Purification system (e.g., SEC column)

Procedure:

  • Prepare Reactants:

    • Ensure the azide-modified antibody is in the appropriate Reaction Buffer.

    • Dissolve the BCN-functionalized drug payload in a minimal amount of DMSO to create a concentrated stock solution.

  • SPAAC Reaction:

    • To the azide-modified antibody solution, add the BCN-functionalized drug payload stock solution. A 2-10 fold molar excess of the BCN-drug over the antibody is a typical starting point. The final concentration of DMSO should be kept below 5-10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing. Reaction progress can be monitored by LC-MS.

  • Purification: Remove excess, unreacted BCN-drug and DMSO by size-exclusion chromatography (SEC) using an appropriate buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the Drug-to-Antibody Ratio (DAR) using HIC, LC-MS, or UV-Vis spectroscopy (see Table 3).

G cluster_prep Reactant Preparation cluster_spaac SPAAC Reaction cluster_purify Purification & Characterization mAb Azide-Modified Antibody (mAb-N3) Reaction Mix mAb-N3 and BCN-Drug in PBS mAb->Reaction Drug BCN-Functionalized Drug Payload Drug->Reaction Incubate Incubate at RT (4-12h) or 4°C (12-24h) Reaction->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Characterize DAR Determination (HIC, LC-MS) Purify->Characterize

Workflow for ADC synthesis via SPAAC.

Signaling Pathways

The following diagrams illustrate key signaling pathways relevant to targets of ADCs and PROTACs that can be synthesized using this compound.

Ubiquitin-Proteasome System (UPS)

PROTACs function by hijacking the UPS to induce the degradation of a target protein.[5]

G cluster_protac PROTAC-mediated Degradation cluster_ups Ubiquitin-Proteasome System PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary Recruitment Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

The Ubiquitin-Proteasome Pathway and PROTAC action.
HER2 Signaling Pathway

HER2 is a common target for ADCs in breast cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Dimer HER2/HER3 Heterodimer HER2->Dimer HER3 HER3 HER3->Dimer PI3K PI3K Dimer->PI3K Activation RAS RAS Dimer->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene Gene Expression mTOR->Gene RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Proliferation Cell Proliferation, Survival, Growth Gene->Proliferation

Simplified HER2 signaling pathway.
Androgen Receptor (AR) Signaling Pathway

The Androgen Receptor is a key target for PROTACs in prostate cancer.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR_Androgen AR-Androgen Complex Androgen->AR_Androgen AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR_Androgen Ligand Binding, HSP Dissociation AR_Dimer AR Dimer AR_Androgen->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE DNA Binding Transcription Gene Transcription ARE->Transcription CellGrowth Cell Growth & Proliferation Transcription->CellGrowth

Simplified Androgen Receptor signaling pathway.

References

Application Notes and Protocols for Cell Surface Labeling Using 5-endo-BCN-pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-endo-BCN-pentanoic acid for the targeted labeling of cell surface biomolecules. This reagent is a valuable tool in chemical biology, enabling the attachment of probes, tags, or therapeutic agents to live cells for a variety of applications, including cellular imaging, proteomic analysis, and targeted drug delivery.

Introduction

This compound is a bifunctional linker molecule featuring a bicyclo[6.1.0]nonyne (BCN) group and a terminal carboxylic acid. The BCN moiety is a strained alkyne that readily participates in copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azide-containing molecules.[1][2] This bioorthogonal reaction is highly specific and can be performed in complex biological environments, including on the surface of living cells, without the need for cytotoxic copper catalysts.[3][4] The terminal carboxylic acid provides a versatile handle for conjugation to primary amines, such as those found on lysine (B10760008) residues of cell surface proteins, through the formation of a stable amide bond.[1][5]

This document outlines two primary strategies for cell surface labeling using this compound:

  • Direct Labeling of Cell Surface Proteins: This method involves the activation of the carboxylic acid of this compound to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines on cell surface proteins.

  • Metabolic Labeling of Cell Surface Glycans: This two-step approach first introduces azide (B81097) groups onto cell surface glycans through metabolic engineering with azido-sugars. The azide-modified glycans are then specifically targeted and labeled with a BCN-functionalized molecule via a SPAAC reaction.

Data Presentation

The efficiency of SPAAC reactions is a critical factor for successful labeling, especially at the low concentrations typically used in cellular experiments. The second-order rate constant (k₂) is a key parameter for quantifying this efficiency. The following table provides a comparison of the reaction rates of BCN with other commonly used cyclooctynes.

Cyclooctyne (B158145)Azide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
BCN Benzyl Azide~0.06 - 0.1[6]
DBCOBenzyl Azide~0.6 - 1.0[6]
DIBOBenzyl Azide~0.3 - 0.7[6]

Note: Reaction rates can be influenced by factors such as the specific derivatives of the cyclooctyne and azide, solvent, and temperature.

While BCN exhibits a slower reaction rate compared to DBCO and DIBO, it offers advantages in terms of its smaller size and lower lipophilicity, which can be beneficial in certain biological applications.[6]

Furthermore, the stability of the labeling reagent within the cellular environment is crucial. A study investigating the stability of various bioorthogonal groups within immune phagocytes found that BCN groups showed lower stability compared to other linkers, with significant degradation observed over 24 hours in RAW264.7 cells.[7] This is an important consideration for the design of long-term tracking experiments.

Experimental Protocols

Protocol 1: Direct Labeling of Cell Surface Proteins via NHS Ester Chemistry

This protocol details the activation of this compound to its NHS ester, followed by the labeling of primary amines on the surface of live cells.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Cells of interest in suspension or adherent culture

  • Azide-functionalized molecule of interest (e.g., fluorescent probe, biotin)

Procedure:

Part A: Activation of this compound to BCN-NHS Ester

  • Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.

  • In a separate tube, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A common starting point is a 2-5 fold molar excess of EDC and NHS over the this compound.

  • Add the EDC/NHS solution to the this compound solution.

  • Incubate the reaction for 15-60 minutes at room temperature. The resulting solution contains the activated BCN-NHS ester. This activated reagent should be used immediately.

Part B: Labeling of Live Cells

  • Prepare cells for labeling. For adherent cells, wash with PBS. For suspension cells, pellet by centrifugation and resuspend in PBS. Adjust the cell density to 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • Add the freshly prepared BCN-NHS ester solution to the cell suspension to achieve the desired final concentration (typically 10-100 µM). The final concentration of DMSO or DMF should be kept below 1% to minimize cytotoxicity.

  • Incubate the cells for 30-60 minutes at room temperature or 4°C to minimize endocytosis.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 10 minutes.

  • Wash the cells three times with PBS to remove unreacted labeling reagent.

  • The BCN-labeled cells are now ready for the subsequent SPAAC reaction.

Part C: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Resuspend the BCN-labeled cells in fresh culture medium or PBS.

  • Add the azide-functionalized molecule of interest (e.g., fluorescent probe, biotin) to the cell suspension at a final concentration typically ranging from 1-50 µM.

  • Incubate for 30-120 minutes at 37°C or room temperature. The incubation time will depend on the reaction kinetics of the specific BCN-azide pair.

  • Wash the cells three times with PBS to remove the unreacted azide probe.

  • The cells are now labeled and ready for downstream analysis (e.g., flow cytometry, fluorescence microscopy).

Protocol 2: Metabolic Labeling of Cell Surface Glycans and SPAAC Reaction

This protocol describes the introduction of azide groups into cell surface glycans using an azido-sugar precursor, followed by labeling with a BCN-functionalized probe.

Materials:

  • Peracetylated azido-sugar (e.g., N-azidoacetylmannosamine-tetraacylated (Ac₄ManNAz) for sialic acid labeling)

  • Cell culture medium

  • Cells of interest

  • This compound conjugated to a reporter molecule (e.g., fluorophore, biotin). This can be prepared by activating the carboxylic acid of this compound and reacting it with an amine-containing reporter.

  • Phosphate-Buffered Saline (PBS)

Procedure:

Part A: Metabolic Incorporation of Azido-Sugars

  • Culture cells in their standard growth medium.

  • Prepare a stock solution of the peracetylated azido-sugar in DMSO.

  • Add the azido-sugar stock solution to the cell culture medium to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell type.

  • Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into cell surface glycans.[8][9]

  • After the incubation period, wash the cells twice with PBS to remove any unincorporated azido-sugar.

Part B: SPAAC Labeling of Azide-Modified Cells

  • Resuspend the azide-labeled cells in fresh culture medium or PBS.

  • Add the BCN-functionalized probe to the cell suspension to a final concentration of 1-50 µM.

  • Incubate for 30-120 minutes at 37°C or room temperature.

  • Wash the cells three times with PBS to remove the unreacted BCN probe.

  • The cells are now labeled and ready for downstream applications.

Mandatory Visualization

Direct_Labeling_Workflow cluster_activation Activation Step cluster_labeling Cell Labeling cluster_spaac SPAAC Reaction 5_endo_BCN_pentanoic_acid This compound BCN_NHS_ester BCN-NHS Ester (activated) 5_endo_BCN_pentanoic_acid->BCN_NHS_ester Activation EDC_NHS EDC / NHS EDC_NHS->BCN_NHS_ester Live_Cells Live Cells (with surface amines) BCN_NHS_ester->Live_Cells Labeling BCN_Labeled_Cells BCN-Labeled Cells Live_Cells->BCN_Labeled_Cells Final_Labeled_Cells Final Labeled Cells BCN_Labeled_Cells->Final_Labeled_Cells Click Chemistry Azide_Probe Azide-Probe (e.g., Fluorophore) Azide_Probe->Final_Labeled_Cells

Caption: Workflow for direct cell surface labeling.

Metabolic_Labeling_Workflow cluster_metabolic Metabolic Labeling cluster_spaac_metabolic SPAAC Reaction Azido_Sugar Azido-Sugar (e.g., Ac4ManNAz) Live_Cells_Glycans Live Cells (Glycan Biosynthesis) Azido_Sugar->Live_Cells_Glycans Incubation (1-3 days) Azide_Modified_Cells Azide-Modified Cells Live_Cells_Glycans->Azide_Modified_Cells Final_Labeled_Cells_Metabolic Final Labeled Cells Azide_Modified_Cells->Final_Labeled_Cells_Metabolic Click Chemistry BCN_Probe BCN-Probe (e.g., this compound conjugated to a fluorophore) BCN_Probe->Final_Labeled_Cells_Metabolic

Caption: Workflow for metabolic cell surface labeling.

References

Application Notes and Protocols: Amine-Reactive Coupling of 5-endo-BCN-pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-endo-BCN-pentanoic acid is a bifunctional linker molecule crucial for advanced bioconjugation and drug development applications. It features two key chemical moieties:

  • A terminal carboxylic acid , which can be activated to react with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds.

  • A bicyclo[6.1.0]nonyne (BCN) group , a strained alkyne that enables highly efficient and bioorthogonal, copper-free click chemistry reactions with azide-tagged molecules through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]

This dual functionality allows for the covalent attachment of the BCN handle to a wide range of biomolecules, preparing them for subsequent conjugation to other molecules of interest. The endo configuration of BCN is often utilized due to its high reactivity in SPAAC reactions.[3] This methodology is foundational for creating antibody-drug conjugates (ADCs), PROTACs, fluorescently labeled proteins, and other complex biomolecular constructs.[1][4]

Principle of the Reaction

The amine-reactive coupling of this compound is typically a two-stage process.

Stage 1: Activation of the Carboxylic Acid The terminal carboxylic acid is first activated to create a more reactive intermediate that is susceptible to nucleophilic attack by a primary amine. The most common method is the formation of an N-hydroxysuccinimide (NHS) ester using a carbodiimide (B86325) activator like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[][6]

Stage 2: Amine Coupling (Amide Bond Formation) The activated BCN-NHS ester readily reacts with primary amines (R-NH₂), such as the ε-amino group of lysine residues or the N-terminus of a protein.[] The amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a highly stable amide bond and the release of NHS as a byproduct.[7] This reaction proceeds efficiently in aqueous buffers under mild conditions.[]

Reaction_Pathway Figure 1: Two-stage amine coupling reaction pathway. cluster_activation Stage 1: Activation cluster_coupling Stage 2: Coupling BCN_Acid This compound BCN_NHS BCN-NHS Ester (Activated Intermediate) BCN_Acid->BCN_NHS + EDC / NHS Conjugate BCN-Amide Conjugate BCN_NHS->Conjugate Forms stable amide bond Amine Amine-containing Molecule (R-NH₂)

Figure 1: Two-stage amine coupling reaction pathway.

Key Experimental Parameters and Data

Successful conjugation depends on optimizing several reaction parameters. The following table summarizes key quantitative data derived from established NHS ester coupling protocols.

ParameterRecommended Value/RangeNotesCitations
Reaction pH 7.2 - 8.5The reaction is strongly pH-dependent. Below pH 7, the amine is protonated and non-reactive. Above pH 8.5, hydrolysis of the NHS ester significantly increases, reducing yield. An optimal pH is often 8.3-8.5.[][8]
Molar Excess of BCN-NHS Ester 5 to 20-fold molar excess over the amineA molar excess is required to drive the reaction to completion, compensating for competing hydrolysis of the NHS ester in the aqueous buffer.[9][10]
Reaction Temperature 4°C or Room Temperature (20-25°C)Lower temperatures (4°C) can be used to maintain the stability of sensitive biomolecules and slow the rate of hydrolysis, requiring longer incubation times.[][10]
Reaction Time 30 minutes - 4 hours (at RT) or 4 - 12 hours (at 4°C)Reaction time depends on the reactivity of the specific amine, temperature, and pH. The reaction progress can be monitored analytically if required.[][11]
Solvent for NHS Ester Stock Anhydrous DMSO or DMFNHS esters are moisture-sensitive. A stock solution should be prepared in a dry, water-miscible organic solvent immediately before use.[8][10]
Final Organic Solvent Conc. < 10% (v/v)High concentrations of organic solvents like DMSO can denature proteins. Keep the final concentration in the reaction mixture low.[10][11]
Reaction Buffers Phosphate-Buffered Saline (PBS), Bicarbonate BufferBuffers must be free of primary amines (e.g., Tris, glycine), as these will compete with the target molecule for reaction with the NHS ester.[8][10]

Experimental Protocols

The following protocols provide a general framework. Specific concentrations and volumes should be optimized for the particular biomolecule of interest.

Protocol 1: Activation of this compound to BCN-NHS Ester

This protocol describes the in-situ generation of the BCN-NHS ester immediately prior to conjugation.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas (optional, for moisture-sensitive reactions)

Procedure:

  • In a clean, dry vial, dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

  • Add 1.2 equivalents of NHS to the solution.

  • Add 1.5 equivalents of EDC to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere if possible.

  • The resulting solution containing the activated BCN-NHS ester is typically used immediately in the next stage without purification.

Protocol 2: Conjugation of BCN-NHS Ester to an Amine-Containing Protein

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • Freshly prepared BCN-NHS ester solution (from Protocol 1 or a commercial source)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., Zeba™ Spin Desalting Columns, dialysis cassettes)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer like PBS. If the storage buffer contains Tris or other primary amines, it must be exchanged for an appropriate reaction buffer.[10]

  • Reagent Calculation: Calculate the volume of BCN-NHS ester stock solution needed to achieve a 10-20 fold molar excess relative to the protein.

  • Conjugation Reaction: Add the calculated volume of BCN-NHS ester solution to the protein solution while gently vortexing. Ensure the final concentration of DMSO or DMF is below 10%.

  • Incubation: Incubate the reaction mixture. Typical incubation times are 1-2 hours at room temperature or overnight at 4°C.[]

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.[9] The primary amines in the quenching buffer will react with any excess BCN-NHS ester. Incubate for an additional 15-30 minutes.

  • Purification: Remove the unreacted BCN linker and byproducts (like NHS) from the BCN-conjugated protein. The most common methods are:

    • Size Exclusion Chromatography / Desalting: Use a pre-equilibrated desalting column to rapidly separate the labeled protein from small molecule impurities.[12]

    • Dialysis: Dialyze the sample against an appropriate buffer (e.g., PBS) with several buffer changes over 24-48 hours.

  • Characterization and Storage: Determine the concentration and degree of labeling of the final conjugate using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry). Store the conjugate under conditions that maintain protein stability, typically at 4°C or frozen at -80°C.

Experimental_Workflow Figure 2: General experimental workflow for protein conjugation. start Start: Prepare Materials prep_protein 1. Prepare Protein Sample (Buffer exchange to amine-free buffer, e.g., PBS pH 8.0) start->prep_protein prep_bcn 2. Prepare BCN-NHS Ester (Dissolve in anhydrous DMSO/DMF immediately before use) prep_protein->prep_bcn react 3. Initiate Reaction (Add BCN-NHS to protein, 10-20x molar excess) prep_bcn->react incubate 4. Incubate (1-2h at RT or overnight at 4°C) react->incubate quench 5. Quench Reaction (Add Tris or glycine (B1666218) buffer) incubate->quench purify 6. Purify Conjugate (Desalting column or dialysis) quench->purify analyze 7. Analyze & Store (Confirm conjugation and store appropriately) purify->analyze end End: BCN-labeled protein ready for SPAAC analyze->end

Figure 2: General experimental workflow for protein conjugation.

References

Application Notes and Protocols for EDC/NHS Activation of 5-endo-BCN-pentanoic Acid for Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the activation of 5-endo-BCN-pentanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. This activated species is a key intermediate for the conjugation of the bicyclononyne (BCN) moiety to primary amine-containing molecules, such as proteins, peptides, and modified oligonucleotides. The resulting BCN-labeled molecules are valuable reagents for strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.

Introduction

This compound is a bifunctional linker molecule containing a strained bicyclononyne (BCN) group for copper-free click chemistry and a carboxylic acid for conjugation. The activation of the carboxylic acid group with EDC and NHS is a common and effective method to create a stable, amine-reactive intermediate, the NHS ester. This two-step process minimizes the risk of protein-protein crosslinking that can occur with a one-step carbodiimide (B86325) approach.[1][2] The resulting 5-endo-BCN-NHS ester can then be efficiently conjugated to primary amines on a target molecule to form a stable amide bond.

Reaction Mechanism and Workflow

The EDC/NHS activation of this compound proceeds in two main stages:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[3]

  • Formation of the NHS Ester: NHS reacts with the O-acylisourea intermediate to form a more stable and amine-reactive NHS ester. This NHS ester is less susceptible to hydrolysis than the O-acylisourea intermediate, allowing for a more controlled conjugation reaction.[1][2]

  • Conjugation to an Amine: The 5-endo-BCN-NHS ester reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.

The following diagrams illustrate the chemical pathway and the general experimental workflow.

EDC_NHS_Activation_Pathway BCN_acid This compound (Carboxylic Acid) O_acylisourea O-acylisourea intermediate (unstable) BCN_acid->O_acylisourea + EDC EDC EDC BCN_NHS_ester 5-endo-BCN-NHS ester (amine-reactive) O_acylisourea->BCN_NHS_ester + NHS Urea_byproduct Urea byproduct O_acylisourea->Urea_byproduct hydrolysis NHS NHS Conjugate BCN-conjugated Molecule (Stable Amide Bond) BCN_NHS_ester->Conjugate + R-NH2 Amine_molecule Amine-containing Molecule (R-NH2) NHS_byproduct NHS

Caption: Chemical pathway of EDC/NHS activation of this compound.

Experimental_Workflow start Start dissolve_bcn Dissolve this compound in anhydrous organic solvent start->dissolve_bcn add_edc_nhs Add EDC and NHS solutions dissolve_bcn->add_edc_nhs activation Incubate for activation (e.g., 15-30 min at RT) add_edc_nhs->activation conjugation Add activated BCN-NHS ester to amine solution activation->conjugation prepare_amine Prepare amine-containing molecule in appropriate buffer (pH 7.2-8.5) prepare_amine->conjugation incubation Incubate for conjugation (e.g., 2 hours at RT or overnight at 4°C) conjugation->incubation quenching Quench unreacted NHS esters (optional) incubation->quenching purification Purify the BCN-conjugate quenching->purification end End purification->end

Caption: General experimental workflow for BCN conjugation.

Experimental Protocols

Materials
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[3]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Amine-containing molecule (e.g., protein, peptide)

  • Purification system (e.g., dialysis, size-exclusion chromatography, centrifugal filters)

Protocol for Activation of this compound

This protocol is a general guideline. Optimal conditions may vary depending on the specific application and should be determined empirically.

  • Preparation of Reagents:

    • Allow EDC and NHS to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[1]

  • Activation Reaction:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

    • Dilute the dissolved this compound with Activation Buffer to the desired final concentration.

    • Add the EDC and NHS solutions to the this compound solution. A molar excess of EDC and NHS is recommended.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Protocol for Conjugation to an Amine-Containing Molecule
  • Preparation of Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Conjugation Buffer at the desired concentration. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.

  • Conjugation Reaction:

    • Add the freshly prepared 5-endo-BCN-NHS ester solution to the solution of the amine-containing molecule.

    • The molar ratio of the BCN-NHS ester to the amine-containing molecule should be optimized for the desired degree of labeling.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional):

    • To quench any unreacted 5-endo-BCN-NHS ester, add the Quenching Solution to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or using an appropriate centrifugal filter.

Data Presentation

The following tables provide recommended starting concentrations and molar ratios for the activation and conjugation reactions. These values should be optimized for each specific application.

Table 1: Recommended Reagent Concentrations and Molar Ratios for Activation

ReagentRecommended ConcentrationRecommended Molar Ratio (relative to this compound)
This compound1-10 mM1
EDC2-20 mM2-10 fold excess
NHS/Sulfo-NHS5-50 mM2-5 fold excess over EDC

Table 2: Recommended Reaction Conditions

ParameterActivation StepConjugation Step
pH 4.5 - 6.07.2 - 8.5
Temperature Room Temperature (20-25°C)Room Temperature or 4°C
Reaction Time 15 - 30 minutes2 hours - overnight
Buffer MESPBS, Bicarbonate

Note: The stability of the NHS ester is pH-dependent, with hydrolysis increasing at higher pH. The half-life of an NHS ester can be several hours at pH 7 but only minutes at pH 8.6.[4] Therefore, it is crucial to use the activated ester promptly.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Yield Inactive EDC or NHSUse fresh, properly stored reagents. Equilibrate to room temperature before opening.
Hydrolysis of NHS esterPerform conjugation immediately after activation. Ensure appropriate pH control.
Competing amines in bufferUse amine-free buffers for the conjugation step (e.g., PBS, MES, Bicarbonate).
Protein Precipitation High concentration of organic solventKeep the volume of DMF/DMSO used to dissolve the BCN-pentanoic acid to a minimum.
Change in protein solubilityOptimize buffer conditions and protein concentration.
Non-specific Binding Insufficient quenchingAdd a quenching agent after the conjugation reaction.
Inadequate purificationUse a more stringent purification method (e.g., affinity chromatography).

Conclusion

The EDC/NHS activation of this compound is a robust and versatile method for preparing amine-reactive BCN linkers. By following the detailed protocols and considering the key reaction parameters outlined in these application notes, researchers can successfully conjugate BCN moieties to a wide range of biomolecules for subsequent use in strain-promoted alkyne-azide click chemistry applications. Optimization of the reaction conditions for each specific molecule is recommended to achieve the desired conjugation efficiency and preserve the biological activity of the target molecule.

References

Application Notes and Protocols for Labeling Azide-Modified Proteins with 5-endo-BCN-pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is a cornerstone of modern biological research and therapeutic development. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry," has emerged as a powerful tool for bioconjugation due to its high specificity, biocompatibility, and the absence of cytotoxic copper catalysts.[1][2] This application note provides detailed protocols and technical information for the use of 5-endo-BCN-pentanoic acid , a bicyclo[6.1.0]nonyne (BCN) derivative, for the specific labeling of azide-modified proteins.

The endo-isomer of BCN is known for its favorable reactivity in SPAAC reactions.[3] The pentanoic acid moiety provides a handle for further functionalization or can serve to increase the hydrophilicity of the labeled protein. This reagent is particularly useful for applications requiring stable and specific protein modification in complex biological environments.

Principle of the Reaction

The labeling strategy is based on the highly efficient and selective reaction between the strained alkyne of this compound and an azide (B81097) group that has been incorporated into the target protein. This reaction proceeds readily at physiological temperatures and pH without the need for a copper catalyst, forming a stable triazole linkage.[1]

The overall workflow involves two key stages:

  • Introduction of an Azide Handle: An azide group is incorporated into the protein of interest. This can be achieved through various methods, such as metabolic labeling with azide-containing amino acid analogs (e.g., L-azidohomoalanine, AHA), enzymatic modification, or chemical conjugation to specific amino acid residues.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-modified protein is then reacted with this compound. The ring strain of the BCN moiety drives the reaction forward, resulting in the formation of a stable covalent bond.

Data Presentation

Quantitative Data on Reaction Kinetics
CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
endo-BCN Benzyl Azide 0.29 [3]
exo-BCNBenzyl Azide0.19[3]
DBCOBenzyl Azide~0.6 - 1.0

Note: Reaction rates can be influenced by factors such as solvent, temperature, pH, and the electronic properties of the azide.

Expected Labeling Efficiency

The efficiency of protein labeling with this compound is dependent on several factors including the concentration of reactants, reaction time, and the accessibility of the azide group on the protein. With optimized conditions, high labeling efficiencies can be achieved.

ParameterTypical RangeMethod of Determination
Degree of Labeling (DoL)1 - 5 labels/proteinMass Spectrometry (MALDI-TOF or ESI-MS)
Labeling Efficiency (%)> 90%SDS-PAGE with fluorescent detection (if applicable), Mass Spectrometry
Protein Recovery (%)> 85%Protein concentration measurement (e.g., BCA assay)

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins with L-Azidohomoalanine (AHA)

This protocol describes the incorporation of the azide-containing amino acid analog, L-azidohomoalanine (AHA), into proteins in mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Methionine-free medium

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell lysis buffer

  • Protease inhibitors

Procedure:

  • Culture cells to the desired confluency in complete medium.

  • Wash the cells twice with warm PBS.

  • Replace the complete medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.

  • Replace the methionine-free medium with fresh methionine-free medium supplemented with AHA (typically 1-4 mM).

  • Incubate the cells for the desired period (4-24 hours) to allow for AHA incorporation into newly synthesized proteins.

  • Wash the cells twice with cold PBS.

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Clarify the lysate by centrifugation and collect the supernatant containing the azide-modified proteome.

  • The azide-modified protein is now ready for labeling with this compound.

Protocol 2: Labeling of Azide-Modified Proteins with this compound

This protocol provides a general procedure for the SPAAC reaction between an azide-modified protein and this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column or dialysis tubing for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Note: Due to the pentanoic acid moiety, the solubility in aqueous buffers may be limited. A stock solution in an organic solvent is recommended.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein (at a final concentration of 1-10 mg/mL) with the reaction buffer.

    • Add the this compound stock solution to the protein solution to achieve a final molar excess of 10-20 fold over the protein. The final concentration of DMSO in the reaction mixture should be kept below 10% to minimize protein denaturation.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification:

    • Remove the excess, unreacted this compound using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Analysis:

    • Confirm the successful labeling of the protein by mass spectrometry (an increase in mass corresponding to the addition of the BCN-pentanoic acid moiety) or by SDS-PAGE if the BCN reagent is conjugated to a reporter tag.

Visualizations

G cluster_0 Step 1: Introduction of Azide cluster_1 Step 2: SPAAC Reaction Protein Target Protein Azide_Modification Metabolic Labeling (AHA) or Enzymatic/Chemical Conjugation Protein->Azide_Modification Azide_Protein Azide-Modified Protein (Protein-N3) Azide_Modification->Azide_Protein BCN This compound Labeled_Protein Labeled Protein BCN->Labeled_Protein Azide_Protein_c Azide-Modified Protein Azide_Protein_c->Labeled_Protein Strain-Promoted Azide-Alkyne Cycloaddition

Caption: Experimental workflow for labeling proteins.

G Reactants Azide-Modified Protein (R-N₃) This compound TransitionState [3+2] Cycloaddition Transition State Reactants->TransitionState Strain-Promoted Product Labeled Protein (Stable Triazole Linkage) TransitionState->Product

Caption: Chemical reaction pathway for SPAAC.

G High_Strain High Ring Strain (e.g., BCN, DBCO) Fast_Kinetics Faster Reaction Kinetics High_Strain->Fast_Kinetics leads to Low_Strain Lower Ring Strain Slow_Kinetics Slower Reaction Kinetics Low_Strain->Slow_Kinetics leads to

Caption: Relationship between ring strain and kinetics.

References

Application Notes and Protocols: Experimental Conditions for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] Among the various strained alkynes, bicyclo[6.1.0]nonyne (BCN) has gained significant attention for its optimal balance of reactivity and stability.[1][3][4] BCN's reactivity is driven by the ring strain of the cyclooctyne, which is fused to a cyclopropane (B1198618) ring, distorting the alkyne from its ideal linear geometry and lowering the activation energy for the [3+2] dipolar cycloaddition with azides.[1] This reaction forms a stable triazole linkage and is highly selective, proceeding efficiently under mild, physiological conditions.[2][5] These characteristics make BCN linkers invaluable tools for applications ranging from protein labeling and drug delivery to the synthesis of complex biomaterials.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for SPAAC reactions involving BCN linkers, providing a basis for experimental design and comparison with other cyclooctynes.

Table 1: Second-Order Rate Constants (k₂) for BCN with Various Azides

CyclooctyneAzide (B81097) ReactantSolvent SystemTemperature (°C)k₂ (M⁻¹s⁻¹)Reference(s)
endo-BCN Benzyl azideCD₃CN/D₂O (1:2)Not Specified0.29[3][8]
exo-BCN Benzyl azideCD₃CN/D₂O (1:2)Not Specified0.19[3]
BCN 2-azidoethanol (primary)Not SpecifiedNot Specified0.024[9]
BCN 2-azidopropanol (secondary)Not SpecifiedNot Specified0.012[9]
BCN 2-azido-2-methylpropanol (tertiary)Not SpecifiedNot Specified0.012[9]
BCN-OH Benzyl azideCD₃CN/D₂O (3:1)Not Specified0.14[8]

Note: endo-BCN is generally more reactive than exo-BCN and is often preferred in bioorthogonal reactions.[3][4]

Table 2: Comparison of Reaction Rates with Other Cyclooctynes

CyclooctyneAzide Reactantk₂ (M⁻¹s⁻¹)Key CharacteristicsReference(s)
BCN Benzyl Azide~0.19 - 0.29Good balance of reactivity and stability; relatively hydrophilic.[3][8][3][8]
DBCO/DIBAC Benzyl Azide~0.34Higher reaction rates than BCN but can be more lipophilic and sterically hindered.[10][11][10][11]
BARAC Benzyl Azide>1Very high reactivity but can be unstable.[12][12]

Experimental Protocols

Protocol 1: General Bioconjugation of an Azide-Modified Protein with a BCN Linker

This protocol outlines a general procedure for labeling an azide-modified protein. Concentrations and reaction times may require optimization for specific applications.[2]

1. Materials and Reagents:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • BCN-linker (e.g., BCN-NHS ester for amine labeling, or BCN-PEG4-alkyne for conjugation).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Quenching reagent (e.g., Tris buffer).

  • Purification system (e.g., spin desalting column, HPLC).

  • (Optional) β-mercaptoethanol (β-ME) for mitigating side reactions with thiols.[1][5]

2. Preparation of Stock Solutions:

  • BCN Stock Solution: Allow the BCN reagent to warm to room temperature. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO.[2]

  • Protein Solution: Ensure the azide-modified protein is purified and its concentration is accurately determined.[2]

3. Reaction Setup:

  • In a microcentrifuge tube, add the azide-modified protein solution.

  • Add the BCN stock solution to the protein solution to achieve a 2 to 5-fold molar excess of the BCN linker over the protein.[1][2]

  • Ensure the final concentration of DMSO is kept low (ideally below 5% v/v) to minimize effects on protein stability.[2]

  • If the protein contains accessible cysteine residues, consider adding β-ME to a final concentration of 1-10 mM to prevent off-target reactions.[1][8]

  • Gently mix the components.

4. Reaction Conditions:

  • Incubate the reaction mixture at room temperature (25°C) for 2-12 hours or at 4°C for 12-24 hours.[1][2] The optimal time should be determined empirically.

5. Reaction Monitoring (Optional):

  • The reaction progress can be monitored by analyzing aliquots over time using techniques like SDS-PAGE (observing a band shift) or Mass Spectrometry (detecting the increased molecular weight of the conjugate).[2]

6. Quenching and Purification:

  • (If using an NHS-ester) Quench any unreacted BCN-NHS ester by adding Tris buffer to a final concentration of 10-20 mM and incubating for 15 minutes.[1]

  • Remove excess, unreacted BCN reagent and byproducts using a spin desalting column, dialysis, or HPLC.[2]

Protocol 2: Determining SPAAC Kinetics using ¹H NMR Spectroscopy

This protocol provides a method for determining the second-order rate constant of a SPAAC reaction between a BCN compound and an azide.[1]

1. Materials and Reagents:

  • BCN-containing compound.

  • Azide-containing compound.

  • Deuterated solvent (e.g., CD₃CN/D₂O mixture).[3][8]

  • NMR tubes.

  • Internal standard of known concentration (e.g., dimethyl sulfone).[13]

2. Sample Preparation:

  • Prepare individual stock solutions of the BCN and azide compounds in the chosen deuterated solvent at known concentrations.

  • In an NMR tube, mix the stock solutions to achieve the desired final concentrations (typically in the millimolar range). It is often useful to use a slight excess of one reactant to simplify kinetic analysis.[1]

  • Add the internal standard.

3. Data Acquisition:

  • Acquire a ¹H NMR spectrum at time zero (t=0).

  • Monitor the reaction progress by acquiring subsequent ¹H NMR spectra at regular time intervals.[1]

4. Data Analysis:

  • For each spectrum, integrate characteristic peaks of a reactant and a product that do not overlap with other signals.

  • Determine the concentration of the reactants at each time point by comparing their peak integrals to the integral of the internal standard.

  • Plot the inverse of the reactant concentration versus time. For a second-order reaction, this should yield a straight line.

  • The slope of this line is the second-order rate constant (k₂).

Factors Influencing SPAAC Reactions with BCN Linkers

  • Solvent: The rate of SPAAC reactions, including those with BCN, tends to increase with the polarity and hydrogen-bonding capacity of the solvent.[8] Reactions are often faster in aqueous or mixed aqueous/organic solvent systems compared to purely organic solvents.[11][14]

  • Temperature: Increasing the reaction temperature accelerates the reaction rate, in line with typical chemical kinetics.[14][15] Common temperatures are 25°C or 37°C, but the thermal stability of the biomolecules involved must be considered.[16]

  • pH: SPAAC reactions are generally tolerant to a wide range of pH values, making them suitable for physiological conditions (pH ~7.4).[2] Some studies on other cyclooctynes have shown that higher pH values can increase reaction rates, though this effect can be buffer-dependent.[15][16]

  • Steric Hindrance: The structure and local environment of both the BCN linker and the azide can significantly impact reaction kinetics.[16] Bulky substituents near the reacting moieties can slow the reaction. Studies have shown that primary and secondary azides react with BCN at similar rates, indicating BCN is less sensitive to steric hindrance compared to more demanding cyclooctynes like DBCO.[9][17]

  • PEG Linkers: Incorporating a hydrophilic polyethylene (B3416737) glycol (PEG) spacer between the BCN group and the molecule of interest can enhance aqueous solubility, reduce aggregation, and minimize steric hindrance, often leading to improved reaction efficiency.[1][2]

Potential Side Reactions and Mitigation

A known limitation of BCN is its potential for off-target reactivity with thiols, particularly the sulfhydryl groups of cysteine residues in proteins.[1][8] This can lead to non-specific labeling.

Mitigation Strategy:

  • To minimize this side reaction, a low concentration (e.g., 1-10 mM) of a sacrificial thiol like β-mercaptoethanol (β-ME) can be added to the reaction mixture.[1][5] The β-ME will preferentially react with accessible BCN groups, effectively protecting the cysteine residues on the target biomolecule.[1]

Visualizations

SPAAC_Mechanism SPAAC Reaction Mechanism cluster_reactants Reactants cluster_product Product BCN BCN-Linker (Strained Alkyne) Triazole Stable Triazole Linkage BCN->Triazole + Azide Azide-Molecule Azide->Triazole [3+2] Cycloaddition

Caption: Diagram of the SPAAC [3+2] cycloaddition reaction.

Experimental_Workflow General Experimental Workflow for BCN-SPAAC prep 1. Prepare Stock Solutions (BCN in DMSO, Azide in Buffer) mix 2. Mix Reactants (2-5x molar excess of BCN) prep->mix incubate 3. Incubate Reaction (e.g., 4-12h at RT) mix->incubate monitor 4. Monitor Progress (Optional) (SDS-PAGE / MS) incubate->monitor purify 5. Purify Conjugate (Desalting / HPLC) incubate->purify If not monitoring monitor->purify analyze 6. Analyze Final Product purify->analyze

Caption: A typical experimental workflow for SPAAC bioconjugation.

Optimization_Logic Logic for Optimizing BCN-SPAAC Conditions start Start: Low Conjugation Yield check_excess Is molar excess of BCN sufficient? (Try 5-10x) start->check_excess increase_time Increase incubation time or temperature (e.g., 24h at 4°C or 4h at 37°C) check_excess->increase_time Yes success Success: Optimized Yield check_excess->success No check_solubility Are reactants soluble? Consider PEG-linker for BCN increase_time->check_solubility change_buffer Optimize buffer/pH (e.g., Try HEPES vs PBS) check_solubility->change_buffer Yes check_solubility->success No check_side_reactions Side reactions observed? (e.g., with thiols) change_buffer->check_side_reactions add_bme Add β-mercaptoethanol (1-10 mM) check_side_reactions->add_bme Yes check_side_reactions->success No add_bme->success

Caption: Decision tree for troubleshooting and optimizing SPAAC reactions.

References

Application Notes and Protocols for 5-endo-BCN-pentanoic acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-endo-BCN-pentanoic acid in the development of targeted drug delivery systems. This bifunctional linker is a key reagent in the field of bioconjugation, enabling the precise and stable attachment of therapeutic payloads to targeting moieties such as antibodies, thereby forming potent and specific therapeutic agents like antibody-drug conjugates (ADCs).

Introduction

This compound is a chemical tool that possesses two key functional groups: a bicyclo[6.1.0]nonyne (BCN) group and a terminal carboxylic acid.[1] The strained BCN group readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[2] This reaction allows for the covalent linkage of the BCN moiety to a molecule containing an azide (B81097) group without the need for a cytotoxic copper catalyst, making it ideal for biological applications.[3] The terminal carboxylic acid provides a versatile handle for the attachment of drugs or other molecules of interest through the formation of a stable amide bond, typically requiring activation with reagents like EDC or HATU.[1]

The endo isomer of BCN is noted for its high reactivity in SPAAC reactions.[4] This reactivity, combined with the stability of the resulting triazole linkage, makes this compound an excellent choice for constructing targeted drug delivery systems where precise control over stoichiometry and stability of the conjugate are paramount.[3][5]

Key Applications

  • Antibody-Drug Conjugates (ADCs): The primary application of this compound is in the synthesis of ADCs.[6] In this context, a cytotoxic drug is first derivatized with the pentanoic acid end of the linker. Subsequently, this drug-linker construct is conjugated to an azide-modified antibody via the BCN group. This strategy allows for the targeted delivery of potent chemotherapeutic agents directly to cancer cells, minimizing off-target toxicity.

  • PROTACs: This linker can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[5][7]

  • Bioconjugation: More broadly, this compound is a valuable tool for linking various biomolecules, such as proteins and peptides, for research and therapeutic purposes.[1]

Experimental Protocols

Protocol 1: Synthesis of a Drug-Linker Conjugate

This protocol describes the conjugation of a hypothetical amine-containing drug to this compound.

Materials:

  • This compound

  • Amine-containing drug

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N-Hydroxysuccinimide (NHS) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add NHS (1.1 equivalents) and DCC (1.1 equivalents) or HATU (1.1 equivalents) and Oxyma (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the active ester.

  • Conjugation to the amine-containing drug:

    • In a separate flask, dissolve the amine-containing drug (1 equivalent) in anhydrous DMF.

    • Add the activated this compound solution dropwise to the drug solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated urea (B33335) (if DCC was used).

    • Dilute the filtrate with DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure drug-linker conjugate.

Protocol 2: Antibody Modification with an Azide Group

This protocol outlines a general method for introducing azide functionalities onto an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG4-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the antibody at a concentration of 5-10 mg/mL.

    • Prepare a 10 mM stock solution of Azido-PEG4-NHS ester in anhydrous DMSO.

  • Antibody Modification:

    • Add a 10-20 fold molar excess of the Azido-PEG4-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purification of the Azide-Modified Antibody:

    • Remove the excess, unreacted Azido-PEG4-NHS ester using a desalting column equilibrated with PBS (pH 7.4).

    • Collect the protein-containing fractions.

    • Determine the concentration of the azide-modified antibody using a protein assay (e.g., BCA).

Protocol 3: SPAAC Reaction for ADC Synthesis

This protocol describes the copper-free click chemistry reaction between the azide-modified antibody and the BCN-drug linker conjugate.

Materials:

  • Azide-modified antibody

  • BCN-drug linker conjugate

  • Anhydrous DMSO

  • PBS (pH 7.4)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the BCN-drug linker conjugate in anhydrous DMSO.

  • SPAAC Reaction:

    • To the azide-modified antibody solution in PBS, add a 2-4 fold molar excess of the BCN-drug linker conjugate solution. The final DMSO concentration should be kept below 5% (v/v).

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing.

  • Purification of the ADC:

    • Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or protein A affinity chromatography, to remove unreacted drug-linker and other impurities.

    • Buffer exchange the purified ADC into a formulation buffer and concentrate to the desired concentration.

Characterization of the Antibody-Drug Conjugate

A thorough characterization of the synthesized ADC is crucial to ensure its quality, efficacy, and safety.

Table 1: Key Characterization Parameters for ADCs
ParameterMethodPurpose
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody. This is a critical quality attribute that affects both potency and pharmacokinetics.
Purity and Aggregation Size-Exclusion Chromatography (SEC)To assess the percentage of monomeric ADC and the presence of aggregates, which can impact efficacy and immunogenicity.
Antigen Binding Affinity Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR)To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, CellTiter-Glo)To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.
In Vitro and In Vivo Stability Incubation in plasma followed by analysis (e.g., ELISA, MS)To evaluate the stability of the ADC and the linker in biological fluids, assessing premature drug release.

Visualization of Workflows and Pathways

Diagram 1: General Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_antibody_mod Antibody Modification cluster_conjugation ADC Synthesis 5_endo_BCN_pentanoic_acid This compound Activation Activation (EDC/NHS or HATU/Oxyma) 5_endo_BCN_pentanoic_acid->Activation Drug Amine-containing Drug Amide_Bond_Formation Amide Bond Formation Drug->Amide_Bond_Formation Activation->Amide_Bond_Formation Drug_Linker BCN-Drug Linker Amide_Bond_Formation->Drug_Linker SPAAC SPAAC Reaction Drug_Linker->SPAAC Antibody Monoclonal Antibody Azide_Labeling Azide Labeling Antibody->Azide_Labeling Azide_Linker Azido-PEG4-NHS ester Azide_Linker->Azide_Labeling Azide_Antibody Azide-Modified Antibody Azide_Labeling->Azide_Antibody Azide_Antibody->SPAAC Purification Purification (SEC/Protein A) SPAAC->Purification ADC Antibody-Drug Conjugate Purification->ADC

Caption: Workflow for the synthesis of an antibody-drug conjugate (ADC).

Diagram 2: Cellular Mechanism of Action of an ADC

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC_Circulation ADC in Circulation Antigen_Binding 1. Antigen Binding ADC_Circulation->Antigen_Binding Targeting Internalization 2. Receptor-Mediated Endocytosis Antigen_Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome_Fusion 3. Endosome-Lysosome Fusion Endosome->Lysosome_Fusion Lysosome Lysosome Lysosome_Fusion->Lysosome Drug_Release 4. Proteolytic Cleavage & Drug Release Lysosome->Drug_Release Drug_Action 5. Drug Binds to Intracellular Target (e.g., Microtubules, DNA) Drug_Release->Drug_Action Apoptosis 6. Apoptosis Drug_Action->Apoptosis

Caption: Cellular mechanism of action of a typical antibody-drug conjugate.

Conclusion

This compound is a powerful and versatile bifunctional linker that plays a crucial role in the development of targeted drug delivery systems. Its high reactivity in copper-free click chemistry and the presence of a convenient handle for drug attachment make it an invaluable tool for researchers in drug development. The protocols and information provided herein serve as a guide for the successful implementation of this compound in the synthesis and characterization of innovative and effective targeted therapeutics.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using 5-endo-BCN-pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and characterization of antibody-drug conjugates (ADCs) utilizing the 5-endo-BCN-pentanoic acid linker. This methodology leverages the principles of strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry, for the site-specific conjugation of payloads to antibodies.

Introduction

Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker connecting the antibody and the drug is a critical component that influences the stability, efficacy, and safety of the ADC. This compound is a bifunctional linker containing a bicyclo[6.1.0]nonyne (BCN) moiety for copper-free click chemistry and a carboxylic acid for payload attachment. This system allows for a controlled and site-specific conjugation, leading to more homogeneous ADCs with potentially improved therapeutic indices.

Principle of the Method

The synthesis of ADCs using this compound involves a two-part strategy:

  • Payload-Linker Synthesis: The carboxylic acid group of this compound is first activated, typically as an N-hydroxysuccinimide (NHS) ester, and then reacted with an amine-containing cytotoxic drug or a drug-linker entity.

  • Antibody Modification and Conjugation: A separate process introduces an azide (B81097) group onto the antibody. The azide-modified antibody is then reacted with the BCN-functionalized payload via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to form the final ADC. This "click" reaction is bioorthogonal, meaning it proceeds efficiently in aqueous environments without interfering with biological functional groups.

Experimental Protocols

Synthesis of Drug-Linker Conjugate (Payload-BCN)

This protocol describes the activation of this compound and its conjugation to an amine-containing payload.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or a similar carbodiimide (B86325) coupling agent (e.g., EDC/NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-containing cytotoxic payload

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF.

    • Add 1.2 equivalents of DSC and 2 equivalents of a non-nucleophilic base like TEA.

    • Stir the reaction at room temperature for 1-2 hours to form the NHS ester. The progress of the reaction can be monitored by TLC or LC-MS.

  • Conjugation to Payload:

    • In a separate vial, dissolve the amine-containing payload in anhydrous DMF.

    • Add the activated this compound NHS ester solution to the payload solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS to confirm the formation of the payload-BCN conjugate.

  • Purification:

    • Purify the resulting payload-BCN conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.

    • Lyophilize the pure fractions to obtain the payload-BCN conjugate as a solid.

Antibody Modification with Azide

This protocol describes the introduction of azide groups onto the antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG-NHS ester (or a similar azide-containing linker)

  • DMSO

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into an amine-free buffer like PBS at a concentration of 5-10 mg/mL.

  • Azide Labeling:

    • Prepare a stock solution of the Azido-PEG-NHS ester in DMSO.

    • Add a 5-10 molar excess of the Azido-PEG-NHS ester to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Purification:

    • Remove the excess azide linker by passing the reaction mixture through a desalting SEC column equilibrated with PBS.

    • Collect the protein fractions containing the azide-modified antibody.

    • Determine the concentration of the modified antibody using a protein concentration assay (e.g., BCA).

Synthesis of the Antibody-Drug Conjugate (SPAAC Reaction)

This protocol describes the final conjugation of the payload-BCN to the azide-modified antibody.

Materials:

  • Azide-modified antibody

  • Payload-BCN conjugate

  • PBS buffer, pH 7.4

  • Size-exclusion chromatography (SEC) for ADC purification

Procedure:

  • Conjugation Reaction:

    • Dissolve the payload-BCN conjugate in a minimal amount of DMSO.

    • Add a 2-5 molar excess of the payload-BCN solution to the azide-modified antibody solution in PBS.

    • Incubate the reaction at room temperature for 4-16 hours, or at 4°C for 12-24 hours, with gentle agitation.

  • Purification of the ADC:

    • Purify the ADC from unreacted payload-BCN and other small molecules using SEC (e.g., Superdex 200) equilibrated with a formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).

    • Collect the fractions corresponding to the ADC monomer.

  • Characterization:

    • Determine the protein concentration of the final ADC.

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. It can be determined using several methods:

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload, the DAR can be calculated using the known extinction coefficients of the antibody and the drug.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.

  • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC provides a precise measurement of the mass of the conjugate, from which the DAR can be calculated.

Purity and Aggregation Analysis
  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the percentage of high molecular weight aggregates.

  • SDS-PAGE: SDS-PAGE under reducing and non-reducing conditions can be used to confirm the covalent attachment of the drug-linker to the antibody.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the synthesis and characterization of ADCs using a BCN-based linker. Note that these are representative values and will vary depending on the specific antibody, payload, and reaction conditions.

Table 1: Representative Conjugation Efficiency and DAR

ParameterTypical ValueMethod of Analysis
Conjugation Efficiency > 90%LC-MS
Average DAR 3.5 - 4.0HIC-HPLC, UV-Vis, MS
ADC Monomer Purity > 95%SEC-HPLC
Aggregate Content < 5%SEC-HPLC

Table 2: Representative In Vitro Cytotoxicity Data

Cell LineTarget Antigen ExpressionADC IC50 (nM)Naked Antibody IC50 (nM)Free Drug IC50 (nM)
BT-474 High HER21.5> 10000.1
SK-BR-3 High HER22.1> 10000.1
MCF-7 Low HER2> 500> 10000.2
MDA-MB-231 HER2 Negative> 1000> 10000.3

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_0 Payload-Linker Synthesis cluster_1 Antibody Modification cluster_2 ADC Synthesis & Characterization Activate_BCN Activate this compound (e.g., NHS ester formation) Conjugate_Payload Conjugate to Amine-Payload Activate_BCN->Conjugate_Payload Purify_Payload_Linker Purify Payload-BCN Conjugate_Payload->Purify_Payload_Linker SPAAC SPAAC Reaction Purify_Payload_Linker->SPAAC Modify_Ab Introduce Azide onto Antibody Purify_Ab Purify Azide-Ab Modify_Ab->Purify_Ab Purify_Ab->SPAAC Purify_ADC Purify ADC (SEC) SPAAC->Purify_ADC Characterize_ADC Characterize ADC (DAR, Purity) Purify_ADC->Characterize_ADC

Caption: Workflow for ADC synthesis using this compound.

Signaling Pathway: ADC Mechanism of Action

ADC_Mechanism_of_Action ADC_Binding 1. ADC binds to target antigen on cancer cell surface Internalization 2. Internalization via receptor-mediated endocytosis ADC_Binding->Internalization Lysosomal_Trafficking 3. Trafficking to lysosome Internalization->Lysosomal_Trafficking Payload_Release 4. Linker cleavage and payload release Lysosomal_Trafficking->Payload_Release Cytotoxicity 5. Payload induces cell death (e.g., by inhibiting tubulin polymerization or damaging DNA) Payload_Release->Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

Application Notes and Protocols for Attaching 5-endo-BCN-pentanoic Acid to Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of oligonucleotides to other molecules is a cornerstone of modern biotechnology and drug development, enabling advancements in diagnostics, therapeutics, and fundamental biological research.[1][][3] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry," has emerged as a powerful tool for this purpose due to its high efficiency, specificity, and biocompatibility.[4][5] This copper-free reaction mechanism allows for the covalent ligation of molecules in complex biological environments without the cytotoxicity associated with copper catalysts.[6]

Bicyclononyne (BCN) is a highly reactive cyclooctyne (B158145) that excels in SPAAC reactions.[6][7][8] Its endo isomer, in particular, offers a favorable balance of high reactivity and stability.[7] 5-endo-BCN-pentanoic acid is a derivative designed for straightforward attachment to biomolecules. The pentanoic acid linker provides a spacer arm and a terminal carboxylic acid group that can be readily activated to react with primary amines, such as those found on amino-modified oligonucleotides.[8][9]

These application notes provide detailed protocols for the covalent attachment of this compound to amino-modified oligonucleotides, subsequent purification, and quality control.

Principle of the Method

The conjugation process is a two-stage procedure.

  • Amine-Reactive Conjugation: An amino-modified oligonucleotide, typically synthesized with a 5' or 3' amino-linker, serves as the starting material.[9][10] The carboxylic acid of this compound is first activated, commonly to an N-hydroxysuccinimide (NHS) ester. This activated BCN-NHS ester then reacts efficiently with the primary amine on the oligonucleotide in an aqueous, slightly alkaline buffer to form a stable amide bond.[8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The resulting BCN-modified oligonucleotide is a stable intermediate, ready for the copper-free click reaction. It can be conjugated to any molecule bearing an azide (B81097) (-N3) group.[4][6] The inherent ring strain of the BCN alkyne allows it to react spontaneously and specifically with the azide, forming a stable triazole linkage.[4][11]

Experimental Workflow Overview

The overall process involves the activation of BCN-pentanoic acid, its conjugation to an amino-modified oligonucleotide, purification of the product, and final quality control analysis before its use in downstream SPAAC reactions.

G cluster_0 Phase 1: BCN Conjugation cluster_1 Phase 2: Purification & QC start Amino-Modified Oligonucleotide conjugation Amide Bond Formation (Conjugation Reaction) start->conjugation bcn_acid This compound activation Activation to BCN-NHS Ester bcn_acid->activation activation->conjugation purification Purification (e.g., HPLC, Desalting) conjugation->purification qc Quality Control (Mass Spec, HPLC) purification->qc final_product Purified BCN-Oligo Conjugate qc->final_product

Caption: Workflow for BCN-Oligonucleotide Conjugation.

Quantitative Data Summary

The efficiency of both the initial amide bond formation and the subsequent SPAAC reaction is critical. The following tables summarize typical quantitative data obtained from these procedures.

Table 1: BCN-Oligonucleotide Conjugation Reaction Parameters

ParameterTypical ValueNotes
Oligonucleotide Scale100 nmolProtocol can be scaled as needed.
BCN-NHS Ester Molar Excess10-20 equivalentsEnsures efficient reaction with the amino-oligo.
Reaction Buffer100 mM Sodium Bicarbonate, pH 8.5A slightly basic pH is optimal for the amine-NHS reaction.
Reaction Time2-4 hoursCan be monitored by HPLC for completion.[12]
Reaction TemperatureRoom Temperature (20-25°C)
Expected Yield >85% Yield is dependent on oligo purity and reaction conditions.

Table 2: SPAAC "Click" Reaction Parameters

ParameterTypical ValueNotes
BCN-Oligo Concentration100 µM
Azide-Molecule Molar Excess1.5-3 equivalentsA slight excess of the azide component is often used.
Reaction SolventPBS or other aqueous bufferBCN is compatible with a wide range of solvents.[4]
Reaction Time30-90 minutesBCN has very fast kinetics in SPAAC reactions.[13]
Reaction TemperatureRoom Temperature (20-25°C)
Expected Yield >95% (Quantitative) SPAAC reactions are known for being highly efficient.[13]

Experimental Protocols

Protocol 1: Conjugation of this compound NHS Ester to an Amino-Modified Oligonucleotide

This protocol describes the reaction of a pre-activated this compound N-hydroxysuccinimide (NHS) ester with an oligonucleotide containing a primary amine.

Materials:

  • Amino-modified oligonucleotide (lyophilized)

  • This compound NHS Ester (e.g., from a commercial supplier)

  • Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Prepare the Oligonucleotide:

    • Resuspend the lyophilized amino-modified oligonucleotide in the Reaction Buffer to a final concentration of 1-5 mM. For example, dissolve 100 nmol of oligo in 100 µL of buffer for a 1 mM solution.

    • Vortex briefly and centrifuge to collect the solution at the bottom of the tube.

  • Prepare the BCN-NHS Ester:

    • Immediately before use, dissolve the BCN-NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). NHS esters are susceptible to hydrolysis, so prompt use is critical.

  • Perform the Conjugation Reaction:

    • To the 100 nmol of oligonucleotide solution, add a 10- to 20-fold molar excess of the BCN-NHS ester stock solution.

    • Example Calculation: For 100 nmol of oligo, a 15x excess is 1.5 µmol of BCN-NHS ester.

    • Vortex the reaction mixture gently for 10-15 seconds.

    • Incubate the reaction at room temperature for 2-4 hours on a rotator or shaker. Protect from light if any components are light-sensitive.

  • Quench the Reaction (Optional):

    • If desired, the reaction can be quenched by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to consume any unreacted NHS ester. This is often unnecessary if proceeding directly to purification.

  • Proceed to Purification:

    • The crude reaction mixture, containing the BCN-oligonucleotide conjugate, unreacted oligo, and excess BCN reagent, should be purified immediately.

Protocol 2: Purification of the BCN-Oligonucleotide Conjugate

Purification is essential to remove unreacted starting materials. HPLC is the recommended method for achieving high purity.

Materials:

  • HPLC system with a UV detector

  • Reversed-Phase (RP) HPLC column suitable for oligonucleotides (e.g., C18)

  • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Buffer B: 100% Acetonitrile

  • Nuclease-free water

  • Microcentrifuge and tubes for fraction collection

Procedure:

  • Sample Preparation:

    • Dilute the crude reaction mixture with Buffer A or nuclease-free water to a suitable volume for injection (e.g., 200-500 µL).

  • HPLC Separation:

    • Equilibrate the RP-HPLC column with a low percentage of Buffer B (e.g., 5-10%).

    • Inject the sample onto the column.

    • Run a linear gradient of increasing Buffer B to elute the components. A typical gradient might be 5% to 50% Buffer B over 30-40 minutes.

    • Monitor the elution profile at 260 nm. The BCN-oligonucleotide conjugate is more hydrophobic than the unconjugated amino-oligo and will therefore have a longer retention time.

    • Collect fractions corresponding to the major product peak.

  • Post-Purification Processing:

    • Combine the fractions containing the pure product.

    • Lyophilize or use a vacuum concentrator to evaporate the solvents and concentrate the purified BCN-oligonucleotide.

    • The product can be resuspended in nuclease-free water or a suitable storage buffer (e.g., TE buffer).

Protocol 3: Quality Control and Characterization

Confirming the identity and purity of the final product is a critical step.

Methods:

  • Analytical HPLC:

    • Inject a small aliquot of the purified product onto an analytical RP-HPLC column.

    • A single, sharp peak should be observed, confirming the purity of the conjugate.

  • Mass Spectrometry (MS):

    • Use ESI-MS (Electrospray Ionization Mass Spectrometry) or MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) to confirm the molecular weight of the conjugate.

    • The observed mass should match the calculated theoretical mass of the starting oligonucleotide plus the mass of the BCN-pentanoic acid moiety minus the mass of water.

Downstream Application: SPAAC Reaction

The purified BCN-oligonucleotide is now ready for conjugation to an azide-containing molecule.

G cluster_Oligo BCN-Modified Oligonucleotide cluster_Azide Azide-Modified Molecule cluster_Product Stable Triazole Conjugate Oligo Oligo—Linker— BCN Oligo->BCN Azide N≡N⁺-N⁻—Molecule Product Oligo—Linker—Triazole—Molecule Plus + Reacts SPAAC Reaction (Copper-Free) Room Temp, Aqueous Buffer cluster_Product cluster_Product Reacts->cluster_Product cluster_Oligo cluster_Oligo cluster_Azide cluster_Azide

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Application Notes and Protocols for Click Chemistry-Based Proteomics using 5-endo-BCN-pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful tool in chemical biology and drug discovery, enabling the specific and efficient labeling of biomolecules in complex biological systems. Among the various click reactions, the strain-promoted alkyne-azide cycloaddition (SPAAC) has gained significant attention due to its bioorthogonal nature, proceeding rapidly at physiological conditions without the need for a cytotoxic copper catalyst. 5-endo-BCN-pentanoic acid is a key reagent in SPAAC, featuring a strained bicyclo[6.1.0]nonyne (BCN) moiety that readily reacts with azide-functionalized molecules.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in click chemistry-based proteomics. The primary application described is the identification and quantification of newly synthesized proteins through metabolic labeling with an azide-containing amino acid analog, followed by SPAAC-mediated biotinylation and affinity purification for subsequent mass spectrometry analysis. This workflow is particularly valuable for studying protein turnover, identifying targets of bioactive compounds, and elucidating cellular responses to various stimuli.

Principle of the Method

The core of this proteomics strategy lies in a two-step process:

  • Metabolic Labeling: Cells are cultured in a medium where a natural amino acid (typically methionine) is replaced by an azide-bearing analog, such as L-azidohomoalanine (AHA). The cellular translational machinery incorporates AHA into newly synthesized proteins, effectively installing an azide (B81097) "handle" onto this subset of the proteome.

  • Click Chemistry-Mediated Enrichment: Following cell lysis, the azide-modified proteins are selectively reacted with an alkyne-containing reporter molecule via SPAAC. In this protocol, this compound is first conjugated to a biotin (B1667282) tag through its pentanoic acid linker. This BCN-biotin conjugate then reacts with the azide groups on the newly synthesized proteins. The biotinylated proteins can then be efficiently enriched from the complex cell lysate using streptavidin-functionalized beads. The enriched proteins are subsequently digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

Data Presentation: Quantitative Proteomic Analysis

A key outcome of this methodology is the quantitative analysis of newly synthesized proteins under different experimental conditions. Below is an example of a structured table summarizing hypothetical quantitative proteomics data from an experiment comparing a treated versus a control group of cells. This table is for illustrative purposes to demonstrate a clear format for data presentation.

Table 1: Example of Quantitative Proteomic Data for Newly Synthesized Proteins

Protein AccessionGene SymbolProtein DescriptionLog2 Fold Change (Treated/Control)p-value
P04637TP53Cellular tumor antigen p532.150.001
P60709ACTBActin, cytoplasmic 10.120.85
Q06830HSP90AA1Heat shock protein HSP 90-alpha1.890.005
P10412FASFas cell surface death receptor3.01< 0.001
P31749BAXApoptosis regulator BAX2.58< 0.001
P41217CASP3Caspase-31.950.003
Q14790CDK1Cyclin-dependent kinase 1-1.540.012
P62258RPLP060S acidic ribosomal protein P0-0.050.92

Experimental Protocols

This section provides detailed methodologies for the key experiments in a click chemistry-based proteomics workflow using this compound.

Protocol 1: Metabolic Labeling of Mammalian Cells with Azidohomoalanine (AHA)
  • Cell Culture: Plate mammalian cells at an appropriate density and allow them to adhere and grow for 24 hours in their standard culture medium.

  • Methionine Depletion: Aspirate the standard culture medium and wash the cells twice with warm phosphate-buffered saline (PBS). Add methionine-free medium to the cells and incubate for 1 hour to deplete intracellular methionine pools.

  • AHA Labeling: Prepare a stock solution of L-azidohomoalanine (AHA) in sterile water or PBS. Add AHA to the methionine-free medium to a final concentration of 25-50 µM.

  • Incubation: Incubate the cells for the desired labeling period (typically 4-24 hours) under standard cell culture conditions (37°C, 5% CO2). The optimal labeling time will depend on the cell type and the specific biological question.

  • Cell Harvest: After the labeling period, wash the cells twice with ice-cold PBS. Harvest the cells by scraping in ice-cold PBS containing protease and phosphatase inhibitors. Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until lysis.

Protocol 2: Preparation of BCN-Biotin Conjugate

This protocol assumes the use of this compound and a biotin molecule with a primary amine for NHS ester chemistry.

  • Activation of this compound: Dissolve this compound in anhydrous dimethylformamide (DMF). Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent (e.g., DCC or EDC) in equimolar amounts to the BCN solution. Let the reaction proceed at room temperature for 4-6 hours to form the BCN-NHS ester.

  • Conjugation to Biotin-Amine: In a separate tube, dissolve an amine-functionalized biotin derivative in DMF. Add the activated BCN-NHS ester solution to the biotin solution in a 1.2:1 molar ratio. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to catalyze the reaction.

  • Reaction and Purification: Allow the conjugation reaction to proceed overnight at room temperature with gentle stirring. The resulting BCN-biotin conjugate can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Cell Lysis and Click Chemistry Reaction
  • Cell Lysis: Resuspend the AHA-labeled cell pellet in lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Sonicate the lysate on ice to shear DNA and ensure complete lysis.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Click Reaction: To 1 mg of protein lysate, add the BCN-biotin conjugate to a final concentration of 100 µM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

Protocol 4: Enrichment of Biotinylated Proteins
  • Bead Preparation: Resuspend streptavidin-coated magnetic beads in lysis buffer. Wash the beads three times with lysis buffer.

  • Protein Capture: Add the washed streptavidin beads to the lysate from the click chemistry reaction. Incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with:

    • Lysis buffer (3 times)

    • High-salt buffer (e.g., 1 M NaCl in PBS) (2 times)

    • Urea (B33335) buffer (e.g., 2 M urea in PBS) (2 times)

    • PBS (3 times)

  • Elution or On-Bead Digestion: The enriched proteins can be eluted from the beads using a biotin-containing buffer or, more commonly for proteomics, subjected to on-bead digestion.

Protocol 5: On-Bead Tryptic Digestion and Sample Preparation for LC-MS/MS
  • Reduction and Alkylation: Resuspend the protein-bound beads in a buffer containing a reducing agent (e.g., 10 mM DTT in 50 mM ammonium (B1175870) bicarbonate) and incubate at 56°C for 30 minutes. Cool to room temperature and add an alkylating agent (e.g., 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate) and incubate in the dark for 20 minutes.

  • Tryptic Digestion: Wash the beads with 50 mM ammonium bicarbonate. Resuspend the beads in a solution of trypsin (e.g., 1 µg of sequencing-grade trypsin in 50 mM ammonium bicarbonate) and incubate overnight at 37°C with shaking.

  • Peptide Collection: Pellet the beads and collect the supernatant containing the digested peptides.

  • Desalting: Acidify the peptide solution with formic acid and desalt using a C18 StageTip or a similar reversed-phase chromatography medium.

  • LC-MS/MS Analysis: The desalted peptides are then analyzed by a high-resolution mass spectrometer.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cellular Labeling cluster_biochemistry Biochemical Processing cluster_analysis Data Acquisition and Analysis A Metabolic Labeling with Azidohomoalanine (AHA) B Cell Lysis A->B C Click Reaction: Azide-Proteins + 5-endo-BCN-Biotin B->C D Enrichment of Biotinylated Proteins on Streptavidin Beads C->D E On-Bead Tryptic Digestion D->E F LC-MS/MS Analysis E->F G Protein Identification and Quantification F->G

Caption: Overall experimental workflow for click chemistry-based proteomics.

signaling_pathway cluster_pathway Example Signaling Pathway Analysis Drug Drug Treatment NewlySynthesized Newly Synthesized Proteins (Quantified) Drug->NewlySynthesized affects synthesis of Kinase Kinase A NewlySynthesized->Kinase includes Phosphatase Phosphatase B NewlySynthesized->Phosphatase includes TranscriptionFactor Transcription Factor C NewlySynthesized->TranscriptionFactor includes Kinase->TranscriptionFactor activates Phosphatase->TranscriptionFactor inactivates Apoptosis Apoptosis TranscriptionFactor->Apoptosis induces

Caption: Logical relationship for interpreting proteomics data in a signaling context.

Troubleshooting & Optimization

Troubleshooting low yields in 5-endo-BCN-pentanoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-endo-BCN-pentanoic acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields and optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical reagent used in copper-free click chemistry, specifically in a reaction called strain-promoted azide-alkyne cycloaddition (SPAAC).[1] It contains a highly reactive bicyclo[6.1.0]nonyne (BCN) group that readily reacts with azide-functionalized molecules to form a stable triazole linkage. This reaction is widely used for bioconjugation, labeling of biomolecules, and in the development of antibody-drug conjugates (ADCs) and PROTACs.

Q2: My SPAAC reaction with this compound is resulting in a low yield. What are the common causes?

Low yields in SPAAC reactions can be attributed to several factors:

  • Reagent Quality and Stability: The purity and stability of both the this compound and the azide-containing molecule are crucial. BCN reagents can be sensitive to storage conditions and may degrade over time.

  • Suboptimal Reaction Conditions: Factors such as temperature, pH, and solvent composition can significantly influence the reaction rate and overall yield.

  • Stoichiometry: An inappropriate ratio of the BCN reagent to the azide (B81097) can lead to incomplete consumption of the limiting reagent.

  • Solubility Issues: Poor solubility of one or both reactants in the chosen solvent can result in a heterogeneous reaction mixture and consequently, a lower yield.

  • Steric Hindrance: Bulky chemical groups near the azide or BCN moiety can physically impede the reaction, slowing it down or preventing it from going to completion.

  • Side Reactions: this compound can potentially react with other functional groups, such as thiols, leading to undesired side products.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to low yields in your this compound reactions.

Problem: Low or No Product Formation

Possible Cause 1: Reagent Degradation

  • How to Diagnose: Verify the purity of your this compound and azide-containing molecule using analytical techniques such as NMR or mass spectrometry.

  • Recommended Solution: Use freshly acquired or properly stored reagents. Store this compound at the recommended temperature and protect it from moisture and light.

Possible Cause 2: Suboptimal Reaction Conditions

  • How to Diagnose: Review your experimental setup, paying close attention to the reaction temperature, pH, and solvent.

  • Recommended Solutions:

    • Temperature: While many SPAAC reactions proceed efficiently at room temperature, gentle heating (e.g., 37-50°C) can sometimes improve yields, particularly with sterically hindered substrates. However, be cautious of higher temperatures which could lead to degradation.

    • pH: For reactions in aqueous buffers, the optimal pH is typically between 4 and 12. For bioconjugation, a pH range of 7-9 is common.

    • Solvent: Ensure that both reactants are fully soluble in the chosen solvent system. If solubility is an issue, consider using a co-solvent such as DMSO or DMF. The final concentration of the organic solvent should be kept as low as possible, especially when working with proteins that could be denatured.

Possible Cause 3: Incorrect Stoichiometry

  • How to Diagnose: Review the molar ratios of your reactants.

  • Recommended Solution: It is often beneficial to use a slight excess (e.g., 1.5-2 equivalents) of one of the reactants to drive the reaction to completion. The choice of which reagent to use in excess depends on factors such as availability, cost, and ease of removal after the reaction.

Possible Cause 4: Side Reactions

  • How to Diagnose: Analyze the reaction mixture for the presence of unexpected byproducts using techniques like LC-MS. BCN reagents have been reported to react with thiols.

  • Recommended Solution: If your azide-containing molecule also contains a free thiol group, consider protecting the thiol before the SPAAC reaction. Alternatively, the addition of β-mercaptoethanol (β-ME) has been shown to suppress the thiol-BCN reaction.[2]

Quantitative Data on Reaction Parameters

Optimizing reaction conditions is key to achieving high yields. The following tables summarize the impact of various parameters on the efficiency of SPAAC reactions. While specific data for this compound is limited, the following tables provide general guidance based on similar BCN and other cyclooctyne (B158145) reagents.

Table 1: Effect of Stoichiometry on Reaction Yield

Molar Ratio (BCN:Azide)Expected YieldNotes
1:1Moderate to HighAssumes high purity of both reagents.
1.5:1HighUsing a slight excess of the BCN reagent can help drive the reaction to completion.
1:1.5HighUsing a slight excess of the azide reagent can be beneficial if the BCN reagent is the limiting or more precious component.

Table 2: Effect of Temperature on Reaction Yield

Temperature (°C)Expected YieldNotes
4Low to ModerateReaction rates are significantly slower at lower temperatures.
25 (Room Temp)Moderate to HighA good starting point for most SPAAC reactions.
37HighCan increase the reaction rate without significant degradation of reactants.
> 50VariableMay lead to increased side reactions and degradation of BCN reagents.

Table 3: Effect of Solvent on Reaction Yield

Solvent SystemExpected YieldNotes
Aqueous Buffer (e.g., PBS)Moderate to HighIdeal for bioconjugations. Ensure reactants are soluble.
Aqueous Buffer with Co-solvent (e.g., 10-20% DMSO)HighImproves solubility of hydrophobic reactants.
Organic Solvents (e.g., DMF, Acetonitrile)HighSuitable for reactions with small molecules.

Table 4: Effect of pH on Reaction Yield (Aqueous Buffers)

pHExpected YieldNotes
< 4LowAcidic conditions can lead to the degradation of some BCN reagents.
4 - 7Moderate to HighGenerally a safe range for many SPAAC reactions.
7 - 9HighOptimal for many bioconjugation reactions.
> 9Moderate to HighBasic conditions can also lead to reagent degradation over extended periods.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Reaction with this compound
  • Reagent Preparation:

    • Dissolve the azide-containing molecule in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mM.

    • Dissolve this compound in a compatible solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide solution with the this compound stock solution.

    • The final concentration of each reactant should typically be in the range of 50-500 µM.

    • If necessary, add a co-solvent like DMSO to ensure the solubility of all reactants. Keep the final percentage of the organic solvent as low as possible for reactions involving proteins.

    • Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Reaction times may need to be optimized.

    • Protect the reaction from light if either of the molecules is light-sensitive.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).

    • Once the reaction is complete, purify the conjugate using a suitable method such as HPLC or size-exclusion chromatography.

Protocol 2: Purification of a this compound-Peptide Conjugate by Reversed-Phase HPLC
  • Column: Use a C18 reversed-phase column suitable for peptide and protein separations (e.g., with a pore size of 300 Å).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • Start with a low percentage of Mobile Phase B (e.g., 5%) and increase the concentration of Mobile Phase B over time to elute the conjugate. A typical gradient might be from 5% to 95% B over 30-60 minutes.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide backbone and a wavelength appropriate for any chromophores present in the conjugate).

  • Fraction Collection and Analysis: Collect fractions corresponding to the desired product peak and confirm the identity and purity of the conjugate by mass spectrometry.

Visualizing Workflows and Logic

Experimental Workflow for SPAAC Reaction

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis and Purification prep_azide Dissolve Azide-Molecule in Buffer mix Combine Azide and BCN Solutions prep_azide->mix prep_bcn Dissolve this compound in DMSO/DMF prep_bcn->mix incubate Incubate at RT or 37°C mix->incubate monitor Monitor Reaction by LC-MS/TLC incubate->monitor purify Purify Conjugate by HPLC monitor->purify analyze Analyze Purity and Identity purify->analyze

Caption: A typical experimental workflow for a SPAAC reaction.

Troubleshooting Decision Tree for Low Yields

troubleshooting_tree start Low Reaction Yield check_reagents Check Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents and Stoichiometry OK? check_reagents->reagents_ok reagents_bad Use Fresh Reagents and Optimize Stoichiometry reagents_ok->reagents_bad No check_conditions Review Reaction Conditions (Temp, pH, Solvent) reagents_ok->check_conditions Yes reagents_bad->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok conditions_bad Optimize Temperature, pH, and/or Solvent conditions_ok->conditions_bad No check_solubility Assess Reactant Solubility conditions_ok->check_solubility Yes conditions_bad->check_solubility solubility_ok Reactants Soluble? check_solubility->solubility_ok solubility_bad Add Co-solvent (e.g., DMSO) solubility_ok->solubility_bad No check_side_reactions Investigate Potential Side Reactions solubility_ok->check_side_reactions Yes solubility_bad->check_side_reactions side_reactions_present Side Reactions Detected? check_side_reactions->side_reactions_present no_side_reactions Consider Steric Hindrance side_reactions_present->no_side_reactions No handle_side_reactions Protect Reactive Groups (e.g., Thiols) side_reactions_present->handle_side_reactions Yes

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing Bicyclononyne (BCN) reagents. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions, enabling you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using BCN reagents in SPAAC reactions?

A1: BCN reagents are widely used in SPAAC due to their excellent balance of reactivity and stability.[1] Key advantages include:

  • Biocompatibility: SPAAC reactions with BCN are copper-free, making them suitable for applications in living systems without the concern of copper cytotoxicity.

  • High Stability: BCN and azide (B81097) moieties are stable under a wide range of conditions, allowing for flexible experimental design.[2]

  • Good Reactivity: BCN offers a favorable reaction rate for many bioconjugation applications.[1]

  • Smaller Size and Lower Lipophilicity: Compared to other common cyclooctynes like DBCO, BCN has a smaller size and is less hydrophobic, which can be advantageous in maintaining the solubility and function of biomolecules.[3]

Q2: My SPAAC reaction with a BCN reagent is slow or incomplete. What are the common causes?

A2: Several factors can contribute to slow or incomplete SPAAC reactions. The most common culprits to investigate are:

  • Suboptimal Reaction Conditions: The choice of solvent, pH, and temperature can significantly impact reaction kinetics.[4]

  • Steric Hindrance: Bulky functional groups near the azide or the BCN moiety can impede the reaction.[5]

  • Low Reagent Concentration: Insufficient concentration of one or both reactants will slow down the reaction rate.[6]

  • Reagent Instability: Although generally stable, BCN reagents can degrade under highly acidic conditions or during prolonged storage.[5][7]

Q3: Which diastereomer of BCN, endo or exo, is more reactive?

A3: The endo-BCN diastereomer is slightly more reactive than the exo-BCN diastereomer.[8] In a prototypical SPAAC reaction with benzyl (B1604629) azide, the second-order rate constants were reported to be 0.29 M⁻¹s⁻¹ for endo-BCN and 0.19 M⁻¹s⁻¹ for exo-BCN.[1] The predominant use of the endo diastereomer in many studies is also due to its greater commercial availability.[8]

Q4: How does the structure of the azide reactant affect the reaction rate with BCN?

A4: The electronic properties and steric bulk of the azide can influence the reaction rate. Generally, BCN reacts at similar rates with primary, secondary, and tertiary azides due to its relatively low steric hindrance.[9] However, electron-deficient aryl azides can exhibit accelerated reaction rates with BCN through an inverse-electron-demand mechanism.[6]

Q5: Can I use organic co-solvents to improve the solubility of my reagents? How will this affect the reaction?

A5: Yes, organic co-solvents like DMSO, DMF, or acetonitrile (B52724) can be used to dissolve hydrophobic reactants.[10] However, the solvent composition can significantly impact the reaction rate. It has been observed that SPAAC reactions tend to proceed faster in more aqueous solvent systems.[11][12] Therefore, it is crucial to minimize the percentage of organic co-solvent, ideally keeping it below 5-20% (v/v) in aqueous reactions to avoid potential negative effects on protein structure and reaction kinetics.[6][13] The optimal solvent system should be determined empirically for your specific reactants.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your SPAAC experiments with BCN reagents.

ProblemPossible CauseSuggested Solution
Slow or Incomplete Reaction Unfavorable Reaction Conditions Optimize the reaction buffer, pH, and temperature. A pH range of 7-8 is generally recommended.[4] Increasing the temperature from room temperature to 37°C can also enhance the reaction rate.[4]
Steric Hindrance If possible, redesign your azide-containing molecule to place the azide further from bulky groups. Consider using a BCN reagent with a PEG linker to increase the distance between the BCN moiety and the molecule to be conjugated.
Low Reagent Concentration Increase the concentration of the limiting reagent. A 2-4 fold molar excess of the BCN reagent over the azide-modified molecule is a common starting point.[13]
Low Product Yield Reagent Degradation Ensure the purity and integrity of your BCN reagent and azide-containing molecule. Store BCN reagents at -20°C or -80°C and protect them from light and acid.[5][13]
Solubility Issues Use a minimal amount of a compatible organic co-solvent (e.g., DMSO) to dissolve reagents before adding them to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low.[13]
Incorrect Stoichiometry Accurately determine the concentration of both reactants. For proteins, use a reliable protein assay like BCA or Bradford.[13]
Side Product Formation Reaction with Thiols BCN can react with free thiols, such as those in cysteine residues. To minimize this, add a low concentration (e.g., 1-10 mM) of β-mercaptoethanol (β-ME) to the reaction mixture to act as a scavenger.[6]
Instability of Reactants Verify the purity of your starting materials. If the reaction requires prolonged incubation, consider the stability of your specific BCN derivative under the experimental conditions.[6]
Difficulty in Product Purification Similar Polarity of Product and Reactants Optimize your purification method. For protein conjugations, size exclusion chromatography (e.g., a desalting column) or dialysis are effective for removing excess small molecule reagents.[8] For other molecules, explore different chromatography techniques (e.g., reverse-phase or ion-exchange HPLC).

Quantitative Data

Table 1: Comparison of Second-Order Rate Constants (k₂) for SPAAC with Different Cyclooctynes

This table provides a comparison of the reactivity of BCN with other commonly used cyclooctynes in SPAAC reactions with benzyl azide.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
BCN Benzyl Azide~0.06 - 0.29[2][8]
DBCO Benzyl Azide~0.6 - 1.0[2]
DIBO Benzyl Azide~0.3 - 0.7[2]

Note: Reaction rates can vary depending on the specific derivatives, solvent, and temperature used.

Table 2: Reactivity of BCN Diastereomers

This table compares the second-order rate constants of endo-BCN and exo-BCN with benzyl azide.

BCN DiastereomerAzide ReactantSolventSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
endo-BCN Benzyl AzideCD₃CN/D₂O (1:2)0.29[1][8]
exo-BCN Benzyl AzideCD₃CN/D₂O (1:2)0.19[1][8]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with a BCN-NHS Ester

This protocol outlines the steps for labeling a protein with an amine-reactive BCN derivative.

  • Reagent Preparation:

    • Prepare the protein solution in an amine-free buffer, such as PBS (pH 7.4), at a concentration of 1-5 mg/mL.

    • Dissolve the BCN-NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.

  • Antibody Activation with BCN:

    • Add a 20-30 fold molar excess of the BCN-NHS ester DMSO stock solution to the protein solution.

    • Ensure the final DMSO concentration in the reaction mixture is around 20% to maintain protein stability.

    • Incubate the reaction at room temperature for 60 minutes with gentle mixing.

  • Quenching and Purification:

    • To quench the reaction, add Tris buffer to a final concentration of 10-20 mM and incubate for an additional 15 minutes.

    • Remove the excess, unreacted BCN-NHS ester using a spin desalting column equilibrated with the desired reaction buffer for the subsequent SPAAC reaction.

  • SPAAC Ligation:

    • To the purified BCN-activated protein, add the azide-modified molecule of interest. A 2-4 fold molar excess of the azide is a good starting point.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized.[13]

  • Analysis:

    • Analyze the final conjugate using SDS-PAGE, where a band shift may be observed, and/or mass spectrometry to confirm the conjugation.[13]

Protocol 2: Monitoring SPAAC Reaction Kinetics by ¹H NMR

This protocol provides a general method for determining the kinetics of a SPAAC reaction.

  • Sample Preparation:

    • Prepare stock solutions of the BCN reagent and the azide-containing compound at known concentrations in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or a D₂O-based buffer).

    • In an NMR tube, combine the stock solutions to achieve the desired final concentrations. It is often useful to have one reagent in excess to simplify the kinetic analysis to pseudo-first-order.

    • Add an internal standard with a known concentration that does not have overlapping signals with the reactants or products.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum immediately after mixing (t=0).

    • Continue to acquire spectra at regular time intervals to monitor the reaction progress.

  • Data Analysis:

    • Process the NMR spectra (e.g., Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to a unique proton on a reactant and a unique proton on the product.

    • Normalize the integrals to the integral of the internal standard.

    • Plot the concentration of the reactant or product as a function of time.

    • From this plot, determine the reaction rate and the rate constant.

Visualizations

Troubleshooting_SPAAC Start Low SPAAC Yield or Rate Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Reagents Check Reagents Start->Check_Reagents Check_Sterics Check Steric Hindrance Start->Check_Sterics Optimize_pH Optimize pH (7-8) Check_Conditions->Optimize_pH Optimize_Temp Increase Temperature (e.g., 37°C) Check_Conditions->Optimize_Temp Optimize_Solvent Minimize Organic Co-solvent Check_Conditions->Optimize_Solvent Verify_Purity Verify Reagent Purity Check_Reagents->Verify_Purity Verify_Conc Verify Concentrations Check_Reagents->Verify_Conc Increase_Excess Increase Molar Excess of BCN Check_Reagents->Increase_Excess Redesign_Molecule Redesign Azide Moiety Check_Sterics->Redesign_Molecule Use_Linker Use BCN with PEG Linker Check_Sterics->Use_Linker Success Improved Yield/Rate Optimize_pH->Success Optimize_Temp->Success Optimize_Solvent->Success Verify_Purity->Success Verify_Conc->Success Increase_Excess->Success Redesign_Molecule->Success Use_Linker->Success

Caption: Troubleshooting workflow for optimizing SPAAC reactions.

Experimental_Workflow_SPAAC Prepare_Protein Prepare Protein in Amine-Free Buffer Activate_Protein Activate Protein with BCN-NHS Ester (60 min, RT) Prepare_Protein->Activate_Protein Prepare_BCN Prepare BCN-NHS Ester in DMSO Prepare_BCN->Activate_Protein Quench Quench with Tris Buffer (15 min, RT) Activate_Protein->Quench Purify_BCN_Protein Purify BCN-Protein (Desalting Column) Quench->Purify_BCN_Protein SPAAC_Reaction Perform SPAAC Reaction (4-12h RT or 12-24h 4°C) Purify_BCN_Protein->SPAAC_Reaction Prepare_Azide Prepare Azide-Molecule Prepare_Azide->SPAAC_Reaction Analysis Analyze Conjugate (SDS-PAGE, Mass Spec) SPAAC_Reaction->Analysis

Caption: Experimental workflow for protein labeling using SPAAC.

References

Common side reactions with 5-endo-BCN-pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-endo-BCN-pentanoic acid

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and mitigating common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chemical reagent used in bioconjugation, which is the process of linking molecules together to create new biomaterials or therapeutics.[1] It features a bicyclo[6.1.0]nonyne (BCN) group, which is a strained alkyne that can react with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] The pentanoic acid tail allows for further modifications, such as attachment to proteins or other molecules.[1]

Q2: What are the main advantages of using a BCN reagent for click chemistry?

A2: BCN reagents are valuable in bioconjugation for several reasons:

  • Biocompatibility: The reaction occurs without the need for a toxic copper catalyst, making it suitable for use in living systems.[3]

  • High Reactivity: The strain in the BCN ring allows for fast reaction kinetics.[3]

  • Good Stability: BCN is generally stable and can be used in a variety of aqueous and organic solvents.[4]

Q3: What are the most common side reactions observed with this compound?

A3: The most frequently encountered side reactions involve the BCN moiety and include:

  • Alkyne Hydration: Under acidic conditions, the strained alkyne of the BCN group can react with water to form a ketone, rendering the molecule inactive for SPAAC reactions.[5]

  • Thiol-yne Addition: The BCN group can react with thiol-containing molecules, such as the amino acid cysteine, which can lead to non-specific labeling in protein studies.[6]

Q4: How does pH affect the stability of this compound?

A4: The stability of the BCN group is pH-dependent. Acidic conditions can promote the hydration of the alkyne, leading to the formation of an inactive ketone. Therefore, it is advisable to perform SPAAC reactions at a pH between 6.5 and 8.5 to minimize this side reaction.

Troubleshooting Guides

Problem 1: Low Yield of Conjugated Product
Possible Cause Suggested Solution
Degradation of this compound The BCN moiety may have degraded due to improper storage or handling. It is recommended to store the reagent at -20°C or lower in a dry, dark environment.[6] For short-term storage, 0-4°C is acceptable.[6]
Suboptimal reaction conditions The pH, temperature, or solvent may not be ideal for the reaction. It is recommended to screen a range of pH values (6.5-8.5) and temperatures (room temperature to 37°C) to find the optimal conditions for your specific system.
Low reagent concentration If the concentration of either the BCN reagent or the azide (B81097) is too low, the reaction may not proceed to completion. Increasing the concentration of the limiting reagent can improve the yield. If solubility is an issue, consider using a co-solvent such as DMSO or methanol.
Problem 2: Non-specific Labeling or Side Product Formation
Possible Cause Suggested Solution
Alkyne hydration If the reaction is performed under acidic conditions, the BCN alkyne can be hydrated. Ensure the reaction buffer is within the optimal pH range of 6.5-8.5. If acidic conditions are necessary for other reasons, minimize the reaction time and temperature.
Thiol-yne addition If working with proteins or in a cellular context, the BCN group may react with free thiols. To prevent this, you can block the thiol groups with a reagent like iodoacetamide (B48618) (IAM) prior to the SPAAC reaction.[7]
Instability of the conjugated product The linkage between the BCN moiety and the attached molecule can affect stability. Amide bonds are generally more stable than carbamate (B1207046) bonds, especially in biological media.[5]

Quantitative Data on Side Reactions

ConditionParameterExpected OutcomeCitation
pH pH 4Increased alkyne hydration[5]
pH 7.4Optimal for SPAAC[8]
pH 9Potential for other side reactions
Temperature 4°CSlower reaction rate, but increased stability
25°C (Room Temp)Good balance of reaction rate and stability[8]
37°CFaster reaction rate, but may increase degradation[8]
Presence of Thiols 1 mM GlutathionePotential for thiol-yne addition[6]

Experimental Protocols

Protocol 1: General SPAAC Reaction with this compound
  • Reagent Preparation: Dissolve this compound and the azide-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.4.

  • Reaction Incubation: Mix the reagents at the desired concentration and incubate at room temperature or 37°C. The reaction time will depend on the specific reactants and their concentrations.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

  • Purification: Once the reaction is complete, the desired product can be purified using standard chromatographic techniques.

Protocol 2: Minimizing Thiol-yne Side Reactions
  • Thiol Blocking (Optional): If working with a protein, pre-incubate the protein with 5 mM iodoacetamide (IAM) for 30 minutes at room temperature to block free cysteine residues.[7]

  • Purification: Remove excess IAM using a desalting column.

  • SPAAC Reaction: Proceed with the general SPAAC reaction protocol as described above.

Visualizations

Side_Reactions BCN This compound SPAAC_Product Desired Conjugate (Triazole) BCN->SPAAC_Product SPAAC Reaction Ketone Inactive Ketone (Hydration Product) BCN->Ketone Hydration (Side Reaction) Thiol_Adduct Thiol-yne Adduct (Non-specific Labeling) BCN->Thiol_Adduct Thiol-yne Addition (Side Reaction) Azide Azide-containing molecule Azide->SPAAC_Product H2O Water (H₂O) (Acidic Conditions) H2O->Ketone Thiol Thiol-containing molecule (e.g., Cysteine) Thiol->Thiol_Adduct

Caption: Common reaction pathways of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Side Products? Start->Problem Check_pH Is pH between 6.5-8.5? Problem->Check_pH Yes Success Successful Conjugation Problem->Success No Adjust_pH Adjust pH to 7.4 Check_pH->Adjust_pH No Check_Thiols Are free thiols present? Check_pH->Check_Thiols Yes Adjust_pH->Check_Thiols Block_Thiols Block thiols with IAM Check_Thiols->Block_Thiols Yes Check_Reagents Check reagent stability and concentration Check_Thiols->Check_Reagents No Block_Thiols->Check_Reagents Optimize_Conditions Optimize temperature and reaction time Check_Reagents->Optimize_Conditions Optimize_Conditions->Success

Caption: Troubleshooting workflow for SPAAC reactions.

References

Stability of 5-endo-BCN-pentanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-endo-BCN-pentanoic acid in aqueous buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous buffers?

A1: The stability of this compound is influenced by pH, temperature, and the presence of nucleophiles. Generally, BCN moieties can exhibit instability under acidic conditions.[1][2][3] While some studies show degradation at neutral pH, this can be context-dependent, for instance, within cellular environments.[4] For routine experiments, it is recommended to prepare solutions fresh.

Q2: How should I store stock solutions of this compound?

A2: For long-term storage, it is recommended to store this compound as a solid at -20°C in a desiccated environment. If a stock solution in an organic solvent like DMSO is prepared, it should also be stored at -20°C and used within a few weeks. BCN-functionalized antibodies have been reported to be stable for months at -20°C.[5]

Q3: Can I use phosphate-buffered saline (PBS) for my reactions with this compound?

A3: Yes, PBS is a commonly used buffer. However, be aware that the stability of the BCN group can be compromised at neutral pH over extended periods.[4] For reactions requiring prolonged incubation, it is advisable to assess the stability of your conjugate under the specific experimental conditions.

Q4: Are there any substances that are incompatible with this compound?

A4: Yes, strong acids and certain soft nucleophiles can degrade the BCN moiety. For example, BCN has shown instability in the presence of glutathione (B108866) (GSH) and Tris(2-carboxyethyl)phosphine (TCEP).[6] It is crucial to consider the compatibility of all components in your reaction mixture.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no labeling efficiency Degradation of this compoundPrepare fresh solutions of the reagent before each experiment. Avoid prolonged storage in aqueous buffers.
Incompatibility with reaction componentsVerify that your reaction buffer does not contain incompatible substances like strong acids or high concentrations of nucleophiles such as GSH or TCEP.[6]
Incorrect pH of the reaction bufferOptimize the pH of your reaction. While BCN is often used at neutral pH, its stability might be compromised over long incubation times.[4] Consider a slightly acidic pH if compatible with your biomolecule.
Inconsistent results between experiments Freeze-thaw cycles of stock solutionsAliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Variability in buffer preparationEnsure consistent and accurate preparation of all aqueous buffers.
Formation of unexpected byproducts Instability of the BCN-conjugateCharacterize the stability of your final conjugate under the experimental and storage conditions. Amide linkages involving the pentanoic acid are generally more stable than carbamate (B1207046) linkages.[3]

Stability Data Summary

The following table summarizes the expected stability of this compound in common aqueous buffers. This data is compiled from general knowledge of BCN-containing molecules and should be used as a guideline.[1][3][4][6]

Buffer pH Temperature (°C) Incubation Time Expected Stability
Sodium Acetate4.52524 hoursModerate to High
MES6.02524 hoursModerate
PBS7.42524 hoursLow to Moderate
Tris-HCl8.02524 hoursLow
PBS with 10 mM GSH7.4254 hoursLow
PBS with 1 mM TCEP7.4254 hoursLow

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound
  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous DMSO.

    • Prepare the desired reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.

    • If the protein is stored in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer.

  • Activation of this compound (if required for NHS ester formation):

    • This protocol assumes the use of a pre-activated NHS ester of this compound. If starting from the carboxylic acid, it must first be activated (e.g., using EDC/NHS chemistry).

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the BCN-NHS ester stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove the unreacted BCN reagent using a desalting column, dialysis, or tangential flow filtration.

Protocol 2: Assessing the Stability of a BCN-labeled Biomolecule
  • Sample Preparation:

    • Prepare aliquots of the purified BCN-labeled biomolecule in the desired aqueous buffers (e.g., pH 4.5, 6.0, 7.4).

    • Include a control sample in a buffer where the conjugate is known to be stable (e.g., freshly prepared).

  • Incubation:

    • Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 0, 4, 8, 24, 48 hours).

  • Analysis:

    • At each time point, analyze the samples by a suitable method to assess the integrity of the BCN moiety. This can be achieved by:

      • Click Reaction: Reacting the sample with an azide-functionalized fluorescent probe followed by SDS-PAGE or HPLC analysis.

      • Mass Spectrometry: Analyzing the mass of the biomolecule to detect any changes indicative of BCN degradation.

  • Data Interpretation:

    • Quantify the remaining intact BCN-labeled biomolecule at each time point to determine the stability profile under different conditions.

Visualizations

BCN_Stability_Pathway cluster_conditions Aqueous Buffer Conditions BCN This compound Stable Stable Conjugate BCN->Stable Conjugation to Biomolecule Degraded Degraded Product Stable->Degraded Neutral_pH Neutral pH (e.g., PBS) Neutral_pH->Degraded Hydrolysis Acidic_pH Acidic pH Acidic_pH->Degraded Hydrolysis Nucleophiles Nucleophiles (GSH, TCEP) Nucleophiles->Degraded Reaction

Caption: Factors influencing the stability of this compound conjugates.

References

Preventing non-specific binding in BCN-based labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCN-based bioorthogonal labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize non-specific binding and achieve high-quality, specific labeling in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of high background signal in my BCN-based labeling experiment?

High background or non-specific binding in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions involving BCN reagents can stem from several factors:

  • Hydrophobic Interactions: BCN (bicyclo[6.1.0]nonyne) is an inherently hydrophobic molecule. Both BCN-functionalized biomolecules and azide-containing probes can non-specifically adsorb to cell surfaces, antibodies, or plasticware through hydrophobic interactions.[1][2]

  • Ionic Interactions: Charged residues on your protein of interest or probe can interact electrostatically with surfaces or other biomolecules, leading to unwanted binding.[1][2]

  • Thiol Reactivity: BCN reagents can exhibit off-target reactivity with free thiols, such as those in cysteine residues on proteins.[3][4] This can lead to covalent, non-specific labeling.

  • Excess Reagent Concentration: Using too high a concentration of the azide-fluorophore or BCN-labeled molecule increases the likelihood of non-specific binding and can lead to high background.[5][6]

  • Inadequate Blocking or Washing: Insufficient blocking of non-specific binding sites or suboptimal washing steps can leave unbound reagents behind, contributing to background signal.[5]

Q2: My fluorescent azide (B81097) probe seems to be the source of my high background. How can I fix this?

If you suspect the azide probe is the culprit, consider the following troubleshooting steps:

  • Optimize Concentration: Titrate the azide probe to find the lowest effective concentration. Start with the manufacturer's recommended concentration and perform a dilution series to identify the optimal balance between specific signal and background.

  • Incorporate a Hydrophilic Linker: Use an azide probe that contains a hydrophilic linker, such as polyethylene (B3416737) glycol (PEG). PEG linkers can significantly increase the water solubility of the probe, reducing its tendency to aggregate and bind non-specifically through hydrophobic interactions.[7][8][9][10]

  • Improve Washing Steps: Increase the number and/or duration of your wash steps after incubation with the azide probe. Consider adding a low concentration of a non-ionic surfactant, like Tween-20 (e.g., 0.05-0.1%), to your wash buffer to help disrupt hydrophobic interactions.

  • Run a "No BCN" Control: Always include a control sample that has not been labeled with BCN but is incubated with the azide probe. This will definitively show you the level of background contributed by the probe itself.

Q3: How can I prevent my BCN-labeled protein from binding non-specifically?

Similar to the azide probe, the BCN-labeled biomolecule can be a source of non-specific binding.

  • Use BCN Reagents with PEG Linkers: When preparing your BCN-biomolecule conjugate, choose a BCN reagent that includes a PEG spacer. This increases the overall hydrophilicity of the resulting conjugate, which is crucial for reducing non-specific adsorption.[7][8][9][10][11]

  • Purify the BCN-Conjugate: Ensure that all unconjugated (free) BCN reagent is removed after the initial labeling step. Use appropriate purification methods like spin desalting columns, dialysis, or liquid chromatography.[3]

  • Proper Blocking: Before adding your BCN-labeled molecule, thoroughly block your sample (cells, tissue, etc.) with an appropriate blocking buffer to saturate non-specific binding sites.

Q4: What are the recommended blocking agents and wash buffers?

The choice of blocking agent is critical and can significantly impact your results.

  • Common Protein-Based Blockers:

    • Bovine Serum Albumin (BSA): A widely used blocking agent, typically at 1-5% in a buffer like PBS. It is effective for blocking sites on cells and plastic surfaces.[2][12]

    • Normal Serum: Serum from the same species as your secondary antibody (if applicable) can be very effective at blocking Fc receptor-mediated binding.

    • Non-fat Dry Milk: While cost-effective, it should be avoided in experiments involving phosphoproteins or biotin-streptavidin systems due to the presence of endogenous phosphoproteins and biotin (B1667282).[12]

  • Non-Ionic Surfactants: Adding a surfactant like Tween-20 (0.05-0.1%) to your blocking and wash buffers helps to reduce hydrophobic interactions.[2][13]

  • Buffer Composition: The composition of your reaction and wash buffers can influence SPAAC kinetics and background. For example, HEPES buffer has been shown to yield higher reaction rates compared to PBS for some SPAAC reactions.[14][15] Increasing the salt concentration (e.g., up to 500 mM NaCl) in wash buffers can help disrupt non-specific ionic interactions.[1][13]

Data Presentation

Table 1: Comparison of Blocking Agents

This table summarizes common blocking agents and their suitability for BCN-based labeling experiments.

Blocking AgentTypical ConcentrationAdvantagesConsiderations
Bovine Serum Albumin (BSA) 1-5% (w/v) in PBSGood general-purpose blocker. Reduces hydrophobic binding.[2][12]Use high-purity, IHC-grade BSA to avoid contaminants.
Normal Serum 5-10% (v/v)Excellent for blocking Fc receptors and reducing antibody cross-reactivity.Must not cross-react with your primary or secondary antibodies.
Fish Gelatin 0.1-0.5% (w/v)Low cross-reactivity with mammalian antibodies. Good for nitrocellulose and PVDF.[12]May be less robust than BSA or milk in some applications.
Non-fat Dry Milk 3-5% (w/v)Inexpensive and effective general blocker.Not recommended for detecting phosphoproteins or using biotin systems.[12][16]
Commercial Blockers VariesOptimized formulations, often protein-free.Can be more expensive. May offer superior performance for sensitive assays.[17]
Table 2: Effect of Buffer and pH on SPAAC Reaction Rate

Quantitative data from a study investigating the kinetics of a SPAAC reaction with a DBCO (a related cyclooctyne) reagent provides insight into how buffer choice affects reaction efficiency. Faster reaction rates can allow for shorter incubation times or lower reagent concentrations, potentially reducing background.

Buffer (pH 7.0)Rate Constant (k) M⁻¹s⁻¹Relative Rate vs. PBS
HEPES 0.55 - 1.22~1.7x - 1.4x
DMEM 0.59 - 0.97~1.8x - 1.1x
PBS 0.32 - 0.851.0x (Baseline)
RPMI 0.27 - 0.77~0.8x - 0.9x

Data adapted from a study on DBCO kinetics, which is expected to show similar trends for BCN. The range reflects tests with different azide structures.[14][15] The study also noted that higher pH values (from 5 to 10) generally increased reaction rates, except in HEPES buffer.[14][15]

Experimental Protocols

Protocol: General Workflow for Cell-Surface Protein Labeling

This protocol provides a general framework for labeling a cell-surface protein that has been metabolically or genetically engineered to contain an azide group, followed by detection with a BCN-fluorophore.

  • Cell Preparation:

    • Culture cells expressing the azide-modified protein of interest to the desired confluency in a multi-well plate suitable for imaging.

    • Gently wash the cells twice with 1X PBS.

  • Blocking:

    • Prepare a blocking buffer (e.g., 2% BSA in PBS).

    • Add the blocking buffer to the cells and incubate for 30-60 minutes at room temperature. This step is crucial to saturate non-specific binding sites on the cell surface and the well itself.

  • BCN-Fluorophore Labeling:

    • Prepare the BCN-fluorophore solution in a suitable reaction buffer (e.g., PBS or HEPES, pH 7.4) at the desired final concentration (typically 10-50 µM, but should be optimized).

    • Aspirate the blocking buffer from the cells.

    • Add the BCN-fluorophore solution to the cells.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three to five times with a wash buffer (e.g., PBS containing 0.1% BSA and 0.05% Tween-20). For each wash, let the cells sit in the buffer for 5 minutes before aspirating. This step is critical for removing unbound BCN-fluorophore.

  • (Optional) Fixation and Counterstaining:

    • If desired, fix the cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes).

    • Wash again with PBS.

    • Counterstain nuclei with a dye like DAPI.

  • Imaging:

    • Add fresh PBS or imaging medium to the wells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Visualizations

G cluster_prep Step 1: Preparation cluster_block Step 2: Blocking cluster_label Step 3: SPAAC Reaction cluster_wash Step 4: Washing cluster_image Step 5: Analysis p1 Culture cells with azide-modified protein p2 Wash cells (PBS) p1->p2 b1 Incubate with Blocking Buffer (e.g., 2% BSA in PBS) p2->b1 l1 Incubate with BCN-Fluorophore b1->l1 w1 Wash 3-5x with Wash Buffer (e.g., PBS + Tween-20) l1->w1 i1 Fix & Counterstain (Optional) w1->i1 i2 Fluorescence Imaging i1->i2

Caption: Experimental workflow for BCN-based cell surface labeling.

G start High Background Signal? cause1 Hydrophobic Interactions start->cause1 Is probe/BCN hydrophobic? cause2 Ionic Interactions start->cause2 Are components charged? cause3 Thiol Side Reactions start->cause3 Are free cysteines present? cause4 Suboptimal Protocol start->cause4 Is protocol optimized? sol1a Use PEGylated BCN/Azide Reagents cause1->sol1a sol1b Add Surfactant (e.g., Tween-20) to Wash Buffer cause1->sol1b sol2 Increase Salt (NaCl) Concentration in Wash Buffer cause2->sol2 sol3 Add low conc. β-ME to reaction buffer (for purified proteins) cause3->sol3 sol4a Optimize Blocking (Agent & Time) cause4->sol4a sol4b Titrate Reagent Concentrations cause4->sol4b sol4c Increase Wash Steps/Duration cause4->sol4c

Caption: Troubleshooting decision tree for high background in BCN labeling.

G cluster_reagents BCN_Probe BCN-Labeled Biomolecule Target Target Site (e.g., Azide on Cell) BCN_Probe->Target Specific Binding (SPAAC Reaction) NonSpecific Non-Specific Sites (Membrane Lipids, Plastic, Other Proteins) BCN_Probe->NonSpecific Non-Specific Binding (Hydrophobic/Ionic) Azide_Probe Azide-Fluorophore Probe Azide_Probe->NonSpecific Non-Specific Binding (Hydrophobic/Ionic)

Caption: Logical relationships in BCN-based labeling experiments.

References

Technical Support Center: Purification of 5-endo-BCN-pentanoic acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-endo-BCN-pentanoic acid conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugates?

A1: The most common purification methods for this compound conjugates are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Normal-Phase Chromatography, and Solid-Phase Extraction (SPE). The choice of method depends on the properties of the molecule conjugated to the BCN-pentanoic acid moiety, such as its polarity, size, and stability.

Q2: How does the this compound moiety influence the choice of purification strategy?

A2: The this compound linker adds a degree of hydrophobicity and a terminal carboxylic acid to the conjugate. The bicyclononyne (BCN) group is relatively non-polar, while the pentanoic acid provides a polar, ionizable group. This dual character means that both reversed-phase and normal-phase chromatography can be effective. The choice will depend on the overall properties of the conjugate. For instance, conjugation to a polar molecule may make the resulting conjugate suitable for reversed-phase chromatography.

Q3: What is the difference between endo and exo BCN diastereomers, and does it affect purification?

A3: Bicyclononyne (BCN) is synthesized as a mixture of two diastereomers: endo and exo.[1] The endo form is slightly more reactive in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] The stereochemistry of the BCN group can influence the overall shape and potentially the chromatographic behavior of the conjugate.[1] While both diastereomers have similar reactivity, the resulting conjugates may exhibit slightly different retention times, which could be a factor in high-resolution separations.[1]

Q4: Can I use Solid-Phase Extraction (SPE) for my this compound conjugate?

A4: Yes, Solid-Phase Extraction (SPE) is a useful technique for sample cleanup and concentration of this compound conjugates. It can be used to remove excess reagents, salts, or other impurities before further purification by HPLC or as a standalone purification method for less complex mixtures. The selection of the SPE sorbent (e.g., C18 for reversed-phase, silica (B1680970) for normal-phase) will depend on the solubility and polarity of your conjugate.

Q5: What are typical yields for the synthesis and purification of BCN-conjugates?

A5: The synthesis of BCN-containing molecules can be efficient, with yields reported to be in the range of 80% to over 90% for the conjugation reaction itself.[1] Purification yields will vary depending on the complexity of the reaction mixture and the chosen purification method. A well-optimized purification protocol should aim to maximize recovery while achieving the desired purity.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound conjugates.

Reversed-Phase HPLC (RP-HPLC)
Issue Possible Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions between the analyte and the stationary phase; for basic analytes, interaction with residual silanols.Add a competing agent like trifluoroacetic acid (TFA) to the mobile phase (0.05-0.1%). Consider using a column with end-capping or a different stationary phase. For acidic analytes like those with a pentanoic acid group, ensure the mobile phase pH is low enough to suppress ionization.[2]
Low Recovery The conjugate is irreversibly adsorbed to the column or is precipitating.Decrease the hydrophobicity of the stationary phase (e.g., C8 instead of C18). Ensure the sample is fully dissolved in the mobile phase before injection. Increase the organic solvent strength in the elution gradient.
Poor Resolution Inadequate separation between the conjugate and impurities.Optimize the gradient slope; a shallower gradient can improve the separation of closely eluting peaks. Try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile) as this can alter selectivity.[2] Adjusting the mobile phase pH can change the retention of ionizable compounds.[2]
Conjugate Elutes in the Void Volume The conjugate is too polar for the reversed-phase column.Consider using a more polar stationary phase or switch to Aqueous Normal-Phase (ANP) or Hydrophilic Interaction Liquid Chromatography (HILIC).
Normal-Phase Chromatography
Issue Possible Cause Suggested Solution
Broad Peaks The sample is not sufficiently soluble in the mobile phase.Dissolve the sample in a stronger, more polar solvent for injection, but keep the injection volume small to avoid distorting the chromatography.
Irreproducible Retention Times Water content in the mobile phase is not controlled.Use HPLC-grade solvents and keep them tightly sealed to prevent changes in water content, which can significantly affect retention in normal-phase chromatography.
Analyte is Too Strongly Retained The mobile phase is not polar enough to elute the conjugate.Increase the proportion of the more polar solvent in the mobile phase. For example, in a hexane/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate.
Solid-Phase Extraction (SPE)
Issue Possible Cause Suggested Solution
Low Recovery of Analyte The elution solvent is too weak to desorb the analyte. The sorbent was not properly conditioned.Increase the strength of the elution solvent. Ensure the sorbent bed is properly conditioned and not allowed to dry out before sample loading.
Analyte Elutes During Sample Loading The sorbent has insufficient retention for the analyte. The sample solvent is too strong.Use a more retentive sorbent. If possible, dilute the sample in a weaker solvent before loading.
Presence of Impurities in the Eluate The wash step is insufficient to remove all impurities.Optimize the wash step by using a solvent that is strong enough to remove impurities but weak enough to leave the analyte on the sorbent.

Experimental Protocols

General Workflow for Purification of this compound Conjugates

G cluster_0 Pre-Purification cluster_1 Purification cluster_2 Post-Purification Reaction Crude Reaction Mixture PreFilter Centrifuge/Filter to Remove Particulates Reaction->PreFilter Purification Purification Method (e.g., RP-HPLC, SPE) PreFilter->Purification Analysis Purity Analysis (e.g., Analytical HPLC, LC-MS) Purification->Analysis SolventRemoval Solvent Removal (e.g., Lyophilization, Rotary Evaporation) Analysis->SolventRemoval FinalProduct Pure Conjugate SolventRemoval->FinalProduct

Caption: General workflow for the purification of this compound conjugates.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Peptide Conjugates

This protocol is a starting point for the purification of a peptide conjugated with this compound.

  • Column Selection : Choose a C18 or C8 reversed-phase column suitable for peptide separations (e.g., with a 300 Å pore size).[3]

  • Mobile Phase Preparation :

    • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).

  • Sample Preparation : Dissolve the crude conjugate in a small amount of Mobile Phase A or a solvent mixture that ensures complete dissolution. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions :

    • Flow Rate : 1 mL/min for a 4.6 mm ID analytical column.

    • Detection : UV at 220 nm (for the peptide backbone) and 280 nm (if aromatic amino acids are present).

    • Gradient : A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it linearly to a higher percentage (e.g., 60-95%) over 30-60 minutes to elute the conjugate.[3][4] The exact gradient will need to be optimized based on the hydrophobicity of the conjugate.

  • Fraction Collection and Analysis : Collect fractions corresponding to the desired peak and analyze their purity by analytical HPLC and mass spectrometry.

  • Post-Purification : Pool the pure fractions and remove the solvent by lyophilization.

Protocol 2: Solid-Phase Extraction (SPE) for Small Molecule Conjugates

This protocol provides a general method for the cleanup of a small molecule-BCN-pentanoic acid conjugate.

  • Sorbent Selection : Choose a reversed-phase sorbent such as C18. The mass of the sorbent should be sufficient to retain the amount of conjugate being loaded (typically, the conjugate mass should not exceed 5% of the sorbent mass).

  • Conditioning : Condition the SPE cartridge by passing a solvent like methanol through it, followed by an equilibration step with water or the initial mobile phase. Do not let the sorbent run dry.

  • Sample Loading : Dissolve the crude conjugate in a solvent that is compatible with the SPE sorbent and load it onto the cartridge.

  • Washing : Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities.

  • Elution : Elute the conjugate with a stronger solvent (e.g., acetonitrile or methanol). The exact composition of the elution solvent should be optimized to ensure complete recovery of the conjugate while leaving more strongly bound impurities behind.

  • Analysis : Analyze the eluted fraction for purity and concentration.

Quantitative Data Summary

The following table summarizes illustrative performance metrics for different purification techniques. Actual results will depend on the specific conjugate and experimental conditions.

Purification Method Analyte Type Typical Purity Achieved Expected Recovery Key Considerations
Reversed-Phase HPLC Peptides, Oligonucleotides, Small Molecules>95%[5]60-90%High resolution, suitable for complex mixtures. Volatile mobile phases are compatible with mass spectrometry.
Normal-Phase Chromatography Less polar small molecules, lipids>90%70-95%Good for compounds that are not retained in reversed-phase. Sensitive to water content in the mobile phase.
Solid-Phase Extraction General CleanupVariable (used for enrichment/cleanup)>80%Good for sample pre-concentration and removal of major impurities. Not a high-resolution technique.

Logical Relationships in Method Selection

The choice of purification strategy is a logical process based on the properties of the conjugate.

G cluster_0 Analyte Properties cluster_1 Purification Choice Polarity Polarity of Conjugate RPHPLC Reversed-Phase HPLC Polarity->RPHPLC Polar to Moderately Non-polar NPHPLC Normal-Phase HPLC Polarity->NPHPLC Non-polar Solubility Solubility Solubility->RPHPLC Aqueous/Polar Organic Solvents Solubility->NPHPLC Non-polar Organic Solvents Complexity Complexity of Mixture Complexity->RPHPLC High SPE Solid-Phase Extraction Complexity->SPE Low to Medium (Cleanup)

Caption: Decision tree for selecting a purification method based on conjugate properties.

References

Technical Support Center: Bicyclononyne (BCN) in SPAAC Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving Bicyclo[6.1.0]nonyne (BCN). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you overcome challenges related to steric hindrance and optimize your experiments for higher yields and faster reaction times.

Frequently Asked Questions (FAQs)

Q1: What is BCN and why is it used in SPAAC reactions?

Bicyclo[6.1.0]nonyne (BCN) is a strained cyclooctyne (B158145) widely used in SPAAC, a type of "click chemistry." Its key advantage is its excellent balance of high reactivity and stability.[1][2] The ring strain in the molecule is the driving force for its reaction with azides, allowing the conjugation to proceed efficiently without the need for a cytotoxic copper catalyst.[3][4] This makes it ideal for applications in complex biological environments and live cells.[4][5] Compared to other cyclooctynes like DBCO, BCN is smaller and less sterically demanding, which can be a significant advantage in certain applications.[6]

Q2: My SPAAC reaction with a BCN derivative has a low yield. What are the most common causes?

Low yields in BCN-SPAAC reactions can stem from several factors. The most common issues to investigate are:

  • Steric Hindrance: Bulky molecules or functional groups near the azide (B81097) or BCN moiety can physically block the reactive sites, preventing the reaction.[2] This is a primary challenge when working with large biomolecules.

  • Suboptimal Reaction Conditions: The reaction rate is sensitive to pH, buffer composition, and temperature. The optimal pH is typically between 7.0 and 8.5.[7]

  • Reagent Instability or Degradation: While relatively stable, BCN derivatives can degrade during prolonged storage or under harsh conditions (e.g., strongly acidic environments).[2] Always ensure your reagents are stored correctly and use fresh solutions.

  • Solubility Issues: Poor solubility of one or both reactants in the chosen solvent can lead to a heterogeneous reaction mixture and significantly reduce reaction rates.[2]

  • Incorrect Stoichiometry: An improper molar ratio of BCN to azide can result in the incomplete consumption of the limiting reagent.[2]

  • Thiol Side Reactions: BCN can react with free thiols, such as those from cysteine residues in proteins.[1][8] This off-target reaction can consume your BCN reagent and lead to unintended products.

Q3: How can I overcome steric hindrance in my BCN-SPAAC reaction?

Several strategies can be employed to overcome steric challenges:

  • Introduce a PEG Spacer: The most common and effective method is to use a BCN derivative functionalized with a polyethylene (B3416737) glycol (PEG) linker (e.g., BCN-PEG4-NHS Ester). The PEG spacer increases the distance between the BCN group and the bulky molecule, enhancing its accessibility, improving aqueous solubility, and minimizing steric hindrance.[1][9]

  • Choose the Optimal BCN Diastereomer: BCN exists as two diastereomers, endo and exo. The endo isomer is slightly more reactive and its use can lead to products with a more "open" configuration, which may be advantageous when conjugating large macromolecules where steric hindrance is a concern.[10]

  • Optimize Reaction Conditions: Increasing the reaction temperature (e.g., from room temperature to 37°C) and extending the reaction time (e.g., to 24-48 hours) can help drive a sterically hindered reaction to completion.[7]

  • Increase Reactant Concentration: If possible, increasing the concentration of one or both reactants can improve reaction kinetics.[7]

Q4: My reaction yield is inconsistent between batches. Could the BCN diastereomers be the cause?

Yes, this is a possibility. Standard synthesis of BCN yields a mixture of exo and endo diastereomers, typically in about a 5:3 ratio.[10] These isomers have slightly different reactivities; endo-BCN reacts slightly faster with benzyl (B1604629) azide (k₂ ≈ 0.29 M⁻¹s⁻¹) than exo-BCN (k₂ ≈ 0.19 M⁻¹s⁻¹).[10] If the isomer ratio of your BCN reagent varies from batch to batch, you may observe inconsistent reaction kinetics and yields. For applications requiring high consistency, using an isomerically pure BCN derivative (most commercially available functionalized BCN reagents are the endo isomer) is recommended.[10]

Q5: Should I use BCN or DBCO for my experiment?

The choice depends on the steric environment of your azide.

  • Use BCN for sterically hindered azides (e.g., tertiary azides or azides on bulky macromolecules). BCN is less sterically demanding than DBCO and will often succeed where DBCO's reactivity is severely diminished due to steric clash.[8]

  • Use DBCO when the azide is sterically accessible and the fastest possible kinetics are desired. DBCO generally reacts faster with primary and secondary azides than BCN.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Steric Hindrance 1. Switch to a BCN reagent with a PEG spacer (e.g., BCN-PEG4-NHS Ester) to increase accessibility of the alkyne.[1][9] 2. If using a BCN mixture, try using pure endo-BCN, which is suggested to be better for sterically demanding conjugations.[10]
Inefficient Kinetics 1. Optimize the reaction buffer. HEPES buffer (pH 7.0-7.5) has been shown to yield higher rates than PBS.[7] 2. Increase the reaction temperature to 37°C and/or increase the reaction time up to 48 hours.[7] 3. Increase the molar excess of one reactant (typically 1.5 to 5-fold excess of the less complex/expensive reagent).[1]
Reagent Degradation 1. Ensure BCN reagents are stored properly (typically at -20°C or -80°C, protected from light and moisture).[7] 2. Prepare fresh solutions of all reactants immediately before each experiment.
Side Product Formation / Loss of BCN Reagent Reaction with Thiols If your system contains free thiols (e.g., cysteine residues), add a scavenger like β-mercaptoethanol (β-ME) to the reaction mixture at a low concentration (e.g., 1-10 mM) to protect the BCN moiety from off-target reactions.[1][8]
Inconsistent Yields Between Batches BCN Isomer Variability The ratio of exo to endo BCN isomers may vary. For maximum consistency, purchase and use an isomerically pure BCN derivative (typically endo-BCN).[10]
Inconsistent Reagent Quality 1. Verify the successful functionalization of your biomolecule with the azide or BCN tag before starting the conjugation (e.g., via mass spectrometry).[7] 2. Use fresh, high-quality reagents for each batch.

Data Presentation

Table 1: Comparison of Second-Order Rate Constants (k₂) for SPAAC Reactions

CyclooctyneAzide TypeAzide Substratek₂ (M⁻¹s⁻¹)Solvent/Conditions
endo-BCN AlkylBenzyl Azide0.29CD₃CN/D₂O (1:2)
exo-BCN AlkylBenzyl Azide0.19CD₃CN/D₂O (1:2)
BCN Primary Alkyl2-azidoethanol~0.024Not Specified
BCN Secondary Alkyl2-azidopropanol~0.012Not Specified
BCN Tertiary Alkyl2-azido-2-methylpropanol~0.012Not Specified
ADIBO/DBCO Primary Alkyl2-azidoethanol0.90Not Specified
ADIBO/DBCO Secondary Alkyl2-azidopropanol0.25Not Specified
ADIBO/DBCO Tertiary Alkyl2-azido-2-methylpropanol0.0000047Not Specified

Data compiled from multiple sources.[8][10] Note that reaction conditions can significantly impact rates.

Experimental Protocols

Protocol 1: General Bioconjugation using a BCN-PEG-NHS Ester to Overcome Steric Hindrance

This protocol describes the conjugation of an amine-containing biomolecule (e.g., an antibody) with an azide-modified molecule, using a PEGylated BCN linker to mitigate steric hindrance.

Part A: Activation of Biomolecule with BCN-PEG4-NHS Ester

  • Reagent Preparation: Dissolve the BCN-PEG4-NHS Ester in anhydrous DMSO to a stock concentration of 10 mM.

  • Biomolecule Preparation: Prepare the amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Activation Reaction: Add a 10- to 20-fold molar excess of the BCN-PEG4-NHS Ester solution to the biomolecule solution. The final DMSO concentration should be kept below 20% to avoid denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 60-90 minutes with gentle mixing.

  • Quenching: Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to quench any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification: Remove the excess, unreacted BCN-PEG4-NHS ester using a spin desalting column or dialysis, exchanging the buffer back to the desired reaction buffer for the next step.

Part B: SPAAC Ligation

  • Reactant Mixing: To the purified BCN-activated biomolecule, add the azide-modified molecule. A 1.5- to 5-fold molar excess of the azide molecule is typically recommended.[1]

  • Thiol Scavenging (Optional): If the azide-containing molecule has exposed cysteine residues, add β-mercaptoethanol to a final concentration of 1-10 mM to prevent side reactions.[1]

  • Incubation: Incubate the reaction mixture. For sterically hindered systems, incubate for 4-24 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.

  • Analysis: Analyze the conjugation efficiency and purity of the final conjugate using appropriate methods such as SDS-PAGE, HPLC, or mass spectrometry.

  • Purification: Purify the final conjugate to remove unreacted starting materials using size-exclusion chromatography (SEC) or other suitable chromatography methods.

Protocol 2: Monitoring BCN-SPAAC Kinetics by ¹H NMR

This protocol provides a general method for determining the reaction rate of a BCN-SPAAC reaction.

  • Sample Preparation:

    • Prepare stock solutions of the BCN-functionalized molecule and the azide-functionalized molecule in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN) at precisely known concentrations.

    • Include an internal standard with a known concentration and a resonance that does not overlap with reactant or product signals.

  • Reaction Initiation: In an NMR tube, combine the deuterated solvent and the azide stock solution. Place the tube in the NMR spectrometer and acquire an initial spectrum (t=0) to confirm the initial concentration. Remove the tube, add the BCN stock solution, mix quickly, and immediately re-insert it into the spectrometer.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of data collection depends on the expected reaction rate.

    • Ensure the relaxation delay (d1) is set to at least 5 times the longest T₁ of the protons being monitored for accurate quantification.

  • Data Analysis:

    • For each spectrum, integrate a characteristic, non-overlapping peak for one of the reactants and a characteristic peak for the product.

    • Normalize the integrals against the internal standard.

    • Plot the concentration of the reactant versus time. Use this data to calculate the second-order rate constant (k₂) by fitting the data to the appropriate rate law equation.

Visualizations

G cluster_0 Decision Logic: Choosing a Cyclooctyne for SPAAC start Start: Azide Substrate q_steric Is the azide sterically hindered? (e.g., tertiary azide, on a large protein) start->q_steric bcn Choose BCN (Less sterically demanding) q_steric->bcn Yes dbco Choose DBCO / ADIBO (Faster kinetics for accessible azides) q_steric->dbco No q_macro Is BCN attached to a large macromolecule? bcn->q_macro proceed Proceed with Experiment dbco->proceed endo_bcn Consider using endo-BCN (More open product configuration) q_macro->endo_bcn Yes peg_bcn Consider BCN-PEGn linker (Improves accessibility) q_macro->peg_bcn Yes endo_bcn->proceed peg_bcn->proceed

Caption: Decision workflow for selecting the appropriate cyclooctyne.

G cluster_1 Troubleshooting Workflow: Low Yield in BCN-SPAAC Reaction start Low Reaction Yield Observed q_sterics Is steric hindrance suspected? start->q_sterics solve_sterics Implement Steric Hindrance Solutions: 1. Add PEG spacer to BCN linker. 2. Use pure endo-BCN. 3. Increase reaction time/temp. q_sterics->solve_sterics Yes q_conditions Are reaction conditions optimal? q_sterics->q_conditions No end Re-run Experiment & Analyze solve_sterics->end solve_conditions Optimize Conditions: 1. Switch to HEPES buffer (pH 7-7.5). 2. Increase reactant concentration. 3. Check reagent quality/storage. q_conditions->solve_conditions No q_thiols Does your system contain free thiols? q_conditions->q_thiols Yes solve_conditions->end solve_thiols Add Thiol Scavenger: Add 1-10 mM β-mercaptoethanol (β-ME) to the reaction mixture. q_thiols->solve_thiols Yes q_thiols->end No solve_thiols->end

Caption: Step-by-step workflow for troubleshooting low-yield BCN reactions.

References

Impact of pH on 5-endo-BCN-pentanoic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-endo-BCN-pentanoic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and detailed protocols related to the impact of pH on the reactivity and stability of this reagent in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for? this compound is a chemical reagent used for bioconjugation.[1] It features two key functional groups:

  • A bicyclo[6.1.0]nonyne (BCN) group : This is a strained alkyne that reacts with azide-containing molecules through a highly selective and catalyst-free process known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]

  • A terminal carboxylic acid : This group can be used to form stable amide bonds with primary amines (e.g., on proteins or other molecules) using standard coupling agents like EDC or HATU.[1][4]

Its primary use is as a linker in creating complex biological conjugates, such as in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutics.[2] The endo configuration is noted to be slightly more reactive than its exo counterpart.[5]

Q2: How does pH affect the SPAAC reaction with this compound? The pH of the reaction buffer is a critical parameter that significantly influences the rate and stability of SPAAC reactions.[6] Generally, a slightly alkaline pH is favored to enhance reaction kinetics. However, both highly acidic and alkaline conditions can lead to reagent degradation and reduced yield.

Q3: What is the optimal pH range for SPAAC reactions using BCN reagents? For many SPAAC reactions, a slightly alkaline pH range of 7.5 to 8.5 can increase the reaction rate.[7] However, the optimal pH can be system-dependent. It is always recommended to perform small-scale pilot experiments to determine the ideal pH for your specific reactants.

Q4: Are there any known side reactions with BCN reagents? Yes. BCN and other strained alkynes can undergo azide-independent side reactions, most notably with thiol groups present in cysteine residues of proteins.[8] This thiol-yne addition can lead to non-specific labeling and should be considered when working with protein substrates. Additionally, BCN reagents have shown instability in the presence of reducing agents like TCEP.[9]

Troubleshooting Guide

This section addresses common issues encountered during SPAAC reactions involving this compound.

Problem: Low or No Conjugation Yield

Potential Cause Recommended Solution
Suboptimal pH The reaction kinetics are highly pH-dependent. If the reaction is slow, screen a range of pH values between 6.5 and 8.5.[10] Studies have shown that a slightly alkaline pH (7.5-8.5) can significantly increase the reaction rate for SPAAC.[7] Also, consider the buffer system; HEPES has been shown to lead to higher reaction rates compared to PBS in some cases.[7]
Inefficient Reaction Kinetics Increase the reaction temperature. Incubating at room temperature (25°C) or 37°C can improve rates compared to 4°C.[7] Also, consider extending the reaction time, monitoring progress over a 24-48 hour period.[7]
Reagent Degradation BCN reagents can be unstable at certain pH values. For instance, instability has been observed at neutral pH (7.2) and under acidic conditions.[9][11] Always prepare fresh solutions of your reactants before an experiment. Ensure the BCN reagent is stored properly at -20°C, protected from light and moisture.[7]
Non-Specific Binding / Side Reactions BCN can react with free thiols on proteins (cysteines).[8] To prevent this, pre-treat your protein with a thiol-blocking agent like iodoacetamide (B48618) (IAM) before adding the BCN reagent.[8]
Steric Hindrance The azide (B81097) or alkyne group may be sterically inaccessible. If possible, consider redesigning your linker to include a PEG spacer, which can increase accessibility and enhance reaction rates.[7]

Data Presentation: pH Impact on BCN Stability and Reactivity

pH Range Condition Impact on BCN Reagent Recommendation
< 6.0AcidicPotential for significant degradation, especially with strong acids like TCA.[11]Avoid prolonged exposure. If acidic conditions are necessary, use milder acids like DCA and minimize incubation time.[11]
6.5 - 7.4NeutralGenerally acceptable, but some instability at pH 7.2 has been reported.[9][12] Reaction rates may be slower than at alkaline pH.Suitable for many biological applications, but monitor for potential reagent instability over long incubation periods.
7.5 - 8.5 Slightly Alkaline Often optimal for increasing SPAAC reaction rates. [7]This is the recommended starting range for reaction optimization.
> 9.0AlkalinePotential for decreased reaction rate and/or reagent degradation. A drop in SPAAC rates has been observed in the pH 8-10 range for other cyclooctynes.[13]Proceed with caution and empirical testing. This range is generally not recommended without specific optimization.

Experimental Protocols

Protocol 1: General Bioconjugation of an Azide-Modified Protein with this compound

This protocol describes the activation of the BCN reagent's carboxylic acid and its subsequent conjugation to an azide-modified protein, including a pre-emptive thiol-blocking step.

Materials:

  • Azide-modified protein

  • This compound

  • Amine-reactive coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Iodoacetamide (IAM)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH adjusted as needed.

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO

  • Spin desalting columns for buffer exchange and purification

Procedure:

  • Thiol Blocking (Optional but Recommended): a. Dissolve the azide-modified protein in the reaction buffer (e.g., PBS, pH 7.4). b. Add a 10-fold molar excess of iodoacetamide (IAM). c. Incubate for 30 minutes at room temperature to block free cysteine residues. d. Remove excess IAM using a spin desalting column, exchanging the protein into your desired SPAAC reaction buffer (e.g., HEPES, pH 8.0).

  • Preparation of BCN Reagent: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • SPAAC Reaction: a. To your thiol-blocked, azide-modified protein solution, add the this compound stock solution to achieve a final molar excess (typically 10- to 20-fold over the protein). b. Incubate the reaction at room temperature or 37°C.[7] Monitor the reaction progress over time (e.g., 2, 12, 24 hours) using an appropriate analytical method (e.g., SDS-PAGE, Mass Spectrometry).

  • Purification: a. Once the reaction is complete, remove excess BCN reagent and byproducts by dialysis, size-exclusion chromatography, or using spin desalting columns.

Visualizations

experimental_workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_analysis Step 3: Analysis azide_protein Azide-Modified Protein blocking Thiol Blocking (pH 7.4, RT, 30 min) azide_protein->blocking iam Iodoacetamide (IAM) iam->blocking bcn 5-endo-BCN- pentanoic acid dmso DMSO bcn->dmso dissolve spaac SPAAC Reaction (pH 8.0, 25-37°C, 2-24h) dmso->spaac buffer_exchange Buffer Exchange (to pH 7.5-8.5) blocking->buffer_exchange buffer_exchange->spaac purify Purification (e.g., SEC) spaac->purify conjugate Purified BCN-Protein Conjugate purify->conjugate

Caption: Experimental workflow for protein bioconjugation using this compound.

ph_impact ph Reaction pH acidic Acidic (pH < 6.0) ph->acidic neutral Neutral (pH 6.5 - 7.4) ph->neutral alkaline Alkaline (pH 7.5 - 8.5) ph->alkaline acidic_res High risk of reagent degradation acidic->acidic_res Leads to neutral_res Slower kinetics, potential instability neutral->neutral_res Leads to alkaline_res Optimal reaction rate, recommended range alkaline->alkaline_res Leads to troubleshooting_flowchart start Low Conjugation Yield check_ph Is pH in optimal range (7.5-8.5)? start->check_ph check_temp Is temperature optimized (25-37°C)? check_ph->check_temp Yes adjust_ph Adjust pH to 7.5-8.5 and re-run check_ph->adjust_ph No check_thiols Did you block free thiols? check_temp->check_thiols Yes adjust_temp Increase temperature and/or reaction time check_temp->adjust_temp No block_thiols Pre-treat protein with IAM check_thiols->block_thiols No end_node Review reagent quality and concentration check_thiols->end_node Yes adjust_ph->check_temp adjust_temp->check_thiols block_thiols->end_node

References

Technical Support Center: Managing BCN Reactivity with Thiol-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the reactivity of Bicyclo[6.1.0]nonyne (BCN) with thiol-containing molecules during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary issue when using BCN in the presence of thiol-containing molecules?

A1: The primary issue is a non-specific side reaction between the strained alkyne of BCN and the thiol group (sulfhydryl group) of molecules like cysteine.[1][2][3] This "thiol-yne" addition reaction is a form of cross-reactivity that can lead to unintended labeling of proteins and other biomolecules, compromising the specificity of the intended strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3]

Q2: How does the thiol-yne side reaction with BCN occur?

A2: The thiol group of a cysteine residue can act as a nucleophile and attack the electrophilic sp-hybridized carbons of the strained alkyne in BCN. This results in the formation of a stable thioether bond, effectively capping the cysteine and consuming the BCN reagent.[2][3]

Q3: Is BCN the only cyclooctyne (B158145) that reacts with thiols?

A3: No, other cyclooctynes, such as dibenzocyclooctyne (DIBO) and azadibenzocyclooctyne (DIBAC), also exhibit reactivity towards thiols.[2][3] However, the extent of this side reaction can vary between different cyclooctyne derivatives.

Q4: What are the consequences of this side reaction in my experiments?

A4: The consequences of the BCN-thiol side reaction can include:

  • Reduced Labeling Efficiency: BCN intended for the azide-alkyne cycloaddition is consumed by the side reaction, leading to lower yields of the desired conjugate.

  • Loss of Specificity: Non-specific labeling of proteins containing accessible cysteine residues can occur, leading to inaccurate experimental results.[2][3]

  • Altered Protein Function: Unintended modification of cysteine residues, which can be crucial for protein structure and function (e.g., in disulfide bonds or active sites), may alter the biological activity of the protein.[4]

Troubleshooting Guide

Problem 1: Low yield of the desired azide-labeled conjugate.

Possible Cause Troubleshooting Step
BCN reagent is being consumed by reaction with free thiols in the sample.1. Pre-block free thiols: Before adding the BCN reagent, treat your sample with a thiol-blocking agent like iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM).[2][3] This will cap the free cysteine residues and prevent them from reacting with BCN. 2. Include a scavenger: Add a low concentration of a thiol-containing scavenger, such as β-mercaptoethanol (β-ME), to the reaction mixture.[1] This can preferentially react with BCN, sparing the thiol groups on your protein of interest.
Suboptimal reaction conditions.1. Optimize pH: Ensure the reaction buffer is within the optimal pH range for SPAAC (typically pH 7-8.5). 2. Increase BCN concentration: A higher molar excess of BCN over the azide (B81097) may be necessary to favor the SPAAC reaction.

Problem 2: Non-specific labeling of proteins observed in control experiments (without azide).

Possible Cause Troubleshooting Step
Direct reaction of BCN with cysteine residues on the protein.[2][3]1. Implement thiol blocking: As described above, pre-incubate your protein with IAM or NEM to block free thiols before adding the BCN reagent.[2][3] 2. Use a more bioorthogonal cyclooctyne: If thiol reactivity remains a significant issue, consider using a different cyclooctyne derivative that exhibits lower reactivity towards thiols.
BCN reagent instability.1. Check reagent quality: Ensure the BCN reagent is not degraded. Store it under the recommended conditions (e.g., desiccated, protected from light). 2. Use freshly prepared solutions: Prepare BCN solutions immediately before use.

Experimental Protocols

Protocol 1: Thiol Blocking with Iodoacetamide (IAM) Prior to BCN Labeling

This protocol describes how to block free thiol groups on a protein sample before performing a strain-promoted azide-alkyne cycloaddition (SPAAC) with a BCN reagent.

Materials:

  • Protein sample containing free cysteine residues

  • Iodoacetamide (IAM) stock solution (e.g., 100 mM in a suitable buffer)

  • BCN reagent

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Prepare the protein sample: Dissolve or dilute the protein sample to the desired concentration in the reaction buffer.

  • Add IAM: Add the IAM stock solution to the protein sample to a final concentration typically in the range of 10-50 mM. The optimal concentration may need to be determined empirically.

  • Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes in the dark to allow for the complete alkylation of free thiols.

  • Remove excess IAM: Remove the unreacted IAM from the protein sample using a desalting column or by dialysis against the reaction buffer. This step is crucial to prevent IAM from reacting with other reagents in the subsequent steps.

  • Proceed with BCN labeling: The thiol-blocked protein is now ready for the SPAAC reaction. Add the BCN reagent according to your standard protocol.

Protocol 2: Utilizing β-mercaptoethanol (β-ME) to Reduce BCN-Thiol Reactivity

This protocol outlines the use of a low concentration of β-ME to minimize the side reaction between BCN and cysteine residues.[1]

Materials:

  • Protein sample containing an azide-modified amino acid and free cysteine residues

  • BCN reagent

  • β-mercaptoethanol (β-ME)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the reaction mixture: In the reaction buffer, combine your azide-modified protein and the BCN reagent at the desired concentrations.

  • Add β-ME: Add β-ME to the reaction mixture at a low concentration (e.g., 1-10 mM). It is important to note that while β-ME can reduce the BCN-cysteine reaction, it will also react with BCN itself, so the concentration should be optimized.[1]

  • Incubate: Proceed with the incubation for the SPAAC reaction as per your standard protocol.

  • Analysis: Analyze the reaction products to determine the efficiency of the desired conjugation and the extent of any side reactions.

Quantitative Data Summary

Parameter BCN-Azide Reaction BCN-Thiol Side Reaction Reference
Second-order rate constant (k2) ~ 10-1 M-1s-1~ 10-4 M-1s-1[2]

Note: Reaction rates can be influenced by factors such as the specific azide and thiol-containing molecules, solvent, and temperature.

Visualizations

Thiol_BCN_Reactivity_Workflow cluster_workflow Troubleshooting Workflow for BCN-Thiol Reactivity start Experiment with BCN and Thiol-Containing Molecule issue Low Yield or Non-Specific Labeling? start->issue cause Potential BCN-Thiol Side Reaction issue->cause Yes end Successful Conjugation issue->end No solution Implement Mitigation Strategy cause->solution block Pre-block Thiols (e.g., with IAM) solution->block Option 1 scavenge Use Thiol Scavenger (e.g., low-conc. β-ME) solution->scavenge Option 2 optimize Optimize Reaction Conditions solution->optimize Also Consider block->end scavenge->end optimize->end Reaction_Pathways cluster_pathways BCN Reaction Pathways in the Presence of Azides and Thiols BCN BCN (Bicyclo[6.1.0]nonyne) SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (Desired Reaction) BCN->SPAAC ThiolYne Thiol-Yne Addition (Side Reaction) BCN->ThiolYne Azide Azide-containing molecule (R-N3) Azide->SPAAC Thiol Thiol-containing molecule (R'-SH) Thiol->ThiolYne Triazole Stable Triazole Product SPAAC->Triazole Thioether Thioether Adduct ThiolYne->Thioether

References

Technical Support Center: Monitoring 5-endo-BCN-pentanoic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring the progress of 5-endo-BCN-pentanoic acid reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What type of reaction is the this compound reaction?

A1: The reaction of this compound with an azide-containing molecule is a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This is a type of "click chemistry" that forms a stable triazole linkage without the need for a copper catalyst, making it a bioorthogonal reaction suitable for biological applications.[1]

Q2: What are the most common methods to monitor the progress of this reaction?

A2: The most common and effective methods for monitoring the progress of a this compound reaction are Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: How do I choose the best monitoring technique for my experiment?

A3: The choice of technique depends on the information you need, the equipment available, and the scale of your reaction.

  • TLC is a quick, qualitative method ideal for rapid checks of reaction completion.

  • NMR provides detailed structural information and allows for quantitative monitoring of reactant consumption and product formation in real-time.

  • LC-MS is highly sensitive and provides both separation and mass information, making it excellent for analyzing complex mixtures and confirming product identity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No reaction or slow reaction rate observed by TLC/NMR/LC-MS. Reagent Instability: BCN reagents can be sensitive to acidic conditions and prolonged storage.Ensure this compound and the azide (B81097) reactant are stored properly under inert gas and protected from light and moisture. Use freshly prepared solutions for the reaction.
Steric Hindrance: Bulky groups near the azide or BCN moiety can impede the reaction.If possible, consider using a linker to increase the distance between the reactive group and any bulky substituents.
Solubility Issues: One or both reactants may not be fully dissolved in the reaction solvent.Ensure complete solubility of both reactants. Sonication or gentle heating may be required. Consider using a co-solvent like DMSO or DMF.
Low Reactant Concentration: The reaction rate is dependent on the concentration of both reactants.Increase the concentration of one or both reactants. For biomolecule conjugations, using a molar excess of the smaller molecule (e.g., this compound) can drive the reaction to completion.
Multiple spots observed on TLC, or multiple peaks in LC-MS, for the product. Side Reactions: BCN can potentially react with thiols if present in the reaction mixture.[1][2]If your azide-containing molecule has free thiol groups, consider protecting them before the reaction.
Impure Starting Materials: Impurities in either the this compound or the azide reactant will lead to multiple products.Verify the purity of your starting materials by NMR, LC-MS, or another appropriate analytical technique before starting the reaction.
Difficulty visualizing spots on the TLC plate. Low Concentration: The concentration of the spotted material may be too low for detection.Spot a more concentrated sample of the reaction mixture.
Non-UV Active Compounds: BCN and some azides are not strongly UV-active.Use a visualization stain such as potassium permanganate (B83412), p-anisaldehyde, or an iodine chamber.[3][4][5][6][7]
NMR signals are broad or poorly resolved. Sample Concentration: High sample concentrations can lead to viscosity-related line broadening.Prepare the NMR sample with a lower concentration of the analyte.[6]
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.Ensure all glassware is clean and that no metal spatulas are used that could introduce paramagnetic impurities.
Poor Shimming: An inhomogeneous magnetic field will result in poor line shape.Carefully shim the NMR spectrometer before acquiring data.
Low signal intensity or no signal in LC-MS. Poor Ionization: The analyte may not be ionizing efficiently in the chosen mobile phase and ESI mode.For the carboxylic acid group in this compound, negative ion mode might be more sensitive. However, for the triazole product, positive ion mode is generally effective. Experiment with both modes and consider adding additives like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase to improve ionization.
Incorrect Mass Range: The mass spectrometer may not be scanning the correct m/z range.Calculate the expected m/z values for your reactants and product (including potential adducts like [M+H]+, [M+Na]+, and [M+K]+) and ensure the instrument is scanning that range.

Experimental Protocols

Thin-Layer Chromatography (TLC) Monitoring

This protocol provides a general guideline for monitoring the reaction. The optimal mobile phase may vary depending on the specific azide used.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase (Eluent)

  • Visualization agent (e.g., potassium permanganate stain, p-anisaldehyde stain, or iodine chamber)

Procedure:

  • Prepare the Mobile Phase: A good starting point for a mobile phase is a mixture of ethyl acetate (B1210297) and hexanes. Given the polar carboxylic acid group on this compound and the increased polarity of the triazole product, a relatively polar system will likely be needed. Start with a 1:1 mixture of ethyl acetate:hexanes and adjust the polarity as needed. For more polar compounds, a system like 5-10% methanol (B129727) in dichloromethane (B109758) can be used.[8][9][10][11]

  • Spot the TLC Plate: On the baseline of the TLC plate, spot the this compound starting material (SM), the azide starting material (Azide), and the reaction mixture (RM). A co-spot of the SM and RM is also recommended to help with identification.

  • Develop the Plate: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the spots. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate and mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp. While BCN is not strongly UV-active, many azides and triazole products are.

    • If spots are not visible under UV, use a chemical stain.

      • Potassium Permanganate Stain: Briefly dip the plate in the stain and gently heat with a heat gun. Alkenes and alkynes will appear as yellow/brown spots on a purple background.

      • p-Anisaldehyde Stain: Dip the plate and heat. Different functional groups will give different colored spots.

      • Iodine Chamber: Place the dried plate in a chamber containing a few crystals of iodine. Organic compounds will appear as brown spots.[4][5][6][7]

  • Interpret the Results: The reaction is complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane, and a new spot corresponding to the product is observed. The triazole product is expected to have a lower Rf value (be more polar) than the BCN starting material.

Expected Results:

CompoundExpected Relative Rf Value
This compoundHigher Rf
Azide ReactantVaries depending on structure
Triazole ProductLower Rf (more polar)
¹H NMR Spectroscopy Monitoring

Sample Preparation:

  • At desired time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • If the reaction solvent is not deuterated, evaporate the solvent under a stream of nitrogen.

  • Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Transfer the solution to an NMR tube. A sample concentration of 1-10 mg in 0.5-0.6 mL of solvent is typical for ¹H NMR.[6]

Data Acquisition:

  • Acquire a ¹H NMR spectrum.

  • Process the data and integrate the relevant peaks.

Data Interpretation:

  • Monitor the disappearance of signals corresponding to the this compound and the azide reactant.

  • Monitor the appearance of new signals corresponding to the triazole product. The formation of the triazole ring will result in a new proton signal in the aromatic region (typically δ 7.5-8.5 ppm).

Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):

CompoundKey Proton Signals (δ, ppm)
This compound ~3.4 (m, -CH₂-NH-), ~2.3 (t, -CH₂-COOH), ~2.2-1.4 (m, other aliphatic protons)
Azide Reactant (e.g., 3-azidopropan-1-ol) ~3.7 (t, -CH₂-OH), ~3.4 (t, -CH₂-N₃), ~1.9 (p, -CH₂-CH₂-CH₂-)
Triazole Product ~7.5-8.0 (s, triazole-H), ~4.5 (t, -N-CH₂-CH₂-), ~3.6 (t, -CH₂-OH)

Note: The exact chemical shifts will depend on the specific azide used and the solvent.

Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

Sample Preparation:

  • At desired time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile/water).

  • Filter the sample if necessary to remove any particulates.

LC Method (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B and ramp up to a high percentage of B over several minutes to elute compounds of varying polarity.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

MS Method:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes. For the carboxylic acid starting material, negative mode may be more sensitive, while the triazole product is often well-detected in positive mode.

  • Scan Range: A range that includes the expected m/z values of the reactants and the product (e.g., m/z 100-1000).

  • Data Analysis: Extract ion chromatograms (EICs) for the m/z values of the reactants and the expected product.

Expected m/z Values (for reaction with 3-azidopropan-1-ol):

CompoundFormulaMW[M+H]⁺[M+Na]⁺[M+K]⁺
This compoundC₁₆H₂₃NO₄293.36294.17316.15332.12
3-azidopropan-1-olC₃H₇N₃O101.11102.06124.04140.02
Triazole ProductC₁₉H₃₀N₄O₅394.47395.23417.21433.18

Visualizations

Experimental Workflow for Reaction Monitoring

Reaction_Monitoring_Workflow Workflow for Monitoring this compound Reaction cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Post-Reaction Start Reaction Start Reaction Take Aliquot Take Aliquot Start Reaction->Take Aliquot TLC Analysis TLC Analysis Take Aliquot->TLC Analysis NMR Analysis NMR Analysis Take Aliquot->NMR Analysis LCMS Analysis LCMS Analysis Take Aliquot->LCMS Analysis Decision Reaction Complete? TLC Analysis->Decision NMR Analysis->Decision LCMS Analysis->Decision Decision->Take Aliquot No Work-up Work-up Decision->Work-up Yes Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: Experimental workflow for monitoring the progress of a this compound reaction.

Logical Relationship for Troubleshooting Low Reaction Yield

Troubleshooting_Low_Yield Troubleshooting Low Reaction Yield Low Yield Low Yield Check Reagents Check Reagents Low Yield->Check Reagents Check Conditions Check Conditions Low Yield->Check Conditions Check Analysis Check Analysis Low Yield->Check Analysis Purity Purity Check Reagents->Purity Storage Storage Check Reagents->Storage Concentration Concentration Check Reagents->Concentration Solvent Solvent Check Conditions->Solvent Temperature Temperature Check Conditions->Temperature Time Time Check Conditions->Time TLC Visualization TLC Visualization Check Analysis->TLC Visualization MS Ionization MS Ionization Check Analysis->MS Ionization

Caption: Decision tree for troubleshooting low yields in this compound reactions.

References

Technical Support Center: 5-endo-BCN-pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-endo-BCN-pentanoic acid. This guide provides detailed information, protocols, and troubleshooting advice for researchers, scientists, and drug development professionals using this reagent for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and other bioconjugation applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chemical reagent used in bioconjugation. It features two key functional groups:

  • A Bicyclo[6.1.0]nonyne (BCN) group: This is a strained alkyne that reacts with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3]

  • A terminal carboxylic acid : This group can be activated to form a stable amide bond with primary amines, such as those found on proteins or other biomolecules.[4][5]

Its primary application is to serve as a linker, enabling the covalent attachment of molecules of interest to azide-tagged targets in biological systems.[1][3]

Q2: How should I store this compound?

A2: Proper storage is crucial to maintain the reagent's stability and reactivity. Recommendations are summarized in the table below.

Q3: How do I dissolve this compound?

A3: The solubility of this compound depends on the solvent. It is generally soluble in common organic solvents. For biological applications, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous reaction buffer.

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A4: Standard laboratory safety practices should always be followed. This includes wearing:

  • Safety goggles with side shields.

  • Chemical-resistant gloves.

  • A lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood. Avoid creating dust or aerosols.

Data & Specifications

Physical and Chemical Properties
PropertyValueSource
CAS Number 2364591-80-8[6][7]
Molecular Formula C₁₆H₂₃NO₄[6][7]
Molecular Weight 293.36 g/mol [6][7]
Purity ≥98%[6][7]
Recommended Storage Conditions
FormatTemperatureNotesSource
Solid (as received) -20°CStore in a dry, cool, and well-ventilated place. Keep container tightly closed.[6][7]
In Solution (e.g., DMSO) -20°CAliquot to avoid repeated freeze-thaw cycles. BCN-functionalized molecules can be stored for months at -20°C.[6]
Solubility
SolventSolubilitySource
DMSO Soluble[5]
DMF Soluble[5]
DCM Soluble[5]
Water Poorly solubleThe pentanoic acid chain contributes to poor water solubility.[8]

Experimental Protocols

Protocol 1: Two-Step Labeling of an Amine-Containing Biomolecule

This protocol describes the general procedure for first conjugating this compound to a biomolecule (e.g., a protein) containing a primary amine, followed by a SPAAC reaction with an azide-tagged molecule.

Workflow Diagram:

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: SPAAC Reaction cluster_2 Step 3: Purification bcn_acid 5-endo-BCN- pentanoic acid activator Add EDC/NHS (Activator) bcn_acid->activator activated_bcn Activated BCN Ester activator->activated_bcn protein_nh2 Amine-containing Biomolecule (R-NH2) bcn_protein BCN-labeled Biomolecule protein_nh2->bcn_protein activated_bcn->bcn_protein React final_conjugate Final Conjugate bcn_protein->final_conjugate azide (B81097) Azide-tagged Molecule (R'-N3) azide->final_conjugate React purify Purify via SEC, Dialysis, or HPLC final_conjugate->purify

Caption: Two-step bioconjugation workflow.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein, antibody)

  • Activation reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • Azide-tagged molecule of interest

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Avoid amine-containing buffers like Tris.

  • Quenching Buffer: e.g., Tris or hydroxylamine

  • Solvent: Anhydrous DMSO or DMF

  • Purification system (e.g., spin desalting column, HPLC)

Procedure:

Part A: Activation and Labeling of Biomolecule with BCN

  • Prepare Reagents:

    • Dissolve the amine-containing biomolecule in the Reaction Buffer to a desired concentration (e.g., 1-5 mg/mL).

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water.

  • Activate Carboxylic Acid: In a microcentrifuge tube, mix a 10-20 fold molar excess of this compound with an equimolar amount of EDC and NHS relative to the BCN reagent. Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction: Add the activated BCN-NHS ester solution to your biomolecule solution. The final DMSO concentration should ideally be below 20% to maintain protein integrity.[6]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional but Recommended): Add a small amount of Quenching Buffer (e.g., Tris to a final concentration of 50-100 mM) to quench any unreacted BCN-NHS ester. Incubate for 15 minutes.[6]

  • Purification: Remove excess, unreacted BCN reagent using a spin desalting column, dialysis, or size-exclusion chromatography (SEC) equilibrated with the Reaction Buffer. The resulting BCN-labeled biomolecule is now ready for the SPAAC reaction.

Part B: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

  • Prepare Azide Reagent: Dissolve your azide-tagged molecule in a compatible solvent. If the molecule is not water-soluble, use a minimal amount of DMSO or DMF.

  • SPAAC Reaction: Add a 1.5 to 5-fold molar excess of the azide-tagged molecule to your purified BCN-labeled biomolecule.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature. Reaction times may vary depending on the specific BCN and azide reagents used and can be extended (e.g., overnight at 4°C) to improve yield.

  • Final Purification: Purify the final conjugate from excess azide reagent using an appropriate method (e.g., SEC, dialysis, HPLC) to obtain the final product.

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation experiments with this compound.

Troubleshooting Flowchart:

G start Problem: Low or No Conjugation Yield check_reagents Are reagents stored correctly and are solutions fresh? start->check_reagents check_activation Was the carboxylic acid activation step efficient? check_reagents->check_activation Yes sol_reagents Solution: Use fresh aliquots of reagents. Verify reagent quality. check_reagents->sol_reagents No check_buffer Is the reaction buffer compatible? check_activation->check_buffer Yes sol_activation Solution: Use fresh EDC/NHS. Ensure anhydrous solvent. Optimize pH (4.5-6.0 for activation). check_activation->sol_activation No check_conditions Were reaction conditions (time, temp, molar ratio) optimal? check_buffer->check_conditions Yes sol_buffer Solution: Use non-amine buffers (e.g., PBS, HEPES). Check for thiols/reducing agents. check_buffer->sol_buffer No check_stability Could the BCN group have degraded? check_conditions->check_stability Yes sol_conditions Solution: Increase molar excess of reagents. Increase incubation time. Optimize temperature. check_conditions->sol_conditions No sol_stability Solution: Avoid acidic pH (<6). Avoid reducing agents (DTT, TCEP) and thiols (GSH, BME). check_stability->sol_stability Possibly

Caption: Troubleshooting low conjugation yield.

Q5: My SPAAC reaction yield is very low. What are the common causes?

A5: Low yield in SPAAC reactions can stem from several factors:

  • Reagent Quality: Ensure that both the BCN and azide reagents have not degraded. Use fresh stock solutions.

  • Insufficient Molar Excess: SPAAC reactions often require a molar excess of one reagent (typically the smaller molecule) to drive the reaction to completion. Try increasing the molar ratio of the azide-tagged molecule to the BCN-labeled biomolecule.

  • Short Reaction Time: While SPAAC is relatively fast, some reactions may require longer incubation times (4-12 hours or overnight) to achieve high yields.

  • Steric Hindrance: The conjugation site on the biomolecule might be sterically hindered, preventing the azide from efficiently reaching the BCN group. If possible, choose a more accessible labeling site.

  • BCN Instability: The BCN group can be unstable under certain conditions. Avoid strongly acidic conditions (pH < 6) and the presence of thiols (like DTT, BME) or reducing agents (like TCEP), which can react with the strained alkyne.[6][9]

Q6: I am seeing precipitation or aggregation of my protein after adding the BCN reagent.

A6: This is often caused by the organic solvent (DMSO/DMF) used to dissolve the BCN reagent.

  • Minimize Solvent: Keep the final concentration of the organic solvent in the reaction mixture as low as possible, ideally under 20%.[6]

  • Slow Addition: Add the BCN stock solution to the protein solution slowly while gently vortexing to prevent localized high concentrations of the solvent.

  • Solubility-Enhancing Tags: If working with a particularly sensitive protein, consider using a PEGylated version of the BCN reagent (e.g., endo-BCN-PEG4-acid) to improve aqueous solubility and reduce aggregation.[10]

Q7: The initial amide coupling step to label my protein with BCN is inefficient.

A7: Inefficiency in the EDC/NHS coupling step is a common issue.

  • Buffer Choice: Ensure you are using an amine-free buffer like PBS or HEPES at a pH of 7.2-7.5. Buffers like Tris contain primary amines that will compete with your biomolecule for reaction with the activated BCN.

  • Fresh Activation Reagents: EDC is moisture-sensitive and hydrolyzes quickly. Always use fresh, high-quality EDC and NHS and prepare solutions immediately before use.

  • pH of Reaction: While the final conjugation to the amine works well at pH 7.2-7.5, the initial activation of the carboxylic acid with EDC/NHS is more efficient at a slightly acidic pH (4.5-6.0). You can perform a two-pot reaction or carefully adjust the pH.

  • Quenching: If you don't quench the reaction, the activated NHS ester can hydrolyze over time, reducing the amount of BCN-labeled protein available for the subsequent SPAAC step.

References

Strategies to reduce background signal in fluorescence labeling with BCN

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorescence labeling using Bicyclo[6.1.0]nonyne (BCN). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background signals in their experiments. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your BCN-based fluorescence labeling experiments.

Issue 1: High background fluorescence across the entire sample.

High background fluorescence can obscure your specific signal, making data interpretation difficult.[1] This can manifest as a general, diffuse glow across your entire sample, including areas where your target molecule is not present.

Possible Cause Suggested Solution
Excess unbound fluorophore 1. Optimize Fluorophore Concentration: Perform a titration of the BCN-fluorophore conjugate to determine the lowest concentration that still provides a strong specific signal.[2] Use concentrations below, at, and above the suggested concentration to find the optimal balance.[2] 2. Thorough Washing: Increase the number and duration of washing steps after the labeling reaction to remove any unbound dye.[2] Using a buffered saline solution like PBS is recommended.[2]
Non-specific binding of the fluorescent probe 1. Use Blocking Agents: Pre-incubate your sample with a blocking agent like Bovine Serum Albumin (BSA) or gelatin to minimize non-specific protein-protein interactions.[1][3] 2. Include Detergents: Add a mild detergent, such as Tween-20, to your washing buffers to help reduce non-specific binding.[4]
Hydrophobic interactions of the dye Select a more hydrophilic fluorophore: The hydrophobicity of a fluorescent dye can strongly influence its propensity for non-specific binding.[5] If possible, choose a BCN-conjugated dye with a lower LogD value.[5]
Impure BCN-fluorophore conjugate Purify the Conjugate: Ensure that your BCN-fluorophore conjugate is free of unconjugated dye. Use techniques like spin desalting columns or dialysis to purify your labeled molecules.[6]

Issue 2: Autofluorescence from the sample is obscuring the signal.

Autofluorescence is the natural fluorescence emitted by biological materials, which can interfere with the signal from your fluorescent label.[2]

Possible Cause Suggested Solution
Endogenous fluorophores in the sample 1. Choose a Fluorophore in a Different Spectral Range: If your sample has strong autofluorescence in a particular channel (e.g., green), switch to a fluorophore that emits in the red or far-red spectrum.[2][7] 2. Use a Quenching Agent: Commercial reagents like TrueBlack® can quench autofluorescence, particularly from lipofuscin, without affecting the signal from your dye.[1] Sudan Black B is another option, but it may increase the far-red background.[7] 3. Photobleaching: Pre-irradiating the sample with a strong light source can reduce autofluorescence before labeling.[8]
Fixation-induced autofluorescence Optimize Fixation Method: Aldehyde-based fixatives like formalin can increase autofluorescence.[7] Consider using an alternative fixative, such as chilled methanol, or reducing the fixation time.[9] Quenching with glycine (B1666218) or sodium borohydride (B1222165) after aldehyde fixation can also help.[9]

Frequently Asked Questions (FAQs)

Q1: What are the main sources of background signal in BCN-based fluorescence labeling?

A1: The primary sources of background signal in BCN-based fluorescence labeling, a type of copper-free click chemistry, include:

  • Non-specific binding of the BCN-fluorophore conjugate: This can be due to hydrophobic interactions of the dye or charge-based interactions with cellular components.[5]

  • Excess unbound fluorophore: Insufficient washing after the labeling step can leave behind unbound fluorescent molecules.[2]

  • Sample autofluorescence: Many biological samples, especially tissues containing lipofuscin, collagen, or NADH, naturally fluoresce.[7][10]

  • Reagent impurities: Impurities in the BCN-fluorophore conjugate can contribute to background signal.[3]

  • Side reactions: While BCN is highly specific for azides, side reactions with thiols present in proteins can occur, leading to off-target labeling.[6]

Q2: How can I be sure my BCN reagent is reacting specifically with the azide (B81097) tag?

A2: To verify the specificity of the BCN-azide reaction, it is crucial to include proper negative controls in your experiment. A key negative control is a sample that has not been treated with the azide probe but is otherwise processed identically to your experimental sample, including the addition of the BCN-fluorophore.[3] A significant reduction in fluorescence in the negative control compared to the azide-labeled sample indicates a specific reaction.

Q3: Can the concentration of the BCN-fluorophore affect the background signal?

A3: Yes, the concentration of the BCN-fluorophore is a critical factor. Using too high a concentration can lead to increased non-specific binding and higher background.[2] It is recommended to perform a concentration titration to find the optimal balance between a strong specific signal and low background.[2]

Q4: Are there any buffer components I should avoid when using BCN reagents?

A4: While BCN is generally stable in aqueous buffers, it's important to be aware of potential side reactions. BCN can react with thiols, so high concentrations of thiol-containing reagents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (β-ME) in your labeling buffer should be avoided if possible.[6] If their presence is necessary, their concentration should be minimized and the labeling time optimized. Interestingly, β-ME has also been noted to suppress thiol-BCN additions in some contexts.[6]

Experimental Protocols

Protocol 1: General Workflow for BCN-based Cell Surface Labeling and Background Reduction

This protocol provides a general guideline for labeling azide-modified cell surface molecules with a BCN-conjugated fluorophore.

G cluster_prep Cell Preparation cluster_labeling Labeling cluster_wash Washing & Background Reduction cluster_imaging Imaging prep_cells Prepare azide-labeled cells and a negative control (no azide) wash1 Wash cells 2x with pre-warmed PBS prep_cells->wash1 block Optional: Block with 1% BSA in PBS for 30 min wash1->block add_bcn Incubate with BCN-fluorophore (optimized concentration) in PBS for 30-60 min at RT block->add_bcn wash2 Wash cells 3-4x with PBS to remove unbound dye add_bcn->wash2 image Image cells using appropriate fluorescence microscopy settings wash2->image

Caption: Workflow for cell surface labeling with BCN-fluorophores.

Methodology:

  • Cell Preparation: Prepare your azide-labeled cells and a corresponding negative control sample without the azide modification.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any culture medium components that might interfere with the reaction.

  • Blocking (Optional but Recommended): To reduce non-specific binding, incubate the cells with a solution of 1% BSA in PBS for 30 minutes at room temperature.

  • Labeling: Remove the blocking solution and add the BCN-conjugated fluorophore diluted to its optimal concentration in PBS. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Aspirate the labeling solution and wash the cells three to four times with PBS to thoroughly remove any unbound fluorophore.

  • Imaging: The cells are now ready for imaging. Use a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.

Protocol 2: Purification of BCN-Functionalized Antibody to Reduce Background

This protocol describes the removal of unreacted BCN-NHS ester after modifying an antibody.

G cluster_reaction Antibody Modification cluster_quench Quenching cluster_purify Purification cluster_storage Storage mix Mix antibody with BCN-NHS ester incubate Incubate at RT for 60 minutes mix->incubate quench Add Tris buffer to quench unreacted BCN-NHS ester incubate->quench incubate_quench Incubate for 15 minutes quench->incubate_quench purify Remove unreacted BCN-NHS ester using a spin desalting column incubate_quench->purify store Store purified BCN-antibody at -20°C purify->store

Caption: Purification of a BCN-modified antibody.

Methodology:

  • Antibody Modification: React your antibody with a molar excess of BCN-NHS ester (e.g., 20-30 fold) in a suitable buffer. The final concentration of any organic solvent like DMSO should be kept low.[6] Incubate at room temperature for 60 minutes.[6]

  • Quenching: Add a quenching buffer, such as Tris, to react with any remaining unreacted BCN-NHS ester.[6] Incubate for an additional 15 minutes.[6]

  • Purification: To remove the quenched, unreacted BCN reagent, use a spin desalting column according to the manufacturer's instructions.[6] This step is crucial for preventing background signal from any remaining reactive BCN molecules.

  • Storage: The purified BCN-functionalized antibody can be stored at -20°C for future use.[6]

Logical Relationships

Decision Tree for Troubleshooting High Background

This diagram outlines a logical approach to diagnosing and resolving high background issues in your BCN labeling experiments.

G start High Background Signal? control_check Is the negative control (no azide) also bright? start->control_check Yes end Low Background Signal start->end No autofluor_check Is an unstained sample autofluorescent? control_check->autofluor_check No sol_nonspecific Issue: Non-specific binding - Optimize dye concentration - Increase washing steps - Use blocking agents (BSA) - Purify BCN-fluorophore control_check->sol_nonspecific Yes sol_autofluor Issue: Autofluorescence - Use red/far-red dye - Use a quenching agent - Photobleach sample autofluor_check->sol_autofluor Yes sol_specific_bg Issue: High signal in both sample and control - Decrease dye concentration - Check for reagent impurities autofluor_check->sol_specific_bg No

Caption: Troubleshooting logic for high background fluorescence.

References

Technical Support Center: Optimizing Stoichiometry for 5-endo-BCN-pentanoic acid Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation reactions using 5-endo-BCN-pentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometric ratio of this compound to my azide-containing molecule?

A1: The optimal ratio is dependent on the specific properties of your reactants. However, a good starting point is a 2 to 4-fold molar excess of the BCN reagent over the azide-modified molecule.[1] It is recommended to perform a titration experiment to determine the ideal stoichiometry for your specific application.

Q2: My conjugation yield is low. What are the potential causes and how can I improve it?

A2: Low yields in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions can be attributed to several factors:

  • Reagent Instability: Ensure your this compound and azide-containing molecules are stored correctly, typically at -20°C or -80°C, and protected from light and moisture to prevent degradation.[1][2]

  • Steric Hindrance: Bulky functional groups near the azide (B81097) or BCN can impede the reaction.[2] Consider using a BCN reagent with a PEG linker to increase the distance between the reacting molecules.[2][3]

  • Solubility Issues: Poor solubility of either reactant can significantly reduce reaction rates.[2] The pentanoic acid moiety on this compound enhances solubility. For particularly hydrophobic molecules, consider using BCN reagents with longer PEG chains.[4]

  • Suboptimal Reaction Conditions: pH, buffer composition, and temperature can all impact reaction kinetics.[2]

Q3: What are the recommended buffer and pH conditions for the conjugation reaction?

A3: While phosphate-buffered saline (PBS) is commonly used, studies have shown that HEPES buffer at pH 7 can lead to higher reaction rates.[3][5] Generally, a pH between 7 and 8 is recommended for SPAAC reactions.[2] It is advisable to screen different buffer systems to find the optimal conditions for your specific reactants.

Q4: Can I modulate the reaction temperature to improve the conjugation rate?

A4: Yes, increasing the reaction temperature can accelerate the reaction.[5] Reactions are often performed at room temperature for 4-12 hours or at 4°C for 12-24 hours.[1] However, the stability of your biomolecules at elevated temperatures should be considered.

Q5: Are there any known side reactions to be aware of?

A5: Yes, some potential side reactions include:

  • Reaction with Thiols: BCN reagents can react with thiols. If your molecule contains free thiols, the addition of β-mercaptoethanol (β-ME) can help suppress this side reaction.[4]

  • Reagent Degradation: Strained cyclooctynes like BCN can be unstable in acidic conditions (e.g., TFA).[2]

  • Self-Reaction: Highly reactive cyclooctynes can sometimes self-react or trimerize during storage or under certain experimental conditions.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Low or No Conjugation Incorrect stoichiometry.Titrate the this compound to azide ratio. Start with a 2-4 fold molar excess of BCN.[1]
Poor solubility of reactants.Use a co-solvent like DMSO (up to 5% v/v) to aid solubility.[1] Consider a BCN reagent with a PEG linker for improved aqueous solubility.[4]
Steric hindrance.Use a BCN reagent with a longer PEG spacer to reduce steric hindrance between the conjugated molecules.[2]
Inactive reagents.Verify the integrity of your this compound and azide-containing molecule. Perform a control reaction with fresh reagents.
Non-Specific Labeling Reaction with other functional groups.If your biomolecule has free thiols, consider adding a reducing agent like β-mercaptoethanol to prevent side reactions with the BCN group.[4]
Difficulty Purifying the Conjugate Excess unreacted reagents.Use size exclusion chromatography (e.g., spin desalting columns) or dialysis to remove unreacted small molecule reagents.[4] For larger biomolecules, affinity chromatography can be effective.

Experimental Protocols

General Protocol for this compound Conjugation to an Azide-Modified Protein
  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution (e.g., 10 mM) in an anhydrous organic solvent such as DMSO.

    • Ensure your azide-modified protein is in an amine-free buffer (e.g., PBS, pH 7.4).

  • Conjugation Reaction:

    • To your azide-modified protein solution, add the desired molar excess of the this compound stock solution. A 2 to 4-fold molar excess is a common starting point.[1]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (ideally below 5% v/v) to maintain protein stability.[1]

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[1] Reaction progress can be monitored by methods such as mass spectrometry or SDS-PAGE.

  • Purification:

    • Remove excess, unreacted this compound using size exclusion chromatography (e.g., a spin desalting column) or dialysis.

Protocol for Activating a Primary Amine with this compound

The carboxylic acid group of this compound can be coupled to a primary amine using standard carbodiimide (B86325) chemistry.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

    • Add an activating agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in a 1:1.2:1.2 molar ratio (BCN-acid:EDC:NHS).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Coupling to Amine:

    • Add the activated this compound solution to your amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.2-8.0).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the resulting BCN-labeled molecule using an appropriate method such as dialysis, size exclusion chromatography, or HPLC.

Visualizations

experimental_workflow cluster_activation Amine Activation (Optional) cluster_conjugation SPAAC Conjugation cluster_purification Purification BCN_acid This compound EDC_NHS EDC / NHS BCN_acid->EDC_NHS Activation Activated_BCN Activated BCN-NHS Ester EDC_NHS->Activated_BCN BCN_Molecule BCN-labeled Molecule Azide_Molecule Azide-containing Molecule Conjugate Triazole Conjugate Azide_Molecule->Conjugate BCN_Molecule->Conjugate SPAAC Purification Size Exclusion or Affinity Chromatography Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: General experimental workflow for this compound conjugation.

troubleshooting_logic Start Low Conjugation Yield? Check_Stoichiometry Optimize Stoichiometry (2-4x excess BCN) Start->Check_Stoichiometry Yes Check_Solubility Improve Solubility (Co-solvent, PEG linker) Check_Stoichiometry->Check_Solubility Still low Success Improved Yield Check_Stoichiometry->Success Resolved Check_Sterics Reduce Steric Hindrance (Longer linker) Check_Solubility->Check_Sterics Still low Check_Solubility->Success Resolved Check_Conditions Optimize Reaction Conditions (pH, Buffer, Temp) Check_Sterics->Check_Conditions Still low Check_Sterics->Success Resolved Check_Conditions->Success

References

Validation & Comparative

A Head-to-Head Comparison of 5-endo-BCN-pentanoic acid and DBCO Linkers in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the selection of a suitable linker is a critical decision that profoundly impacts the efficiency, stability, and overall success of their experimental design. In the realm of copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), 5-endo-BCN-pentanoic acid and Dibenzocyclooctyne (DBCO) linkers have emerged as prominent choices. This guide provides an objective, data-driven comparison of these two linkers to facilitate an informed decision for your specific research needs.

The primary advantage of SPAAC lies in its bioorthogonality, enabling efficient covalent bond formation under physiological conditions without the need for cytotoxic copper catalysts. This has led to its widespread adoption in diverse applications such as live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs). While both this compound and DBCO linkers react readily with azides to form a stable triazole linkage, they possess distinct chemical and physical properties that influence their performance in different experimental contexts.

Performance Comparison: Key Metrics

A critical evaluation of this compound and DBCO linkers involves a detailed examination of their reaction kinetics, stability in biological environments, and physicochemical properties such as solubility.

Reaction Kinetics

The rate of the SPAAC reaction is a crucial determinant of the efficiency of bioconjugation, particularly when working with low concentrations of reactants or when rapid labeling is required. Generally, DBCO linkers exhibit faster reaction kinetics compared to BCN linkers due to the higher ring strain in the dibenzocyclooctyne core. However, the nature of the azide-containing reaction partner can also influence the reaction rate.

LinkerReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Observations
DBCO Benzyl Azide~0.6 - 1.0Generally exhibits faster kinetics with aliphatic azides.[1]
endo-BCN Benzyl Azide~0.29[2]While slower than DBCO with aliphatic azides, BCN can show enhanced reactivity with aromatic azides.[3]
DBCO Derivatives Various Azides~0.1 - 2.0Rate can be influenced by substituents on the DBCO core and the azide.[4]

Note: Reaction rates are dependent on the specific derivatives of the cyclooctyne (B158145) and azide, as well as the solvent, temperature, and pH of the reaction medium.[1][3]

Stability

The stability of the linker is paramount for maintaining the integrity of the bioconjugate throughout the course of an experiment, especially under the complex and often reducing conditions found within living cells. While both linkers are generally stable in aqueous buffers, they exhibit significant differences in their susceptibility to thiols.

ConditionThis compoundDBCOKey Observations
Aqueous Buffers (e.g., PBS) Generally stable.Generally stable, but reactivity can decrease over time at -20°C due to oxidation and hydration.Both linkers are suitable for most in vitro applications in standard buffers.
Thiols (e.g., Glutathione) Significantly more stable.Less stable.BCN is the preferred linker for intracellular applications or when reducing agents are present.[5]
Acidic Conditions Prone to degradation.Susceptible to rearrangement.[6]Both linkers have limitations under strongly acidic conditions.
Physicochemical Properties

The physical and chemical properties of the linker can influence the solubility, aggregation, and in vivo behavior of the resulting bioconjugate.

PropertyThis compoundDBCOImplications for Bioconjugation
Molecular Size SmallerLargerThe smaller size of BCN can minimize steric hindrance and potential disruption of biomolecule function.
Lipophilicity/Hydrophilicity More hydrophilicMore lipophilicThe higher hydrophilicity of BCN can improve the solubility of the conjugate and reduce non-specific binding.
Symmetry SymmetricAsymmetricThe symmetry of the BCN core prevents the formation of regioisomers upon conjugation, leading to a more homogeneous product.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioconjugation strategies. Below are generalized protocols for the conjugation of a protein with this compound and a DBCO-NHS ester.

Protocol 1: Protein Conjugation with this compound

This protocol describes the activation of the carboxylic acid of this compound for reaction with primary amines on a protein.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

    • Dissolve EDC and NHS in anhydrous DMF or DMSO to a concentration of 100 mM each.

  • Activate this compound:

    • In a microcentrifuge tube, mix 1 equivalent of this compound with 1.5 equivalents of EDC and 1.5 equivalents of NHS.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation Reaction:

    • Immediately add the activated BCN-NHS ester solution to the protein solution (typically 1-10 mg/mL in Reaction Buffer) to achieve a 10-20 fold molar excess of the linker.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction and hydrolyze any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted BCN linker and byproducts using a desalting column equilibrated with the desired storage buffer.

Protocol 2: Protein Labeling with a DBCO-NHS Ester

This protocol outlines a common procedure for labeling proteins with a commercially available DBCO-NHS ester.

Materials:

  • DBCO-NHS ester

  • Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare DBCO-NHS Ester Stock Solution:

    • Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution (1-5 mg/mL). The final DMSO concentration should be below 20%.[1][3]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[1][3]

  • Quench Reaction:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM.[1]

    • Incubate for an additional 15 minutes at room temperature.[1][3]

  • Purification:

    • Remove the unreacted DBCO-NHS ester and quenching agent using a desalting column according to the manufacturer's protocol.[1]

Visualizing the Chemistry and Workflow

To better understand the underlying chemistry and experimental processes, the following diagrams are provided.

SPAAC_Reaction cluster_reactants Reactants cluster_product Product BCN This compound Product Stable Triazole Linkage (Bioconjugate) BCN->Product SPAAC (Strain-Promoted) Azide Azide-modified Biomolecule Azide->Product

Caption: General mechanism of a SPAAC reaction.

Linker_Structures BCN This compound (More Hydrophilic, Smaller) DBCO DBCO Linker (More Lipophilic, Larger)

Caption: Key structural differences between BCN and DBCO linkers.

experimental_workflow start Start: Azide-modified Biomolecule linker_prep Prepare Activated Linker (BCN-NHS or DBCO-NHS) start->linker_prep conjugation Conjugation Reaction (SPAAC) linker_prep->conjugation quenching Quench Reaction conjugation->quenching purification Purification (e.g., Desalting Column) quenching->purification analysis Characterization of Conjugate (e.g., SDS-PAGE, Mass Spec) purification->analysis end End: Purified Bioconjugate analysis->end

Caption: A generalized experimental workflow for bioconjugation using SPAAC.

Conclusion and Recommendations

The choice between this compound and DBCO linkers is highly dependent on the specific requirements of the intended application.

Choose a DBCO linker when:

  • Rapid reaction kinetics are paramount: For applications requiring fast labeling, such as in dynamic cellular systems, the superior reaction rate of DBCO is a distinct advantage.

  • Working with low concentrations of reactants: The faster kinetics of DBCO can lead to higher yields when reactant concentrations are limited.

Choose a this compound linker when:

  • Enhanced stability is critical: For intracellular applications or experiments involving reducing agents, the superior stability of the BCN core in the presence of thiols makes it the more robust choice.

  • Improved solubility and reduced non-specific binding are desired: The more hydrophilic nature of BCN can be advantageous in maintaining the solubility of the final bioconjugate and minimizing off-target interactions.

  • A smaller, less obtrusive linker is preferred: The compact size of the BCN linker can be beneficial in minimizing potential interference with the biological function of the labeled molecule.

By carefully considering these factors and the supporting experimental data, researchers can select the optimal linker to achieve their scientific objectives in the exciting and rapidly evolving field of bioconjugation.

References

A Head-to-Head Battle of Isomers: Unraveling the Reactivity of Endo-BCN and Exo-BCN

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of drug development and chemical biology, the choice of bioorthogonal ligation chemistry is paramount. Among the arsenal (B13267) of tools for strain-promoted alkyne-azide cycloaddition (SPAAC), bicyclo[6.1.0]nonyne (BCN) has emerged as a popular cycloalkyne due to its favorable stability and reactivity. However, BCN exists as two diastereomers, endo-BCN and exo-BCN, and understanding their subtle yet significant differences in reactivity is crucial for optimizing experimental design and outcomes. This guide provides a comprehensive comparison of endo- and exo-BCN, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal isomer for their specific applications.

The synthesis of BCN typically yields a mixture of the exo and endo diastereomers, with the exo isomer being the major product in an approximate 5:3 ratio.[1] While both isomers are active in SPAAC reactions, studies have revealed that their reactivity profiles are not identical.

Comparative Reactivity Analysis

Experimental evidence indicates that endo-BCN exhibits a slightly higher reactivity in SPAAC reactions compared to its exo counterpart. In a prototypical reaction with benzyl (B1604629) azide (B81097), the second-order rate constant for endo-BCN was determined to be 0.29 M⁻¹s⁻¹, while exo-BCN reacted at a rate of 0.19 M⁻¹s⁻¹.[1] This difference, although not substantial, can be a critical factor in applications requiring rapid kinetics or when working with low concentrations of reactants.

IsomerSecond-Order Rate Constant (k₂) with Benzyl Azide
endo-BCN0.29 M⁻¹s⁻¹[1]
exo-BCN0.19 M⁻¹s⁻¹[1]

Stability Considerations

The stability of the BCN moiety is a critical factor in its utility, particularly in biological systems. Studies have shown that BCN derivatives can be susceptible to degradation under acidic conditions.[2] While a direct comparative stability study between the endo and exo isomers under a wide range of physiological conditions is not extensively documented, the stability of BCN-conjugates has been shown to be dependent on the linkage chemistry. For instance, BCN linked via a carbamate (B1207046) is less stable during prolonged incubations in biological media compared to an amide linkage.[2] This suggests that the choice of linker chemistry is as crucial as the choice of isomer for ensuring the stability of the final bioconjugate.

Experimental Protocols

Synthesis and Separation of endo- and exo-BCN Isomers

The synthesis of BCN typically involves a multi-step process starting from 1,5-cyclooctadiene. The resulting mixture of endo- and exo-BCN isomers can be separated using silica (B1680970) gel column chromatography.

Protocol for Separation of endo- and exo-BCN Isomers:

  • Column Preparation: A glass column is packed with silica gel 60 as the stationary phase.

  • Eluent Preparation: A non-polar eluent system, such as a 90:10 mixture of petroleum ether and diethyl ether, is prepared.[3]

  • Sample Loading: The crude mixture of BCN isomers is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel column.

  • Elution: The eluent is passed through the column under gravity or with gentle pressure. The separation is monitored by thin-layer chromatography (TLC).

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure endo and exo isomers.

  • Solvent Removal: The solvent is removed from the collected fractions under reduced pressure to yield the purified isomers.

Determination of Second-Order Rate Constants using Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for monitoring reaction kinetics and determining rate constants.

Protocol for qNMR-based Kinetic Analysis of SPAAC Reactions:

  • Sample Preparation: Prepare a solution of the BCN isomer (endo or exo) and the azide partner (e.g., benzyl azide) in a suitable deuterated solvent (e.g., CD₃CN/D₂O mixture) in an NMR tube.[1] Ensure the concentrations are accurately known.

  • Internal Standard: Add a known concentration of an internal standard that does not react with the components of the reaction mixture.

  • NMR Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. Key parameters to optimize for quantitative analysis include the relaxation delay (D1), which should be at least 5 times the longest T1 relaxation time of the protons being quantified.

  • Data Processing: Process the acquired spectra, including phasing and baseline correction.

  • Integration and Calculation: Integrate the signals corresponding to the starting materials and the product. The concentration of each species at different time points can be calculated relative to the internal standard.

  • Kinetic Analysis: Plot the reciprocal of the concentration of the limiting reagent against time. The slope of the resulting linear plot will be the second-order rate constant (k₂).

Applications in Biological Systems

Both endo- and exo-BCN have been successfully employed in a variety of bioconjugation applications, including protein labeling, cell surface modification, and in vivo imaging. The choice between the two isomers can be influenced by the specific requirements of the experiment. For instance, the slightly higher reactivity of endo-BCN may be advantageous for rapid labeling of dynamic processes in live cells.

Experimental Workflow: Protein Labeling and Pull-Down Assay

This workflow describes the use of BCN isomers for labeling a protein of interest and subsequently identifying its interaction partners through a pull-down assay.

ProteinLabelingPullDown cluster_labeling Protein Labeling cluster_pulldown Pull-Down Assay Protein Protein of Interest (with Azide tag) Labeled_Protein Biotin-Labeled Protein Protein->Labeled_Protein SPAAC Reaction BCN_Isomer endo- or exo-BCN (e.g., with Biotin) BCN_Isomer->Labeled_Protein Incubation Incubation Labeled_Protein->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Streptavidin_Beads Streptavidin Beads Incubation->Streptavidin_Beads Binding Wash Wash Unbound Proteins Streptavidin_Beads->Wash Elution Elution Wash->Elution Analysis MS or Western Blot Elution->Analysis

Caption: Workflow for protein labeling with BCN isomers and subsequent pull-down assay.

Signaling Pathway Investigation

While the differential reactivity of endo- and exo-BCN is relatively modest, it can be exploited in competitive labeling experiments to probe subtle differences in the accessibility of target molecules within a cellular context. For example, in a scenario where a signaling protein is part of a dynamic complex, the faster-reacting endo-BCN might preferentially label the more accessible sites, providing insights into the protein's conformation and interaction landscape.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Effector Effector Protein (Azide-labeled) Kinase2->Effector Activation Transcription_Factor Transcription Factor Effector->Transcription_Factor Translocation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

References

A Comparative Guide to Alternatives for 5-endo-BCN-pentanoic Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise assembly of complex biomolecular conjugates, the choice of ligation chemistry is paramount. Bicyclo[6.1.0]nonyne (BCN), particularly functionalized variants like 5-endo-BCN-pentanoic acid, has been a cornerstone of copper-free click chemistry. It participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that has revolutionized the field by enabling the covalent linking of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1]

However, the landscape of bioconjugation is dynamic, with a continuous drive for faster kinetics, enhanced stability, and greater versatility. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, to inform the selection of the optimal reagent for specific research and development applications. The primary alternatives fall into two main categories: other strained cyclooctynes for SPAAC and the exceptionally rapid Inverse-Electron-Demand Diels-Alder (IEDDA) ligation.[2]

Key Alternatives to BCN-based Reagents:

  • Dibenzocyclooctyne (DBCO) Derivatives: Also known as azadibenzocyclooctyne (ADIBO), DBCO is a widely adopted alternative within the SPAAC family. Its defining feature is a dibenzoannulated ring structure, which imparts a high degree of ring strain, leading to significantly faster reaction kinetics compared to BCN.[2][3]

  • Dibenzoannulated Cyclooctyne (B158145) (DIBO) Derivatives: DIBO is another strained cyclooctyne that offers robust reactivity in SPAAC reactions.[3] Modifications to the DIBO core, such as the inclusion of a ketone group (keto-DIBO), have been shown to further increase reaction rates.[4][5]

  • Tetrazine and Trans-cyclooctene (TCO) Ligation: This pair represents a different class of bioorthogonal chemistry known as Inverse-Electron-Demand Diels-Alder (IEDDA) ligation.[2] The reaction between a tetrazine and a strained alkene like TCO is exceptionally fast, often orders of magnitude quicker than even the fastest SPAAC reactions, making it ideal for applications requiring rapid conjugation at very low concentrations.[2][6]

Quantitative Comparison of Performance

The efficacy of these bioconjugation reagents can be quantitatively assessed by comparing their second-order rate constants for the reaction with a model azide (B81097) (for SPAAC) or the reaction between the dienophile and diene (for IEDDA). Stability in various chemical and biological environments is another critical parameter.

Reagent FamilyReaction TypeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Stability Characteristics
BCN SPAAC~0.06 - 0.3[3][7]Generally stable; however, can be unstable in strong acidic conditions (e.g., 90% TFA)[2]. Low stability in intracellular environments of immune phagocytes (79% degraded after 24h)[2].
DBCO (ADIBO) SPAAC~0.3 - 2.0[2][3]Less stable than BCN in the presence of glutathione (B108866) (t½ ≈ 71 minutes)[2]. Moderately stable in intracellular environments (36% degraded after 24h)[2]. Unstable in strong acidic conditions[2].
DIBO SPAAC~0.3 - 0.7[3]Data on comparative stability is less prevalent in the provided results, but generally considered a robust reagent.
TCO + Tetrazine IEDDA>1,000 - 3,300,000[2][6]TCO is susceptible to isomerization to its less reactive cis-isomer, particularly in the presence of thiols or copper[2]. Tetrazine stability can be tuned by modifying its substituents[8].

Note: Reaction rates are highly dependent on the specific derivatives of the reagents, solvent conditions, temperature, and the nature of the reaction partner.[3] The values presented are for typical reactions with model compounds like benzyl (B1604629) azide for SPAAC.

Detailed Experimental Protocols

Protocol 1: Determination of SPAAC Reaction Rates by UV-Vis Spectroscopy

This protocol is adapted for determining the second-order rate constant for the reaction between a cyclooctyne (e.g., DBCO derivative) and an azide. The disappearance of the characteristic absorbance of the cyclooctyne is monitored over time.

Materials:

  • Cyclooctyne derivative (e.g., DBCO-PEG4-NHS Ester)

  • Azide reactant (e.g., Benzyl Azide or an azide-containing peptide)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4 or HEPES Buffered Saline (HBS))

  • Anhydrous DMSO

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the cyclooctyne derivative in anhydrous DMSO (e.g., 10 mM).

    • Prepare a stock solution of the azide reactant in the reaction buffer (e.g., 100 mM).

  • Determination of λ_max:

    • Dilute the cyclooctyne stock solution in the reaction buffer to a suitable concentration (e.g., 50-100 µM).

    • Scan the absorbance from 250 nm to 400 nm to determine the optimal absorbance wavelength (λ_max). For many DBCO derivatives, this is around 308-309 nm.[3]

  • Kinetic Measurement (Pseudo-First-Order Conditions):

    • In a quartz cuvette, add a known concentration of the cyclooctyne derivative (e.g., 50 µM) in the reaction buffer.

    • Measure the initial absorbance at λ_max.

    • Initiate the reaction by adding a known excess of the azide reactant (at least 10-fold excess, e.g., 1 mM final concentration).

    • Immediately begin monitoring the absorbance at λ_max at regular intervals until the reaction is complete (i.e., the absorbance value stabilizes).[3]

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k').

    • Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant (k') by the initial concentration of the azide reactant used in excess.[3]

Protocol 2: General Procedure for Antibody-Drug Conjugate (ADC) Formation

This protocol outlines a general workflow for conjugating a payload to a monoclonal antibody (mAb) using either SPAAC or IEDDA chemistry.

Materials:

  • Monoclonal antibody (mAb) at 5-10 mg/mL in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).

  • Activated Linkers (e.g., BCN-PEG4-NHS Ester, DBCO-PEG4-NHS Ester, or TCO-PEG4-NHS Ester) dissolved in anhydrous DMSO to 10 mM.

  • Payload Reagents (e.g., Azide-PEG4-Payload for SPAAC or Tetrazine-PEG4-Payload for IEDDA) dissolved in DMSO.

  • Quenching Reagent (e.g., Tris buffer or hydroxylamine).

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis).

Procedure:

  • Antibody Modification (Functionalization):

    • To the mAb solution, add a calculated molar excess of the chosen NHS-ester-activated linker (e.g., DBCO-PEG4-NHS Ester). The exact ratio will depend on the desired degree of labeling and should be optimized.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

    • Remove the excess, unreacted linker by SEC or dialysis against the reaction buffer.

  • Payload Conjugation (Click Reaction):

    • To the purified, functionalized mAb, add a molar excess of the corresponding payload reagent (Azide-Payload for BCN/DBCO-mAb or Tetrazine-Payload for TCO-mAb).

    • Allow the reaction to proceed at room temperature. Reaction times will vary depending on the chosen chemistry (from minutes for IEDDA to several hours for BCN-SPAAC).

  • Purification of the ADC:

    • Once the conjugation reaction is complete, purify the resulting ADC from excess payload and other reagents using an appropriate method such as SEC.

  • Characterization:

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and biological activity.

Visualizing the Chemistries and Workflows

To better understand the underlying mechanisms and processes, the following diagrams are provided.

SPAAC_Mechanism cluster_product Product BCN BCN (or DBCO, DIBO) -Pentanoic Acid Triazole Stable Triazole Linkage (Bioconjugate) BCN->Triazole Strain-Promoted [3+2] Cycloaddition Azide Azide-modified Biomolecule Azide->Triazole

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

IEDDA_Mechanism cluster_product Product TCO TCO-modified Biomolecule Conjugate Stable Dihydropyrazine Linkage (Bioconjugate) TCO->Conjugate Inverse-Electron-Demand Diels-Alder [4+2] Cycloaddition Tetrazine Tetrazine-modified Payload Tetrazine->Conjugate

Caption: Mechanism of Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation.

Bioconjugation_Workflow Start Start: Monoclonal Antibody (mAb) Step1 Step 1: Functionalization (Add NHS-Ester Linker, e.g., DBCO-NHS) Start->Step1 Step2 Purification 1 (Remove excess linker via SEC) Step1->Step2 Step3 Step 2: Conjugation (Add Azide-Payload) Step2->Step3 Step4 Purification 2 (Remove excess payload via SEC) Step3->Step4 End Final Product: Antibody-Drug Conjugate (ADC) Step4->End

Caption: General experimental workflow for creating an Antibody-Drug Conjugate.

Conclusion

The selection of a bioconjugation reagent is a critical decision that balances the need for speed, stability, and molecular size. While this compound remains a valuable tool due to its stability and smaller size, alternatives offer significant advantages in specific contexts. For applications demanding the fastest possible kinetics, DBCO derivatives are a superior choice within the SPAAC family.[3] For instances where reaction speed is the absolute priority, such as in vivo imaging or conjugations at extremely low concentrations, the TCO-tetrazine IEDDA ligation is unparalleled.[2][6] This guide provides the foundational data and protocols to enable researchers to make an informed choice tailored to the unique demands of their bioconjugation challenges.

References

A Comparative Guide to the LC-MS Analysis of 5-endo-BCN-pentanoic Acid Reaction Products and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of bioconjugation, the precise characterization of reaction products is paramount for ensuring the efficacy and safety of novel therapeutics and research tools. This guide provides a comprehensive comparison of 5-endo-BCN-pentanoic acid with its primary alternatives in strain-promoted azide-alkyne cycloaddition (SPAAC) and other bioorthogonal reactions. We present supporting experimental data, detailed methodologies for liquid chromatography-mass spectrometry (LC-MS) analysis, and visualizations to clarify complex workflows and reaction pathways.

Performance Comparison of Bioconjugation Reagents

The choice of a bioconjugation reagent is critical and depends on factors such as reaction kinetics, stability, and the specific biological context. This compound is a popular reagent for copper-free click chemistry, enabling the conjugation of molecules to primary amines. Its performance is often compared with other strained alkynes like Dibenzocyclooctyne (DBCO), as well as alternative bioorthogonal chemistries.

Reagent/MethodReaction PartnerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key AdvantagesKey Disadvantages
5-endo-BCN Benzyl Azide~0.07 - 0.29Good stability, smaller size, less hydrophobic than DBCO.Generally slower kinetics than DBCO.[1]
DBCO Benzyl Azide~0.24 - 0.31Fast reaction kinetics.[1]Less stable in the presence of thiols, bulkier and more hydrophobic.[1]
iEDDA TetrazineUp to 10⁶Extremely fast kinetics.Potential for side reactions, stability of tetrazines can be a concern.
SPANC NitroneUp to 60Rapid kinetics, tunable reactivity.[2]Nitrones can be less stable than azides.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and analysis of bioconjugates. Below are representative protocols for a typical bioconjugation reaction using this compound NHS ester and a general procedure for the subsequent LC-MS analysis of the protein conjugate.

Protocol 1: Conjugation of this compound NHS Ester to a Protein

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Reagent Preparation: Immediately before use, dissolve the this compound NHS ester in DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the BCN reagent to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted BCN reagent and quenching buffer components using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Azide-Alkyne Cycloaddition: The purified BCN-functionalized protein is now ready for the strain-promoted cycloaddition reaction with an azide-containing molecule of interest. Mix the BCN-protein with a 2-5 fold molar excess of the azide-modified molecule. The reaction is typically allowed to proceed for 4-16 hours at 4°C or room temperature.

Protocol 2: LC-MS Analysis of a BCN-Protein Conjugate

Instrumentation and Columns:

  • Liquid Chromatography system (e.g., Agilent 1260 Infinity II Bio-inert LC or equivalent)

  • Mass Spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole)

  • Reversed-Phase C4 or C8 column for intact protein analysis (e.g., 2.1 mm x 100 mm, 3.5 µm) or a C18 column for peptide mapping.

Mobile Phases:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Procedure for Intact Protein Analysis:

  • Sample Preparation: Dilute the purified BCN-protein conjugate to a concentration of 0.1-1 mg/mL in Mobile Phase A.

  • Chromatographic Separation:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 1-5 µg of the protein conjugate.

    • Elute with a linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.

    • Maintain a flow rate of 0.2-0.4 mL/min.

    • Column temperature: 40-60°C.

  • Mass Spectrometry Detection:

    • Set the mass spectrometer to positive ion mode.

    • Acquire data over a mass range of m/z 500-4000.

    • Use a capillary voltage of 3.5-4.5 kV.

    • The raw mass spectrum will show a distribution of multiply charged ions. Deconvolute the raw spectrum to obtain the zero-charge mass of the protein conjugate.

Procedure for Peptide Mapping Analysis:

  • Protein Digestion:

    • Denature the BCN-protein conjugate in a solution containing a denaturant (e.g., 6 M urea (B33335) or 0.1% RapiGest SF) and a reducing agent (e.g., 10 mM DTT) at 56°C for 30 minutes.

    • Alkylate the free cysteines with an alkylating agent (e.g., 20 mM iodoacetamide) in the dark at room temperature for 30 minutes.

    • Dilute the sample to reduce the denaturant concentration and add a protease (e.g., trypsin) at a 1:20 to 1:50 (protease:protein) ratio.

    • Incubate overnight at 37°C.

    • Quench the digestion with formic acid.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides on a C18 column using a suitable gradient.

    • Analyze the eluting peptides using data-dependent acquisition (DDA) or data-independent acquisition (DIA) on the mass spectrometer.

    • Identify the BCN-modified peptides by searching the MS/MS data against the protein sequence with the modification specified. The mass of the this compound modification should be added to the corresponding amino acid residue (typically lysine).

Visualizations

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the key reaction pathway and analytical workflow.

reaction_pathway Protein Protein (-NH2) BCN_Protein BCN-labeled Protein Protein->BCN_Protein Amine Labeling BCN_NHS 5-endo-BCN- pentanoic acid NHS ester BCN_NHS->BCN_Protein Conjugate Final Conjugate BCN_Protein->Conjugate SPAAC Reaction Azide_Molecule Azide-tagged Molecule Azide_Molecule->Conjugate

Caption: Reaction pathway for protein conjugation using this compound NHS ester.

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Conjugate BCN-Protein Conjugate Digestion Reduction, Alkylation, & Proteolytic Digestion (for Peptide Mapping) Conjugate->Digestion LC_Separation Reversed-Phase HPLC Separation Conjugate->LC_Separation Intact Analysis Digestion->LC_Separation MS_Analysis MS & MS/MS Analysis LC_Separation->MS_Analysis Data_Analysis Data Deconvolution & Peptide Identification MS_Analysis->Data_Analysis

Caption: General experimental workflow for the LC-MS analysis of bioconjugates.

alternatives_comparison cluster_spaac SPAAC cluster_other Alternative Chemistries Bioconjugation Bioorthogonal Chemistry BCN BCN Bioconjugation->BCN DBCO DBCO Bioconjugation->DBCO iEDDA iEDDA Bioconjugation->iEDDA SPANC SPANC Bioconjugation->SPANC BCN->DBCO Speed vs. Stability BCN->iEDDA Kinetics BCN->SPANC Reactivity

Caption: Logical relationship comparing SPAAC reagents and alternative bioorthogonal chemistries.

References

Kinetic analysis of 5-endo-BCN-pentanoic acid in SPAAC reactions

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Cyclooctyne (B158145) Performance in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions for Researchers, Scientists, and Drug Development Professionals.

The selection of a cyclooctyne is a critical decision in the successful application of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for bioconjugation, imaging, and drug development. This guide provides an objective comparison of the kinetic performance of 5-endo-BCN-pentanoic acid and other commonly used cyclooctynes, supported by experimental data. The reactivity of cyclooctynes in SPAAC reactions is primarily influenced by their ring strain and electronic properties, with more strained cyclooctynes generally exhibiting faster reaction kinetics. This is a crucial factor in applications that require rapid labeling at low concentrations. This comparison focuses on bicyclo[6.1.0]nonyne (BCN), dibenzocyclooctyne (DBCO), and dibenzoannulated cyclooctyne (DIBO).

Quantitative Comparison of Reaction Rates

The performance of different cyclooctynes is best evaluated by comparing their second-order rate constants (k₂) for the reaction with a standard azide (B81097), such as benzyl (B1604629) azide. The following table summarizes the reported reaction rates for BCN, DBCO, and DIBO. It is important to note that reaction rates can be influenced by the solvent, temperature, and the specific derivatives of both the cyclooctyne and the azide used.[1]

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
endo-BCN Benzyl Azide~0.29[2]
exo-BCNBenzyl Azide~0.19[2]
BCN (general)Benzyl Azide~0.06 - 0.1[1]
DBCOBenzyl Azide~0.6 - 1.0[1]
DIBOBenzyl Azide~0.3 - 0.7[1]

From the data presented, DBCO derivatives generally demonstrate the highest reaction rates, making them a preferred choice for applications where reaction speed is critical.[1][3] DIBO also shows robust reactivity.[1][4] While BCN is slower, its smaller size and lower lipophilicity can be advantageous in certain contexts.[1][4] Notably, the endo isomer of BCN is more reactive than the exo isomer.[2]

Experimental Protocols

The determination of second-order rate constants for SPAAC reactions is essential for the quantitative comparison of different cyclooctynes. The two most prevalent methods for monitoring these reactions are Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible (UV-Vis) spectrophotometry.[1] These techniques are used to monitor the change in concentration of reactants or products over time.[1]

For example, to determine the second-order rate constants, each cyclooctyne can be combined with multiple equivalents of benzyl azide in a deuterated solvent at a constant temperature, and the reaction can be monitored by quantitative ¹H NMR.[5] The concentrations of reactants and products are determined by comparison to an internal standard of known concentration.[5]

Visualizing the Process

To better understand the experimental process and the factors influencing cyclooctyne reactivity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Reactant_Preparation Prepare solutions of cyclooctyne and azide of known concentrations Internal_Standard Add internal standard (e.g., dimethyl sulfone) to the reaction mixture Reactant_Preparation->Internal_Standard Initiate_Reaction Mix reactants at constant temperature (e.g., 25°C) Internal_Standard->Initiate_Reaction Monitor_Reaction Monitor reaction progress over time using NMR or UV-Vis Initiate_Reaction->Monitor_Reaction Quantify_Concentrations Determine concentrations of reactants/products at different time points Monitor_Reaction->Quantify_Concentrations Plot_Data Plot ln([Azide]/[Cyclooctyne]) vs. time or other relevant kinetic plot Quantify_Concentrations->Plot_Data Calculate_k2 Calculate second-order rate constant (k₂) from the slope of the line Plot_Data->Calculate_k2

Experimental workflow for determining SPAAC reaction rates.

logical_relationship Ring_Strain Increased Ring Strain Reactivity Faster Reaction Rate Ring_Strain->Reactivity DBCO DBCO DBCO->Ring_Strain High DIBO DIBO DIBO->Ring_Strain Moderate-High BCN BCN BCN->Ring_Strain Moderate

Logical relationship of cyclooctyne structure to reaction rate.

References

A Comparative Guide to the Stability of BCN and Other Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the selection of a click chemistry reagent is a critical decision that profoundly impacts experimental outcomes. Among the diverse arsenal (B13267) of tools available for copper-free click chemistry, bicyclo[6.1.0]nonyne (BCN) has emerged as a prominent contender. This guide provides an objective, data-driven comparison of BCN's stability and performance against other widely used click chemistry reagents, offering the necessary insights to select the optimal tool for your research needs.

The advent of click chemistry has revolutionized the way molecules are connected, offering reactions that are highly efficient, selective, and biocompatible.[1] Strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, circumvents the need for cytotoxic copper catalysts, making it ideal for applications in living systems.[2] Within SPAAC, reagents like BCN and dibenzocyclooctyne (DBCO) are frequently employed. This guide will delve into a comparative analysis of their stability, alongside other important reagents, supported by experimental data.

Performance Comparison: Stability and Reaction Kinetics

A crucial aspect in the selection of a click chemistry reagent is its stability under various physiological and experimental conditions. The integrity of the bioconjugate throughout an experiment is paramount for reliable results.[3] Concurrently, the reaction kinetics play a significant role, especially in applications requiring rapid conjugation or when dealing with low reactant concentrations.[4]

FeatureBCN (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)TCO (trans-Cyclooctene)Terminal Alkyne
Reaction Type SPAAC, IEDDASPAACIEDDACuAAC
Reaction Partner Azide, TetrazineAzideTetrazineAzide (with Cu(I) catalyst)
General Reactivity Good balance of reactivity and stability.[5]Generally higher than BCN with primary and secondary azides due to greater ring strain.[4]Extremely fast kinetics.[5]Fast reaction, but requires a cytotoxic copper catalyst.[5]
Stability in Thiols (e.g., GSH) More stable than DBCO.[2][4]Less stable than BCN.[2][4]Generally stable.Stable.
Stability in Reducing Agents (e.g., TCEP) More stable than DBCO.[2]Shows instability over a 24-hour period.[2]Generally stable.Stable.
Lipophilicity Lower than DBCO.[4]Higher than BCN.[4]Bulkier than alkynes and azides.[5]Varies with structure.
Size Smaller than DBCO.[4]Larger than BCN.[4]Bulkier than alkynes and azides.[5]Smallest of the alkynes.

Quantitative Stability and Kinetics Data

The following tables summarize key quantitative data on the stability and reaction kinetics of various click chemistry reagents.

Table 1: Stability of Click Chemistry Reagents in the Presence of Glutathione (B108866) (GSH)

ReagentConditionHalf-lifeReference
BCNGSH~6 hours[2]
DBCOGSH71 minutes[2]
MaleimideGSH4 minutes[2]

Table 2: Second-Order Rate Constants for SPAAC Reactions

AlkyneAzide PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
BCN-PEG-alkyneAzide~0.1 - 0.2[5]
DBCOAzideGenerally faster than BCN[5]
ADIBO (a DBCO derivative)Primary Azide0.312[4]
BCNPrimary Azide0.0048[4]
ADIBO (a DBCO derivative)Secondary Azide0.201[4]
BCNSecondary Azide0.0031[4]
ADIBO (a DBCO derivative)Tertiary Azide0.0001[4]
BCNTertiary Azide0.0025[4]

Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne (B158145) and azide, solvent, and temperature.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for assessing the stability and cytotoxicity of click chemistry reagents.

Protocol 1: Stability Assay in the Presence of Thiols (e.g., Glutathione)

This protocol outlines a general procedure to assess the stability of a click chemistry reagent in the presence of a biologically relevant thiol, such as glutathione (GSH).

  • Reagent Preparation : Prepare stock solutions of the click chemistry reagent (e.g., BCN-fluorophore conjugate) and GSH in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation : Mix the reagent and GSH solutions to achieve final desired concentrations (e.g., 10 µM reagent and 1 mM GSH). A control sample without GSH should be prepared in parallel.

  • Time-course Analysis : Incubate the mixtures at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each reaction.

  • Quenching : If necessary, quench the reaction by adding a suitable reagent or by rapid dilution.

  • Analysis : Analyze the remaining active reagent at each time point using an appropriate analytical method, such as HPLC or fluorescence spectroscopy.

  • Data Analysis : Plot the percentage of the remaining active reagent against time to determine the stability profile and calculate the half-life.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagent Prepare Reagent Stock mix Mix Reagent and GSH prep_reagent->mix prep_gsh Prepare GSH Stock prep_gsh->mix incubate Incubate at 37°C mix->incubate aliquots Take Aliquots at Time Points incubate->aliquots analyze Analyze Remaining Reagent (HPLC/Fluorescence) aliquots->analyze plot Plot Data and Calculate Half-life analyze->plot

Caption: Workflow for assessing reagent stability in the presence of thiols.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes the use of an MTT assay to evaluate the potential cytotoxicity of a click chemistry reagent on a cell line.

  • Cell Culture : Plate cells (e.g., HeLa cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Reagent Treatment : Prepare serial dilutions of the click chemistry reagent in cell culture medium. Replace the existing medium with the medium containing the reagent at different concentrations. Include a vehicle control (medium without the reagent).

  • Incubation : Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Analysis plate_cells Plate Cells in 96-well Plate adhere Allow Cells to Adhere plate_cells->adhere treat Treat Cells with Reagent adhere->treat incubate_treat Incubate for 24-72h treat->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize measure_abs Measure Absorbance solubilize->measure_abs calc_viability Calculate Cell Viability measure_abs->calc_viability

Caption: Workflow for assessing cytotoxicity using an MTT assay.

Signaling Pathway Visualization

Click chemistry reagents are instrumental in studying cellular signaling pathways. For instance, they can be used to label and track G-protein coupled receptors (GPCRs) to understand their trafficking and downstream signaling.

G cluster_pathway GPCR Signaling Pathway Labeling Ligand Ligand (Azide-labeled) GPCR GPCR (BCN-modified) Ligand->GPCR Binding & Click Reaction G_Protein G-Protein GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Labeling a GPCR signaling pathway using BCN-azide click chemistry.

Conclusion

The choice between BCN and other click chemistry reagents is highly dependent on the specific application. BCN offers a favorable balance of reactivity and enhanced stability, particularly in the presence of thiols, making it a superior choice for long-term studies in complex biological environments.[5] While DBCO often exhibits faster reaction kinetics, its reduced stability in the presence of thiols and reducing agents can be a limitation.[2][4] For applications demanding extremely rapid kinetics, the TCO-tetrazine ligation remains the gold standard, albeit with the trade-off of using bulkier reagents.[5] By carefully considering the experimental conditions, the nature of the biomolecule, and the desired properties of the final conjugate, researchers can confidently select the most appropriate click chemistry tool to advance their scientific pursuits.

References

Evaluating the Biocompatibility of 5-endo-BCN-pentanoic acid Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of targeted therapeutics, the biocompatibility of chemical linkers is a paramount consideration. This guide provides a comprehensive comparison of 5-endo-BCN-pentanoic acid, a popular bicyclononyne (BCN) derivative used in strain-promoted alkyne-azide cycloaddition (SPAAC), with other common alternatives such as dibenzocyclooctyne (DBCO) and trans-cyclooctene (B1233481) (TCO). While specific quantitative biocompatibility data for this compound is not extensively published, this guide outlines the established experimental protocols to generate this critical data and presents available comparative information to inform your selection process.

Comparative Analysis of Bioorthogonal Reagents

The choice of a bioorthogonal linker depends on a balance of reactivity, stability, and biocompatibility. The following table summarizes the key characteristics of BCN, DBCO, and TCO derivatives based on available literature. BCN compounds are generally considered to have a good balance of reactivity and stability, making them suitable for a wide range of applications[1][2].

FeatureThis compoundDBCO DerivativesTCO Derivatives
Reaction Kinetics (SPAAC) Good balance of reactivity and stability.Generally faster than BCN due to higher ring strain.Used in inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines, which are extremely fast.
Stability Generally more stable in the presence of thiols (e.g., glutathione) compared to DBCO.Can be less stable in reducing environments.Stability can be a concern; susceptible to isomerization.
Lipophilicity Generally lower than DBCO.Higher lipophilicity.Varies depending on the specific derivative.
Size Smaller and less sterically hindering than DBCO.Bulkier aromatic structure.Can be bulky.
Biocompatibility Generally considered to have good biocompatibility. Copper-free nature avoids cytotoxicity associated with CuAAC.Good biocompatibility, but higher lipophilicity may lead to non-specific interactions.Generally biocompatible in the absence of a copper catalyst.

Note: The biocompatibility of any conjugate is highly dependent on the nature of the entire molecule, including the payload and any targeting moieties. Therefore, empirical testing is essential.

Experimental Protocols for Biocompatibility Assessment

To rigorously evaluate the biocompatibility of this compound conjugates, a panel of in vitro and in vivo assays should be performed. The following are detailed protocols for key experiments.

In Vitro Cytotoxicity Assays

1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

  • Materials:

    • Target cell line (e.g., HeLa, HEK293, or a cell line relevant to the intended application)

    • Complete cell culture medium

    • This compound conjugate stock solution (in a biocompatible solvent like DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • 96-well cell culture plates

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the this compound conjugate in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the highest compound concentration) and a no-treatment control.

    • Incubation: Incubate the cells with the compound for 24-72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the no-treatment control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

2. LDH Release Assay for Membrane Integrity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of cytotoxicity.

  • Materials:

    • Target cell line

    • Complete cell culture medium

    • This compound conjugate stock solution

    • LDH cytotoxicity assay kit

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

    • LDH Reaction: Carefully transfer a portion of the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.

    • Incubation and Measurement: Incubate as per the kit instructions and measure the absorbance at the recommended wavelength.

    • Data Analysis: Calculate the percentage of LDH release relative to the maximum LDH release control.

Hemolysis Assay

This assay assesses the lytic effect of a compound on red blood cells (RBCs), providing an indication of its potential to damage cell membranes.

  • Materials:

    • Freshly collected human or animal red blood cells

    • Phosphate-buffered saline (PBS)

    • This compound conjugate stock solution

    • Triton X-100 (positive control for 100% hemolysis)

    • 96-well plates

    • Spectrophotometer

  • Protocol:

    • RBC Preparation: Wash RBCs with PBS by centrifugation until the supernatant is clear. Resuspend the RBCs in PBS to a final concentration of 2-5%.

    • Compound Incubation: In a 96-well plate, mix the RBC suspension with serial dilutions of the this compound conjugate. Include a vehicle control (PBS) and a positive control (Triton X-100).

    • Incubation: Incubate the plate at 37°C for 1-2 hours.

    • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

    • Hemoglobin Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

    • Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

In Vitro Immunogenicity Assessment

Lymphocyte Proliferation Assay

This assay evaluates the potential of a compound to stimulate an immune response by measuring the proliferation of lymphocytes.

  • Materials:

    • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

    • RPMI-1640 medium supplemented with fetal bovine serum

    • This compound conjugate

    • Phytohemagglutinin (PHA) as a positive control

    • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)

    • 96-well plates

    • Scintillation counter or flow cytometer

  • Protocol:

    • Cell Culture: Plate PBMCs in a 96-well plate in complete RPMI medium.

    • Compound Treatment: Add serial dilutions of the this compound conjugate to the wells. Include a vehicle control and a positive control (PHA).

    • Incubation: Incubate the cells for 3-5 days.

    • Proliferation Measurement:

      • For [³H]-Thymidine incorporation, add the radioisotope to the cultures for the final 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity.

      • For CFSE-based assays, stain the cells with CFSE before treatment and analyze the dilution of the dye by flow cytometry after incubation.

    • Data Analysis: Calculate the stimulation index by dividing the proliferation in treated wells by the proliferation in vehicle control wells.

In Vivo Biocompatibility

Should in vitro studies indicate low toxicity, in vivo studies are the next critical step.

Acute Systemic Toxicity and Biodistribution

  • Protocol:

    • Administer the this compound conjugate to a cohort of rodents (e.g., mice or rats) via the intended clinical route (e.g., intravenous injection).

    • Monitor the animals for signs of toxicity over a period of 7-14 days, including changes in weight, behavior, and overall health.

    • For biodistribution studies, the conjugate can be labeled with a radionuclide or a fluorescent tag. At various time points post-injection, tissues are harvested, and the amount of conjugate accumulated in each organ is quantified.

    • At the end of the study, perform a full histopathological analysis of major organs to identify any signs of tissue damage[3][4][5][6].

Signaling Pathway Analysis

Chronic inflammation can be a consequence of an immune response to a foreign substance. The NF-κB and MAPK signaling pathways are key regulators of inflammation. Investigating the activation of these pathways in response to this compound conjugates can provide insights into their inflammatory potential.

Caspase-3/7 Activation Assay for Apoptosis

This assay determines if the compound induces apoptosis (programmed cell death) by measuring the activity of executioner caspases 3 and 7.

  • Materials:

    • Target cell line

    • This compound conjugate

    • Caspase-3/7 assay kit (fluorogenic or colorimetric)

    • 96-well plates

    • Plate reader

  • Protocol:

    • Cell Seeding and Treatment: Seed and treat cells with the conjugate as described in the MTT assay protocol.

    • Caspase Assay: After the desired incubation time, add the caspase-3/7 substrate to the wells according to the kit instructions.

    • Measurement: Measure the fluorescence or absorbance using a plate reader.

    • Data Analysis: An increase in signal compared to the vehicle control indicates activation of the apoptotic pathway.

Visualizations

Experimental_Workflow_for_In_Vitro_Cytotoxicity cluster_assays In Vitro Cytotoxicity Assays MTT MTT Assay (Metabolic Activity) analyze Data Analysis (IC50, % Lysis) MTT->analyze LDH LDH Release Assay (Membrane Integrity) LDH->analyze Hemolysis Hemolysis Assay (RBC Lysis) Hemolysis->analyze start Culture Target Cell Line treat Treat with This compound conjugate (serial dilutions) start->treat incubate Incubate (24-72 hours) treat->incubate incubate->MTT incubate->LDH incubate->Hemolysis

In Vitro Cytotoxicity Assessment Workflow.

NF_kB_Signaling_Pathway BCN 5-endo-BCN-pentanoic acid conjugate Receptor Cell Surface Receptor (e.g., TLRs) BCN->Receptor Potential Interaction IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammation Transcription

Potential Inflammatory Signaling Pathway (NF-κB).

By following these detailed protocols and comparative frameworks, researchers can thoroughly evaluate the biocompatibility of this compound conjugates and make informed decisions for their specific drug development and research applications.

References

A Head-to-Head Comparison: 5-endo-BCN-pentanoic Acid vs. N-hydroxysuccinimide (NHS) Esters for Amine-Reactive Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the precise and stable linkage of molecules to proteins, peptides, and other biomolecules is paramount for applications ranging from antibody-drug conjugates (ADCs) to advanced cellular imaging. The primary targets for such modifications are often the abundant primary amine groups found on the N-terminus of polypeptide chains and the side chains of lysine (B10760008) residues.[1] This guide provides a detailed comparison of two key players in amine-reactive chemistry: 5-endo-BCN-pentanoic acid, a bifunctional linker requiring activation, and the widely used N-hydroxysuccinimide (NHS) esters.

This compound is a versatile molecule featuring a terminal carboxylic acid and a bicyclo[6.1.0]nonyne (BCN) group.[2][3] The BCN moiety is a strained alkyne primed for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5] Its amine reactivity, however, is conferred by the carboxylic acid, which must first be activated to form a reactive intermediate capable of acylating primary amines.[2][3] In contrast, NHS esters are pre-activated linkers that react directly with primary amines to form stable amide bonds, making them a popular and straightforward choice for bioconjugation.[1][6]

This guide will delve into the performance characteristics, experimental protocols, and decision-making logic for choosing between these two powerful bioconjugation tools.

Performance Comparison: this compound vs. NHS Ester

The choice between a carboxylic acid-based linker like this compound and a pre-activated NHS ester hinges on several factors, including the desired reaction kinetics, the stability of the final conjugate, and the overall experimental workflow.

FeatureThis compound (activated)N-hydroxysuccinimide (NHS) Ester
Reactive Group Carboxylic Acid (-COOH)N-hydroxysuccinimide Ester
Reaction Mechanism Two-step: Activation of -COOH (e.g., with EDC/Sulfo-NHS) to form a reactive ester, followed by nucleophilic acyl substitution with a primary amine (-NH2).[2][7]One-step: Direct nucleophilic acyl substitution with a primary amine (-NH2).[6]
Resulting Linkage Stable Amide BondStable Amide Bond
Optimal Reaction pH Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.5pH 7.2-9.0[1]
Reaction Speed Slower overall due to the activation step.Generally faster due to the pre-activated nature of the ester.
Key Advantage Bifunctionality: Allows for subsequent copper-free click chemistry via the BCN group. The amide bond formed from the activated carboxylic acid is highly stable.[4]Simplicity and reliability with well-established protocols. High reaction efficiency under optimal conditions.[1][8]
Considerations Requires careful control of pH for activation and conjugation steps. Potential for side reactions with EDC. Hydrolysis of the activated ester is a competing reaction.[7]Susceptible to hydrolysis, especially at higher pH, which can reduce conjugation efficiency. Requires amine-free buffers.[8][9]
Common Applications PROTAC development, dual-functionalization of biomolecules, antibody-drug conjugates.[4]Fluorescent labeling of proteins and antibodies, biotinylation, immobilization of proteins on surfaces.[1][10]

Experimental Workflows and Logical Relationships

The decision to use this compound versus an NHS ester is often dictated by the overall goal of the bioconjugation experiment.

start Start: Choose Amine-Reactive Linker goal What is the primary goal? start->goal simple_label Simple Labeling (e.g., Fluorophore, Biotin) goal->simple_label Simple Labeling dual_func Dual Functionality Required (Amine-Reaction + Click Chemistry) goal->dual_func Dual Functionality nhs_ester Use NHS Ester Linker simple_label->nhs_ester bcn_acid Use this compound dual_func->bcn_acid

Caption: Decision tree for selecting an amine-reactive linker.

The experimental workflows for each linker type also differ significantly, with the activation step for this compound adding a layer of complexity.

cluster_0 NHS Ester Conjugation Workflow cluster_1 This compound Conjugation Workflow a 1. Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) b 2. Dissolve NHS Ester in Anhydrous Solvent (e.g., DMSO) a->b c 3. Add NHS Ester to Protein Solution b->c d 4. Incubate (e.g., 1-2 hours at RT) c->d e 5. Purify Conjugate d->e f 1. Prepare Protein in Conjugation Buffer (pH 7.2-8.5) h 3. Add Activated BCN-linker to Protein Solution f->h g 2. Activate BCN-acid with EDC/Sulfo-NHS in MES Buffer (pH 6.0) g->h i 4. Incubate (e.g., 2 hours at RT) h->i j 5. Purify Conjugate i->j

Caption: Comparison of bioconjugation experimental workflows.

Detailed Experimental Protocols

Below are representative protocols for conjugating an antibody (IgG, ~150 kDa) with an NHS ester and this compound.

Protocol 1: IgG Labeling with an Amine-Reactive NHS Ester

This protocol is adapted from standard procedures for labeling antibodies with NHS-ester functionalized molecules.[9][11]

Materials:

  • IgG solution (1-10 mg/mL)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • 1 M Sodium Bicarbonate buffer, pH 8.3-8.5

  • Amine-Reactive NHS Ester (e.g., Biotin-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Buffer Exchange: If the IgG solution contains amines (e.g., Tris buffer or sodium azide), exchange the buffer to PBS (pH 7.2-7.4) using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.

  • Adjust pH: Add a calculated volume of 1 M Sodium Bicarbonate to the IgG solution to achieve a final pH of 8.3-8.5. This is crucial for efficient amine acylation.[8]

  • Prepare NHS Ester Stock: Immediately before use, dissolve the NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the pH-adjusted IgG solution. Mix gently and immediately.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove excess, unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling and protein concentration using appropriate analytical methods (e.g., spectrophotometry).

Protocol 2: IgG Labeling with this compound using EDC/Sulfo-NHS

This two-step protocol is based on the carbodiimide (B86325) chemistry used to activate carboxylates for reaction with amines.[7]

Materials:

  • IgG solution (1-10 mg/mL)

  • MES Buffer (0.05 M MES, 0.5 M NaCl, pH 6.0)

  • Phosphate Buffer (0.1 M Sodium Phosphate, pH 7.5)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching solution (e.g., β-mercaptoethanol or hydroxylamine)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare Linker Solution: Dissolve this compound in MES buffer.

  • Activation of Carboxylic Acid:

    • Add EDC to the linker solution to a final concentration of 2 mM.

    • Immediately add Sulfo-NHS to a final concentration of 5 mM.

    • Mix and incubate at room temperature for 15 minutes to form the Sulfo-NHS ester of the BCN-pentanoic acid.[7]

  • Quench EDC (Optional but Recommended): Add β-mercaptoethanol to a final concentration of 20 mM to inactivate any remaining EDC. Incubate for 10 minutes at room temperature.

  • Prepare Protein: The IgG should be in a suitable buffer for conjugation, such as 0.1 M Sodium Phosphate, pH 7.5.

  • Conjugation Reaction: Add the activated and optionally quenched BCN-linker solution to the IgG solution. A 10- to 20-fold molar excess of the linker over the protein is recommended.

  • Incubation: React for 2 hours at room temperature.

  • Purification: Purify the resulting BCN-labeled IgG using a desalting column or dialysis to remove excess linker and reaction byproducts.

  • Characterization: Confirm conjugation and determine the degree of labeling. The incorporated BCN groups are now available for subsequent SPAAC reactions.

Signaling Pathway Visualization

While the choice of linker does not directly influence a specific signaling pathway, the resulting bioconjugates are often designed to interact with or visualize such pathways. For example, an antibody-drug conjugate (ADC) designed using one of these linkers might target a receptor tyrosine kinase (RTK) to deliver a cytotoxic payload, thereby interfering with downstream signaling.

ADC Antibody-Drug Conjugate (Linker-Payload) Receptor Cell Surface Receptor (e.g., RTK) ADC->Receptor Binding Internalization Internalization Receptor->Internalization Signaling_Cascade Signaling Cascade (e.g., RAS-MAPK) Receptor->Signaling_Cascade Blocks Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Apoptosis Apoptosis Payload_Release->Apoptosis Induces

Caption: General mechanism of action for an ADC targeting a cell surface receptor.

References

A Researcher's Guide to Spectroscopic Characterization of BCN-Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the broader scientific community, the precise characterization of biomolecules labeled with bicyclononyne (BCN) is critical for ensuring the efficacy and safety of novel therapeutics and diagnostic agents. This guide provides a comparative overview of four key spectroscopic methods—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Fluorescence Spectroscopy—for the characterization of BCN-labeled proteins, antibodies, and other biomolecules.

This guide presents a summary of quantitative data in structured tables, details experimental protocols for key techniques, and includes visual workflows to facilitate a deeper understanding of the characterization process.

Workflow for Characterizing BCN-Labeled Biomolecules

The following diagram illustrates a general experimental workflow for the labeling and subsequent characterization of a biomolecule with BCN using various spectroscopic techniques.

BCN_Biomolecule_Characterization_Workflow cluster_labeling Bioconjugation cluster_characterization Spectroscopic Characterization Biomolecule Biomolecule Labeling_Reaction BCN Labeling Biomolecule->Labeling_Reaction BCN_Reagent BCN_Reagent BCN_Reagent->Labeling_Reaction Purification Purification Labeling_Reaction->Purification BCN_Labeled_Biomolecule BCN_Labeled_Biomolecule Purification->BCN_Labeled_Biomolecule Mass_Spectrometry Mass Spectrometry (MALDI-TOF / ESI-MS) BCN_Labeled_Biomolecule->Mass_Spectrometry Confirmation of Labeling & Degree of Labeling NMR_Spectroscopy NMR Spectroscopy (1D/2D NMR) BCN_Labeled_Biomolecule->NMR_Spectroscopy Structural Integrity & Labeling Site UV_Vis_Spectroscopy UV-Vis Spectroscopy BCN_Labeled_Biomolecule->UV_Vis_Spectroscopy Degree of Labeling & Concentration Fluorescence_Spectroscopy Fluorescence Spectroscopy BCN_Labeled_Biomolecule->Fluorescence_Spectroscopy Conformational Changes & Binding Interactions

A general workflow for BCN labeling and spectroscopic characterization.

Comparative Analysis of Spectroscopic Methods

The choice of spectroscopic technique depends on the specific information required, the nature of the biomolecule, and the available instrumentation. The following table summarizes the key quantitative parameters and applications of each method for characterizing BCN-labeled biomolecules.

Parameter Mass Spectrometry (MS) NMR Spectroscopy UV-Visible (UV-Vis) Spectroscopy Fluorescence Spectroscopy
Primary Application Confirmation of conjugation, determination of degree of labeling (DOL), identification of labeling sites.High-resolution structural analysis, confirmation of covalent bond formation, studying conformational changes.Quantification of biomolecule concentration and DOL.Probing conformational changes, binding interactions, and microenvironment of the label.
Sample Requirement Low (pmol to fmol)High (nmol to µmol)Low to moderate (µg to mg)Very low (pmol to fmol)
Resolution High to very high (isotopic resolution)Atomic resolutionLowHigh (sensitive to local environment)
Sensitivity Very highLowModerateVery high
Structural Information Molecular weight, stoichiometry of labeling.Detailed 3D structure, dynamics.Limited to chromophore environment.Information on local conformation and dynamics.
Key Advantage High sensitivity and accuracy for mass determination.Provides detailed structural and dynamic information.Simple, rapid, and widely accessible for quantification.Extremely sensitive to environmental changes.
Key Limitation Can be destructive; complex spectra for heterogeneous samples.Low sensitivity; requires high sample concentrations and isotopic labeling for large molecules.Indirect method for structural information; susceptible to interference from other absorbing species.Requires a fluorescent probe; susceptible to quenching/enhancement effects.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for the characterization of BCN-labeled biomolecules, providing precise mass measurements that confirm successful conjugation and allow for the determination of the degree of labeling (DOL). The two most common ionization techniques for biomolecules are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).

Technique Principle Advantages for BCN-Biomolecule Analysis Disadvantages
MALDI-TOF Co-crystallization of the analyte with a matrix that absorbs laser energy, leading to soft ionization and desorption. Ions are then separated by their time-of-flight.High tolerance to buffers and salts, rapid analysis, suitable for a wide mass range.[1][2]Can have lower resolution for large molecules compared to ESI, potential for fragmentation.[1]
ESI-MS A high voltage is applied to a liquid to create an aerosol. The solvent evaporates, leading to the formation of charged analyte ions.Gentle ionization method that can keep non-covalent interactions intact, produces multiply charged ions allowing for the analysis of very large molecules on mass analyzers with a limited m/z range.[1]Less tolerant to salts and detergents, can produce complex spectra with multiple charge states.[1]
Experimental Protocol: MALDI-TOF MS for BCN-Labeled Peptides
  • Sample Preparation :

    • Dissolve the BCN-labeled peptide in a suitable solvent (e.g., 0.1% trifluoroacetic acid in water/acetonitrile). The optimal concentration is typically in the range of 1-10 pmol/µL.[3]

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) for peptides, in a solvent mixture like 50% acetonitrile/0.1% trifluoroacetic acid.[4]

  • Target Plate Spotting (Dried-Droplet Method) :

    • Mix the analyte solution and the matrix solution in a 1:1 ratio.

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate.[5]

    • Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the analyte and matrix.[5]

  • Data Acquisition :

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range for the expected BCN-labeled peptide. The mass of the BCN-lysine adduct will be the mass of the original peptide plus the mass of the BCN moiety minus the mass of a hydrogen atom.

    • The mass of an exo-BCN-L-Lysine moiety is approximately 322.40 g/mol .[6] The mass of the BCN group itself that is added to a molecule will depend on the specific BCN reagent used.

  • Data Analysis :

    • Compare the observed mass of the labeled peptide with the theoretical mass to confirm conjugation.

    • For proteins with multiple labeling sites, the distribution of species with different numbers of BCN labels can be analyzed to determine the average DOL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for obtaining high-resolution structural information on biomolecules in solution. For BCN-labeled biomolecules, NMR can be used to confirm the site of labeling, assess the structural integrity of the biomolecule upon conjugation, and study conformational changes.

Logical Relationship for NMR Signal Assignment

The following diagram illustrates the logical flow for assigning NMR signals in a BCN-labeled protein, a critical step for detailed structural analysis.

NMR_Assignment_Logic Start Start: 15N/13C Labeled BCN-Protein Acquire_Spectra Acquire 2D/3D NMR Spectra (e.g., HSQC, HNCA, HN(CO)CA) Start->Acquire_Spectra Backbone_Assignment Sequential Backbone Resonance Assignment Acquire_Spectra->Backbone_Assignment Sidechain_Assignment Sidechain Resonance Assignment (e.g., HCCH-TOCSY) Backbone_Assignment->Sidechain_Assignment Identify_BCN_Shifts Identify Chemical Shift Perturbations Sidechain_Assignment->Identify_BCN_Shifts Localize_Label Localize BCN Label to Specific Residue(s) Identify_BCN_Shifts->Localize_Label Significant Shifts Structural_Analysis Structural & Dynamic Analysis Identify_BCN_Shifts->Structural_Analysis Minor/No Shifts Localize_Label->Structural_Analysis

Logical flow for NMR signal assignment of a BCN-labeled protein.
Expected Chemical Shifts for BCN-Lysine

Atom L-Lysine 1H (ppm) [7]L-Lysine 13C (ppm) [7]Predicted BCN-Lysine Adduct
~3.75Cα: ~57.2Minimal change expected.
~1.90Cβ: ~32.6Small changes expected.
~1.47Cγ: ~24.1Small changes expected.
~1.72Cδ: ~29.1Significant changes expected upon conjugation.
~3.01Cε: ~41.8Significant changes expected upon conjugation.
--BCN Aliphatic: -1H: 1.0-3.0 ppm; 13C: 20-50 ppm
--BCN Alkyne: -13C: 80-100 ppm
Experimental Protocol: 2D 1H-15N HSQC for a BCN-Labeled Protein
  • Sample Preparation :

    • Produce and purify the 15N-isotopically labeled protein.

    • Perform the BCN labeling reaction and purify the conjugate.

    • Buffer exchange the labeled protein into an NMR-compatible buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D2O.

    • Concentrate the sample to 0.1-1 mM.

  • Data Acquisition :

    • Acquire a 2D 1H-15N HSQC spectrum at a suitable temperature (e.g., 298 K) on a high-field NMR spectrometer.

  • Data Analysis :

    • Process the spectrum using appropriate software (e.g., TopSpin, NMRPipe).

    • Compare the HSQC spectrum of the BCN-labeled protein to that of the unlabeled protein.

    • Residues at or near the labeling site will likely show significant chemical shift perturbations in their backbone amide proton and nitrogen signals, allowing for the identification of the modification site.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used, accessible, and non-destructive technique for quantifying the concentration of proteins and the degree of labeling (DOL) of BCN-biomolecule conjugates, especially when the BCN reagent or a subsequent click-chemistry partner contains a chromophore.

Principle of DOL Determination

The Beer-Lambert law is used to determine the concentrations of the protein and the attached label by measuring the absorbance at two different wavelengths: one at the absorbance maximum of the protein (typically 280 nm) and one at the absorbance maximum of the chromophore associated with the BCN label.[8]

Experimental Protocol: DOL Determination of a BCN-Labeled Antibody

This protocol assumes the BCN reagent or a subsequently attached molecule has a unique absorbance peak.

  • Sample Preparation :

    • Purify the BCN-labeled antibody to remove any unreacted labeling reagent.

    • Prepare a solution of the conjugate in a suitable buffer (e.g., PBS).

  • Data Acquisition :

    • Measure the UV-Vis spectrum of the conjugate solution from approximately 250 nm to the end of the chromophore's absorbance band.

    • Record the absorbance at 280 nm (A280) and at the maximum absorbance wavelength of the chromophore (Amax).

  • Calculation :

    • The concentration of the chromophore is calculated as: C_label = A_max / (ε_label * l)

    • The concentration of the protein is calculated by correcting the A280 reading for the contribution of the label's absorbance at 280 nm: C_protein = (A_280 - (A_max * CF)) / (ε_protein * l) where CF is the correction factor (A280 of the label / Amax of the label).

    • The Degree of Labeling (DOL) is the molar ratio of the label to the protein: DOL = C_label / C_protein

Fluorescence Spectroscopy

Fluorescence spectroscopy is an extremely sensitive technique that can provide information about the local environment of a fluorescent molecule (fluorophore). When a fluorophore is attached to a BCN-labeled biomolecule, changes in its fluorescence properties can be used to study conformational changes, binding events, and the dynamics of the biomolecule.

Impact of BCN on Fluorescence

The BCN moiety itself is not fluorescent. However, its presence in proximity to a fluorophore can influence the fluorophore's properties through steric effects or by participating in quenching or enhancement mechanisms. For example, the diastereomers of BCN have been shown to affect the fluorescence quenching in strain-promoted alkyne-azide cycloaddition (SPAAC) reaction products.[9] The endo-BCN isomer can lead to a more extended and rigid structure that reduces fluorescence quenching compared to the exo-BCN isomer.[9]

Experimental Protocol: Monitoring Conformational Changes

This protocol describes a general approach to monitor conformational changes in a BCN-labeled, fluorescently tagged protein.

  • Sample Preparation :

    • Prepare the dual-labeled biomolecule (BCN and a fluorophore).

    • Prepare a solution of the labeled biomolecule in a suitable buffer.

  • Data Acquisition :

    • Measure the fluorescence emission spectrum of the sample under initial conditions by exciting at the fluorophore's excitation maximum.

    • Induce a conformational change (e.g., by adding a ligand, changing temperature, or altering pH).

    • Measure the fluorescence emission spectrum again under the new conditions.

  • Data Analysis :

    • Compare the emission spectra before and after the induced change.

    • Changes in fluorescence intensity, emission maximum wavelength, and fluorescence lifetime can indicate a conformational change in the biomolecule that alters the local environment of the fluorophore.

This guide provides a foundational understanding of the primary spectroscopic methods for characterizing BCN-labeled biomolecules. The selection of the most appropriate technique or combination of techniques will ultimately depend on the specific research question and the resources available.

References

A Comparative Analysis of Linkers for Antibody-Drug Conjugates: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a pivotal decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, a critical component connecting the monoclonal antibody to the potent cytotoxic payload, profoundly dictates the ADC's therapeutic index by influencing its stability in circulation, the efficiency of payload release at the tumor site, and its overall toxicity profile. This guide presents an objective comparison of major linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.

The Dichotomy of ADC Linkers: Cleavable vs. Non-Cleavable

ADC linkers are broadly classified into two categories based on their payload release mechanism: cleavable and non-cleavable. The choice between these strategies involves a fundamental trade-off between stability and the mechanism of payload liberation.

Cleavable linkers are designed to be stable in the systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[1] This targeted release can be initiated by enzymes that are abundant in tumor lysosomes, the acidic environment of endosomes, or the reducing conditions within the cell. A key advantage of many cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target antigen-positive cell and eliminate adjacent antigen-negative tumor cells.[2]

Non-cleavable linkers , in contrast, form a highly stable bond between the antibody and the payload. The release of the cytotoxic agent from these linkers is not dependent on environmental triggers but rather on the complete proteolytic degradation of the antibody backbone within the lysosome.[3] This mechanism typically results in the release of the payload still attached to the linker and a single amino acid residue. While this enhances plasma stability and can reduce off-target toxicity, the resulting charged payload-linker complex is often membrane-impermeable, limiting the bystander effect.[4]

Quantitative Comparison of Linker Performance

The selection of a linker technology has a direct and measurable impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data from comparative studies of different linker technologies.

Table 1: Comparative Plasma Stability of ADC Linkers

Linker TypeLinker ExampleHalf-life in Human PlasmaKey Characteristics
Cleavable
Protease-SensitiveValine-Citrulline (Val-Cit)> 230 daysHighly stable in human plasma, but can show instability in mouse plasma.[5]
Valine-Alanine (Val-Ala)StableHigh stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[1][6]
pH-SensitiveHydrazone~2 daysUndergoes hydrolysis in acidic environments but can exhibit instability at physiological pH, leading to premature drug release.[5]
Enzyme-Sensitiveβ-GlucuronideHighly StableDemonstrates greater stability and efficacy in vivo compared to some peptide linkers.[1]
Sulfatase-CleavableHigh (> 7 days in mouse plasma)Shows high plasma stability and potent in vitro cytotoxicity.[1]
Non-Cleavable
ThioetherSMCCVery HighHighly stable in circulation, relying on antibody degradation for payload release.[1]

Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

ADCLinker TypePayloadTarget Cell LineIC50 (pM)Key Findings
Trastuzumab-ADCβ-Galactosidase-cleavableMMAEHER2+8.8Demonstrated higher in vitro potency compared to a Val-Cit ADC (14.3 pM) and Kadcyla® (T-DM1) (33 pM).[1]
Trastuzumab-ADCSulfatase-cleavableMMAEHER2+61Showed higher cytotoxicity compared to a non-cleavable ADC (609 pM) and comparable potency to a Val-Ala ADC (92 pM).[1]
Anti-EpCAM-ADCCX (triglycyl peptide)DM1Various-Significantly improved in vitro cytotoxicity compared to SMCC-DM1-based ADCs.[1]

Visualizing the Mechanisms: ADC Action and Experimental Workflows

To better understand the processes involved in ADC efficacy, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation Tubulin Microtubule Disruption Payload->Tubulin 5a. Mechanism of Action DNA DNA Damage Payload->DNA 5b. Mechanism of Action Apoptosis Apoptosis Tubulin->Apoptosis DNA->Apoptosis

Figure 1: General Mechanism of Action for an Antibody-Drug Conjugate.

Bystander_Effect_Workflow cluster_setup Co-Culture Setup cluster_treatment ADC Treatment cluster_incubation Incubation & Payload Release cluster_analysis Analysis Ag_pos Antigen-Positive (Ag+) Cells CoCulture Seed Ag+ and Ag- Cells Together Ag_pos->CoCulture Ag_neg Antigen-Negative (Ag-) Cells (Fluorescently Labeled) Ag_neg->CoCulture Add_ADC Add ADC with Cleavable Linker CoCulture->Add_ADC Incubate Incubate for 48-96h Add_ADC->Incubate Internalization ADC Internalized by Ag+ Cells Incubate->Internalization Release Payload Released from Ag+ Cells Internalization->Release Imaging Fluorescence Microscopy or High-Content Imaging Release->Imaging Payload Diffuses to Ag- Cells Quantify Quantify Viability of Ag- (Fluorescent) Cells Imaging->Quantify Result Decreased Ag- Cell Viability = Bystander Effect Quantify->Result

Figure 2: Experimental Workflow for In Vitro Bystander Effect Assay.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in the comparative evaluation of ADC linkers. The following are detailed methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Antibody-Drug Conjugate (ADC)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium. Incubate at 37°C with 5% CO2 overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Remove the existing medium from the wells and add 100 µL of the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plate at 37°C for 72-120 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.

In Vitro Bystander Effect Assay (Co-Culture Method)

Objective: To qualitatively and quantitatively assess the ability of an ADC to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Antibody-Drug Conjugate (ADC) with a cleavable linker

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed a co-culture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Also, seed monocultures of each cell line as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with a concentration of the ADC that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.

  • Incubation: Incubate the plates for 72-96 hours.

  • Imaging: Acquire images of the wells using a high-content imaging system or a fluorescence microscope.

  • Data Analysis: Quantify the number of viable fluorescent (Ag-) cells in the co-culture wells treated with the ADC and compare it to the number of viable Ag- cells in the untreated co-culture control. A significant reduction in the number of viable Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human plasma (and other species as required)

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Sample Preparation: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile) to separate the free payload from the protein-bound ADC.

  • Quantification:

    • Intact ADC: The concentration of the intact ADC can be measured using techniques like ELISA or by analyzing the protein pellet after precipitation.

    • Free Payload: Quantify the amount of released payload in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of intact ADC and the concentration of free payload over time to determine the plasma half-life of the ADC.

Conclusion

The choice of linker is a critical, multifaceted decision in the development of a successful ADC. Cleavable linkers offer the potential for enhanced potency through the bystander effect, which is particularly advantageous in the context of heterogeneous tumors. However, this can come at the cost of reduced plasma stability and a potential for off-target toxicity. Non-cleavable linkers provide superior stability, which can lead to a wider therapeutic window and a better safety profile, but their efficacy is limited to antigen-expressing cells.

Ultimately, the optimal linker strategy is context-dependent and must be empirically determined for each ADC, taking into account the specific antibody, payload, target antigen, and tumor biology. The experimental protocols and comparative data presented in this guide provide a framework for the rational selection and evaluation of linker technologies to advance the development of next-generation antibody-drug conjugates.

References

Pentanoic Acid Spacer in Bioconjugation: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical spacer in bioconjugation is a critical decision that significantly influences the stability, efficacy, and pharmacokinetic profile of therapeutics like antibody-drug conjugates (ADCs). This guide provides an objective comparison of the pentanoic acid spacer against other commonly used alternatives, supported by experimental data and detailed protocols.

The pentanoic acid spacer, a five-carbon alkyl chain, offers a hydrophobic and structurally defined linkage between a biological macromolecule and a payload, such as a cytotoxic drug. Its impact on the overall performance of the conjugate is a key consideration in the design of novel biotherapeutics.

Comparative Analysis of Spacer Performance

The choice of a spacer directly impacts key characteristics of a bioconjugate. Below is a summary of quantitative data comparing the anticipated performance of a pentanoic acid spacer with two widely used alternatives: a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a cleavable Valine-Citrulline (Val-Cit) peptide linker.

Table 1: Impact of Spacer on Drug-to-Antibody Ratio (DAR) and Conjugate Stability

Spacer TypeTypical Drug-to-Antibody Ratio (DAR)Aggregation TendencyPlasma StabilityReference
Pentanoic Acid 2-4Moderate to HighHigh (Non-cleavable)General knowledge on hydrophobic linkers
PEG (Polyethylene Glycol) 4-8LowHigh (Non-cleavable)[1][2]
Valine-Citrulline (Val-Cit) 2-4ModerateHigh (Cleavable by Cathepsin B)[][4][5]

Table 2: In Vitro and In Vivo Performance Comparison

| Spacer Type | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Potential for Off-Target Toxicity | Reference | | :--- | :--- | :--- | :--- | | Pentanoic Acid | Potent | Moderate | Low (for non-cleavable) | Inferred from general principles | | PEG (Polyethylene Glycol) | Potent | High | Low |[6][7] | | Valine-Citrulline (Val-Cit) | Very Potent (due to bystander effect) | High | Moderate (potential for premature cleavage) |[8][9][10] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for the synthesis of a key precursor for a pentanoic acid spacer and a general antibody conjugation procedure.

Protocol 1: Synthesis of 5-Azidopentanoic Acid

This protocol outlines the synthesis of 5-azidopentanoic acid, a common building block for introducing a pentanoic acid spacer via click chemistry.[11]

Materials:

Procedure:

  • Dissolve 5-bromopentanoic acid in DMF.

  • Add sodium azide in excess and stir the reaction mixture at 60-70°C for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure 5-azidopentanoic acid.

Protocol 2: Antibody Conjugation using 5-Azidopentanoic Acid NHS Ester

This protocol describes a general procedure for conjugating a drug to an antibody using a pentanoic acid spacer via an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • 5-Azidopentanoic acid NHS ester

  • Alkyne-modified cytotoxic drug

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Desalting column

Procedure:

  • Activation of Antibody: React the mAb with the 5-azidopentanoic acid NHS ester in PBS at a molar ratio of 1:5 to 1:10 for 1-2 hours at room temperature.

  • Removal of Excess Linker: Remove the unreacted NHS ester using a desalting column equilibrated with PBS.

  • Click Chemistry Reaction:

    • To the azide-modified antibody, add the alkyne-modified cytotoxic drug at a desired molar excess.

    • Add a freshly prepared solution of CuSO4 and THPTA.

    • Initiate the reaction by adding sodium ascorbate. .

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove excess drug and other reagents.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

Visualizing Key Processes and Concepts

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological and chemical processes.

cluster_0 ADC Internalization and Drug Release ADC ADC Receptor Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Drug Lysosome->Drug 4. Payload Release

Caption: ADC signaling pathway from cell surface binding to intracellular drug release.

Antibody Antibody Linker Activation Linker Activation Antibody->Linker Activation Conjugation Conjugation Linker Activation->Conjugation Purification Purification Conjugation->Purification ADC ADC Purification->ADC

Caption: General experimental workflow for antibody-drug conjugation.

Spacer_Choice Spacer Choice Hydrophobicity Hydrophobicity Spacer_Choice->Hydrophobicity Length Length Spacer_Choice->Length Cleavability Cleavability Spacer_Choice->Cleavability DAR Drug-to-Antibody Ratio Hydrophobicity->DAR Stability Stability Length->Stability Efficacy Efficacy Cleavability->Efficacy

Caption: Logical relationship between spacer properties and ADC performance metrics.

References

A Comparative Guide to Bioorthogonal Labeling: 5-endo-BCN-Pentanoic Acid vs. Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to employ bioorthogonal labeling techniques, the choice of reagents is critical for experimental success. This guide provides a quantitative comparison of 5-endo-BCN-pentanoic acid with other common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

The field of bioorthogonal chemistry has revolutionized the study of biological processes in living systems. At the forefront of this technology is the strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction that allows for the specific covalent labeling of biomolecules. This compound is a widely used reagent in SPAAC, prized for its balance of reactivity and stability. However, a range of alternative reagents, each with unique properties, are also available. This guide will focus on a quantitative comparison of this compound with a primary competitor, dibenzocyclooctyne (DBCO)-based reagents, and briefly touch upon other alternatives.

Quantitative Comparison of Labeling Efficiency

The efficiency of a bioorthogonal labeling reaction is paramount, particularly in dynamic cellular environments where speed and specificity are crucial. The performance of SPAAC reagents is typically quantified by their second-order rate constants, which measure the intrinsic reactivity of the alkyne with an azide (B81097).

Below is a summary of the kinetic data for BCN and DBCO, the core reactive moieties of this compound and its common alternatives, respectively.

Reagent FamilyAzide SubstrateSecond-Order Rate Constant (M⁻¹s⁻¹)Key Characteristics
BCN Benzyl Azide~0.07 - 0.29Good balance of reactivity and stability; less hydrophobic than DBCO.[1][2]
Phenyl Azide~0.2Reacts faster with aromatic azides than DBCO.
DBCO Benzyl Azide~0.24 - 0.31Generally faster kinetics than BCN with aliphatic azides.[1]
Phenyl Azide~0.033Slower reactivity with aromatic azides compared to BCN.
BARAC Benzyl Azide~0.96Higher reactivity than BCN and DBCO, but can be less stable.[1]
DIBO Benzyl Azide~0.06Slower kinetics compared to BCN and DBCO.[1]

Note: The exact rate constants can vary depending on the specific derivatives, solvent, and temperature.

In addition to reaction kinetics, the steric environment of the azide on the target biomolecule can significantly influence the choice of labeling reagent.

ReagentPrimary AzideSecondary AzideTertiary Azide
BCN Moderate ReactivityModerate ReactivityMaintains moderate, consistent reactivity
DBCO High ReactivityHigh ReactivityDramatically reduced reactivity

This data suggests that while DBCO derivatives often exhibit faster reaction kinetics with accessible primary and secondary azides, BCN-based reagents like this compound may be more suitable for labeling sterically hindered tertiary azides.

Experimental Protocols

To provide a practical framework for comparing labeling efficiencies, we present two detailed experimental protocols for quantifying cell surface labeling using flow cytometry and for in-depth proteomic analysis using mass spectrometry.

Protocol 1: Quantification of Cell Surface Labeling by Flow Cytometry

This protocol describes the metabolic labeling of cell surface glycans with an azide-containing sugar, followed by reaction with a fluorescently-tagged BCN or DBCO reagent and analysis by flow cytometry.

G cluster_0 Metabolic Labeling cluster_1 Bioorthogonal Labeling cluster_2 Analysis A 1. Cell Culture B 2. Incubation with Azide-Sugar (e.g., Ac4ManNAz) A->B C 3. Harvest and Wash Cells B->C D 4. Incubation with Fluorescent BCN/DBCO Reagent C->D E 5. Wash and Resuspend D->E F 6. Flow Cytometry Analysis E->F

Workflow for cell surface labeling and flow cytometry analysis.

Materials:

  • Mammalian cell line of choice (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Azide-containing sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

  • This compound conjugated to a fluorophore (e.g., FITC)

  • DBCO-acid conjugated to the same fluorophore

  • Flow cytometer

Procedure:

  • Metabolic Labeling:

    • Culture cells to a density of approximately 1 x 10⁶ cells/mL.

    • Add Ac4ManNAz to the culture medium at a final concentration of 25-50 µM.

    • Incubate the cells for 48-72 hours to allow for the incorporation of the azide sugar into cell surface glycans.

  • Bioorthogonal Reaction:

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in PBS containing 1% bovine serum albumin (BSA).

    • Prepare solutions of the fluorescently labeled this compound and DBCO-acid in PBS.

    • Add the labeling reagents to the cell suspensions at a final concentration of 10-50 µM.

    • Incubate the cells for 1-2 hours at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Wash the cells three times with PBS containing 1% BSA to remove any unreacted labeling reagent.

    • Resuspend the cells in PBS for analysis.

    • Analyze the fluorescence intensity of the cell population using a flow cytometer with the appropriate laser and filter settings for the chosen fluorophore.

    • Compare the mean fluorescence intensity of cells labeled with the BCN reagent to those labeled with the DBCO reagent to determine the relative labeling efficiency.

Protocol 2: Quantitative Proteomic Analysis of Labeled Proteins by Mass Spectrometry

This protocol outlines the metabolic labeling of newly synthesized proteins with an azide-containing amino acid, followed by enrichment and identification of labeled proteins using mass spectrometry.

G cluster_0 Metabolic Labeling & Lysis cluster_1 Click Chemistry & Enrichment cluster_2 Mass Spectrometry Analysis A 1. Cell Culture with Azide-Amino Acid (e.g., AHA) B 2. Cell Lysis A->B C 3. Reaction with Biotinylated BCN/DBCO B->C D 4. Streptavidin Enrichment C->D E 5. On-Bead Digestion D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis F->G

Workflow for proteomic analysis of labeled proteins.

Materials:

  • Mammalian cell line

  • Methionine-free cell culture medium

  • L-azidohomoalanine (AHA)

  • Cell lysis buffer

  • Biotinylated this compound

  • Biotinylated DBCO-acid

  • Streptavidin-coated magnetic beads

  • Trypsin

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Metabolic Labeling and Cell Lysis:

    • Culture cells in methionine-free medium supplemented with AHA (50-100 µM) for a desired period (e.g., 4-24 hours) to label newly synthesized proteins.

    • Harvest and lyse the cells to obtain a protein lysate.

  • Bioorthogonal Reaction and Enrichment:

    • To parallel samples of the cell lysate, add biotinylated this compound or biotinylated DBCO-acid to a final concentration of 100 µM.

    • Incubate for 2-4 hours at room temperature.

    • Add streptavidin-coated magnetic beads to each sample and incubate for 1 hour to capture the biotinylated (and thus labeled) proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Mass Spectrometry Analysis:

    • Perform on-bead digestion of the captured proteins using trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify and quantify the labeled proteins using appropriate proteomics software.

    • Compare the number and abundance of identified proteins between the BCN- and DBCO-labeled samples to assess the labeling efficiency.

Signaling Pathway Visualization

The choice of labeling reagent can be critical when studying specific cellular processes. Below is a conceptual diagram of a generic signaling pathway where a cell surface receptor is metabolically labeled and subsequently visualized.

G cluster_0 Cell Membrane Receptor Azide-Labeled Receptor BCN_Fluorophore BCN-Fluorophore Receptor->BCN_Fluorophore SPAAC Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Ligand Ligand Ligand->Receptor Cellular_Response Cellular Response Signal_Transduction->Cellular_Response

Visualization of a labeled receptor in a signaling pathway.

Conclusion

The selection of a bioorthogonal labeling reagent is a multifaceted decision that depends on the specific experimental context. While DBCO-based reagents often provide faster reaction kinetics for accessible azides, this compound offers a robust alternative with a favorable balance of reactivity and stability, and may be superior for labeling sterically hindered targets. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and optimize their bioorthogonal labeling experiments for the successful investigation of complex biological systems.

References

Safety Operating Guide

Safe Disposal of 5-endo-BCN-pentanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of specialized chemical reagents like 5-endo-BCN-pentanoic acid is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedural information for the safe handling and disposal of this compound, ensuring compliance with standard safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, especially during disposal, should be conducted in a well-ventilated laboratory fume hood.

Primary Disposal Method: Incineration

The recommended and safest method for the disposal of this compound is through a licensed chemical waste disposal service.

Operational Protocol for Chemical Waste Collection:

  • Containerization: Place the this compound waste into a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with acidic and organic compounds.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.[1][2][3]

  • Disposal: The material should be sent to a licensed chemical destruction plant or be disposed of by controlled incineration with flue gas scrubbing.[1] Discharge into the environment, drains, or sewer systems must be strictly avoided.[1]

Alternative Procedure: Neutralization for Small Quantities

For very small quantities, neutralization of the carboxylic acid group can be considered as a preliminary step before collection as hazardous waste. Note: The neutralized solution should not be disposed of down the drain, as the environmental impact of the BCN moiety is not fully characterized. The neutralized waste must still be collected and disposed of as hazardous chemical waste.

Experimental Protocol for Neutralization:

  • Preparation: Work in a fume hood. Place a beaker containing a dilute solution of a weak base (e.g., 1 M sodium bicarbonate) in an ice bath to manage any potential exothermic reaction.

  • Dilution: Slowly and with constant stirring, add the small quantity of this compound waste to the basic solution.

  • pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH strips. Continue to add the acidic waste slowly until it is all added, ensuring the solution remains basic. If needed, add more of the basic solution to bring the final pH to a neutral range (6.0-8.0).

  • Collection: The resulting neutralized solution should be collected in a labeled hazardous waste container for organic waste.

Disposal of Contaminated Materials and Empty Containers
  • Contaminated Labware: Any labware (e.g., pipette tips, wipes) contaminated with this compound should be disposed of as solid hazardous waste.

  • Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The first rinsate must be collected and disposed of as hazardous waste.[2] After triple-rinsing and air-drying, and once all labels are defaced, the container may be disposed of as regular solid waste or recycled, in accordance with institutional policies.[1][2]

Quantitative Data Summary
ParameterGuidelineCitation
pH for Neutralized Waste A pH between 5.5 and 9.5 is generally considered neutralized for many corrosive wastes before drain disposal (if permissible).[4]
Rinsate Collection The first rinse of an empty container must be collected and disposed of as hazardous waste.[1][2]

Visual Workflow for Disposal Decision-Making

The following diagram outlines the logical steps for the proper disposal of this compound.

G start Start: Have this compound waste is_bulk Is it a bulk quantity or in its original container? start->is_bulk collect_hw Collect in a labeled hazardous waste container. is_bulk->collect_hw Yes is_small Is it a very small quantity (e.g., residual amounts)? is_bulk->is_small No incinerate Arrange for disposal via licensed incineration service. collect_hw->incinerate end End of Disposal Process incinerate->end neutralize Neutralize with a weak base in a fume hood. is_small->neutralize Yes is_container Is it an empty container? is_small->is_container No collect_neutralized Collect neutralized solution as hazardous waste. neutralize->collect_neutralized collect_neutralized->incinerate triple_rinse Triple-rinse the container. Collect first rinsate as hazardous waste. is_container->triple_rinse Yes is_container->end No dispose_container Deface label and dispose of dry container as solid waste. triple_rinse->dispose_container dispose_container->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for 5-endo-BCN-pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-endo-BCN-pentanoic acid. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. It is important to note that the safety data for this compound is not exhaustive, and it should be handled with care, assuming it may possess hazards associated with its carboxylic acid and strained alkyne functional groups.

PropertyValueSource
Molecular Formula C₁₆H₂₃NO₄--INVALID-LINK--
Molecular Weight 293.36 g/mol --INVALID-LINK--
CAS Number 2364591-80-8--INVALID-LINK--
Appearance SolidAssumed from safety data
Purity ≥98%--INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--
Solubility Soluble in DMSO, DCM, DMF--INVALID-LINK--

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound to minimize exposure risk. The following table outlines the recommended PPE for various laboratory operations.

OperationRecommended PPE
Weighing and Aliquoting - Nitrile or Butyl rubber gloves- Safety glasses with side shields or safety goggles- Laboratory coat
In Solution/Reaction - Nitrile or Butyl rubber gloves- Safety goggles- Laboratory coat- Work in a certified chemical fume hood
Potential for Aerosol/Dust Generation - Double-gloving (Nitrile or Butyl rubber)- Safety goggles- Laboratory coat- NIOSH-approved N95 or higher-rated respirator- Work in a certified chemical fume hood
Spill Cleanup - Chemical-resistant outer gloves (Butyl or Neoprene)- Safety goggles and face shield- Chemical-resistant apron or coveralls- NIOSH-approved respirator with appropriate cartridges

Logical Workflow for PPE Selection

PPE_Selection_Workflow start Start: Assess Task weighing Weighing or Handling Solid start->weighing solution Handling in Solution start->solution spill Spill or Emergency start->spill aerosol Potential for Dust or Aerosol Generation? weighing->aerosol ppe_hood Work in Fume Hood solution->ppe_hood ppe_basic Standard PPE: - Lab Coat - Safety Glasses - Nitrile/Butyl Gloves aerosol->ppe_basic No ppe_respirator Add Respirator (N95+) aerosol->ppe_respirator Yes ppe_spill Full Spill PPE: - Chemical Suit/Apron - Face Shield - Respirator spill->ppe_spill end Proceed with Task ppe_basic->end ppe_hood->ppe_basic ppe_respirator->ppe_basic ppe_spill->end

Caption: PPE selection workflow for handling this compound.

Experimental Protocol: Bioconjugation with a BCN Linker

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation reagents (e.g., EDC, HATU) if conjugating to a primary amine

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of BCN Linker Stock Solution:

    • In a well-ventilated chemical fume hood, carefully weigh the desired amount of this compound.

    • Dissolve the solid in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Antibody-Linker Conjugation:

    • To the azide-modified antibody solution, slowly add a 5-10 molar excess of the this compound stock solution while gently vortexing.[1]

    • Note: If the target molecule has a primary amine instead of an azide, the carboxylic acid of the BCN linker will first need to be activated. This typically involves reacting the linker with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) prior to adding it to the antibody solution.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% (v/v) to prevent denaturation of the antibody.[1]

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle end-over-end mixing.[1]

  • Purification:

    • Remove the excess, unreacted BCN linker using size-exclusion chromatography (SEC) with an appropriate column for antibody purification.[1]

    • Use a suitable buffer, such as PBS at pH 7.4, as the mobile phase.[1]

    • Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the conjugated antibody.[1]

  • Characterization:

    • Determine the protein concentration of the purified conjugate.

    • Confirm successful conjugation via mass spectrometry, observing an increase in mass corresponding to the attached linker.[1]

Operational and Disposal Plans

A clear and systematic plan for the handling and disposal of this compound is critical for laboratory safety and environmental compliance.

Safe Handling and Storage Workflow

Handling_Disposal_Workflow start Start: Receive Chemical storage Store at -20°C in a dry, well-ventilated area start->storage handling Handling in Fume Hood with appropriate PPE storage->handling spill_check Spill Occurred? handling->spill_check spill_procedure Follow Spill Cleanup Protocol spill_check->spill_procedure Yes waste_collection Collect Waste in a Labeled, Sealed Container spill_check->waste_collection No spill_procedure->waste_collection disposal_request Submit Waste Disposal Request to EHS waste_collection->disposal_request end End of Lifecycle disposal_request->end

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Disposal Plan

Since the GHS classification for this compound is not fully determined, it is prudent to handle its waste as potentially hazardous.

  • Segregation and Collection:

    • All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves) should be collected in a dedicated, clearly labeled, and sealable waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials.

  • Disposal Request:

    • Once the waste container is full or is no longer being added to, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.

    • Do not dispose of this chemical down the drain or in the regular trash.

  • Decontamination:

    • All glassware and equipment that have come into contact with this compound should be decontaminated. A thorough rinse with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by washing with soap and water, is recommended. The initial solvent rinse should be collected as hazardous waste.

In the event of a spill, evacuate the area and prevent others from entering. If the spill is small and you are trained and equipped to handle it, use an absorbent material to contain the spill, collect the absorbed material in a sealed container for hazardous waste disposal, and decontaminate the area. For large spills, or if you are unsure, contact your institution's EHS or emergency response team immediately.

References

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